Product packaging for Kinetensin(Cat. No.:CAS No. 103131-69-7)

Kinetensin

Cat. No.: B549852
CAS No.: 103131-69-7
M. Wt: 1172.4 g/mol
InChI Key: PANUJGMSOSQAAY-IHXGQVBNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kinetensin is an oligopeptide comprising of nine amino acids with sequence L-Ile-L-Ala-L-Arg-L-Arg-L-His-L-Pro-L-Tyr-L-Phe-L-Leu. It was originally isolated from pepsin-treated human plasma and shares some sequence homology with the C-terminal end of neurotensin. It is a potent histamine releaser and may serve as an inflammatory mediator. It has a role as a human metabolite and a histamine releasing agent. It is a conjugate base of a this compound(2+).
nonapeptide with neurotensin-like immunoreactivity;  isolated from pepsin-treated human plasma

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H85N17O11 B549852 Kinetensin CAS No. 103131-69-7

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H85N17O11/c1-6-32(4)45(57)52(81)66-33(5)46(75)67-38(15-10-22-63-55(58)59)47(76)68-39(16-11-23-64-56(60)61)48(77)71-42(28-36-29-62-30-65-36)53(82)73-24-12-17-44(73)51(80)70-41(27-35-18-20-37(74)21-19-35)49(78)69-40(26-34-13-8-7-9-14-34)50(79)72-43(54(83)84)25-31(2)3/h7-9,13-14,18-21,29-33,38-45,74H,6,10-12,15-17,22-28,57H2,1-5H3,(H,62,65)(H,66,81)(H,67,75)(H,68,76)(H,69,78)(H,70,80)(H,71,77)(H,72,79)(H,83,84)(H4,58,59,63)(H4,60,61,64)/t32-,33-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANUJGMSOSQAAY-IHXGQVBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H85N17O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00145667
Record name Kinetensin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1172.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kinetensin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

103131-69-7
Record name Kinetensin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103131697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kinetensin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Kinetensin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Kinetensin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nonapeptide Kinetensin, detailing its amino acid sequence, its primary signaling pathway as a biased agonist, quantitative activity data, and the experimental protocols used for its characterization.

Core Properties of this compound

This compound is an oligopeptide composed of nine amino acids.[1] It was first isolated from human plasma that had been treated with pepsin.[2]

Amino Acid Sequence:

The primary structure of this compound is:

Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-Leu [1][2]

This can also be represented by the single-letter code: IARRHPYFL .[1]

Signaling Pathways of this compound

Recent research has identified this compound as a β-arrestin-biased agonist for the Angiotensin II Type 1 Receptor (AT1R).[1] This means that this compound preferentially activates signaling through the β-arrestin pathway over the canonical G-protein-mediated pathway typically associated with Angiotensin II.[1]

Upon binding to the AT1R, a G-protein coupled receptor (GPCR), this compound induces a conformational change that favors the recruitment of β-arrestin.[1][3] This is in contrast to the standard agonism of Angiotensin II, which robustly activates the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca²⁺]i).[4][5][6] While this compound shows strong β-arrestin recruitment, its effect on G-protein activation and subsequent calcium mobilization is significantly weaker than that of Angiotensin II.[1]

In addition to its activity at the AT1R, this compound is also known to be a potent histamine releaser from mast cells.[2] This process is dependent on temperature and extracellular calcium.[2]

Below is a diagram illustrating the biased signaling pathway of this compound at the AT1 receptor.

Kinetensin_Signaling cluster_membrane Plasma Membrane cluster_intracellular AT1R AT1 Receptor Gq11 Gq/11 AT1R->Gq11 Weakly Activates beta_arrestin β-Arrestin AT1R->beta_arrestin Preferentially Recruits This compound This compound This compound->AT1R Binds AngII Angiotensin II (Unbiased Agonist) AngII->AT1R Binds PLC Phospholipase C (PLC) Gq11->PLC Activates Ca_release ↑ [Ca²⁺]i (Weak Activation) PLC->Ca_release Leads to beta_arrestin_pathway β-Arrestin-Mediated Signaling (Strong Activation) beta_arrestin->beta_arrestin_pathway

This compound's biased agonism at the AT1 receptor.

Quantitative Data Summary

The following table summarizes the key quantitative findings regarding this compound's biological activity.

ParameterValueCell System/ReceptorCommentsReference
β-Arrestin Activation 638 ± 45% of basalHTLA cells transfected with AT1RMeasured using the Presto-Tango system at 10⁻⁶ M this compound.[1]
201 ± 22% of basalHTLA cells transfected with Histamine H1 ReceptorMeasured at 10⁻⁶ M this compound.[1]
187 ± 12% of basalHTLA cells transfected with Melatonin MT1 ReceptorMeasured at 10⁻⁶ M this compound.[1]
183 ± 7% of basalHTLA cells transfected with Melatonin MT2 ReceptorMeasured at 10⁻⁶ M this compound.[1]
AT1R β-Arrestin Activation (vs. AngII) 39 ± 8% of Angiotensin II (10⁻⁶ M)HEK293T cellsMeasured using the nanoBRET method at 10⁻⁶ M this compound.[1]
EC₅₀ for AT1R β-Arrestin Activation 115 ± 21 nMHEK293T cells[1]
Intracellular Calcium ([Ca²⁺]i) Mobilization 14 ± 8% of Angiotensin II (10⁻⁶ M)HEK293T cells transfected with AT1RDemonstrates weak G-protein activation.[1]
Histamine Release ED₅₀ 10⁻⁵ MRat peritoneal mast cellsOptimal concentration for 80% release was 10⁻⁴ to 10⁻³ M.[2]

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound.

β-Arrestin Recruitment Assays

The PRESTO-Tango (Parallel Receptorome Expression and Screening via Transcriptional Output, with Transcriptional activation following Arrestin Translocation) assay is a high-throughput method to measure GPCR activation via β-arrestin2 recruitment.[7][8][9]

  • Principle: The target GPCR is fused to a TEV (Tobacco Etch Virus) protease cleavage site followed by a tTA (tetracycline-controlled transactivator) transcription factor. A separate construct expresses β-arrestin2 fused to TEV protease. Upon ligand binding and receptor activation, the TEV-protease-tagged β-arrestin2 is recruited to the GPCR. This brings the protease into proximity with its cleavage site, releasing the tTA transcription factor. The tTA then translocates to the nucleus and drives the expression of a reporter gene, typically luciferase, which is quantified as a measure of β-arrestin recruitment.[9][10]

  • Methodology:

    • Cell Culture and Transfection: HTLA cells, which are HEK293 cells stably expressing a tTA-dependent luciferase reporter, are cultured in DMEM.[7]

    • Cells are seeded into 384-well plates coated with poly-L-lysine.[7]

    • Plasmids encoding the GPCR-tTA fusion constructs are transfected into the cells.

    • Compound Addition: this compound or other test ligands are added to the wells at the desired concentrations.

    • Incubation: Plates are incubated, typically overnight, to allow for transcription and translation of the luciferase reporter gene.[9]

    • Luminescence Reading: A luciferase substrate is added, and the resulting luminescence is measured using a plate reader. The signal is proportional to the extent of β-arrestin recruitment.

The NanoBRET assay is another method to monitor protein-protein interactions, such as GPCR and β-arrestin recruitment, in real-time in living cells.[11][12]

  • Principle: This assay uses a NanoLuc (Nluc) luciferase as the BRET donor and a fluorescent protein (e.g., HaloTag or LSS-mKate2) as the acceptor. The GPCR is tagged with the fluorescent acceptor, and β-arrestin is tagged with the Nluc enzyme. When the ligand induces the interaction between the GPCR and β-arrestin, the donor and acceptor are brought into close proximity (less than 10 nm). Upon addition of the Nluc substrate (furimazine), the energy from the luciferase is transferred to the fluorophore, which then emits light at its characteristic wavelength. The ratio of acceptor emission to donor emission is calculated as the BRET signal.[12]

  • Methodology:

    • Cell Culture and Transfection: HEK293T cells are cultured in an appropriate medium.

    • Cells are co-transfected with plasmids encoding the Nluc-β-arrestin fusion and the acceptor-tagged GPCR (e.g., AT1R-HaloTag).

    • Assay Preparation: Transfected cells are harvested and seeded into 96-well or 384-well white plates. The acceptor-tagged receptor is labeled by incubating the cells with a cell-permeable fluorescent ligand for the tag (e.g., HaloTag NanoBRET 618 Ligand).

    • Compound Addition and Reading: A baseline reading is taken before adding the test compound (this compound). Immediately after ligand addition, the Nluc substrate is added.

    • Donor and acceptor emission signals are measured simultaneously over time using a BRET-capable plate reader. The BRET ratio is then calculated.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following GPCR activation of the Gq pathway.[13][14]

  • Principle: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. In its acetoxymethyl (AM) ester form, the dye is cell-permeable. Once inside the cell, esterases cleave the AM group, trapping the dye in the cytoplasm. In the absence of calcium, the dye exhibits low fluorescence. Upon binding to calcium, its fluorescence intensity increases significantly. This change in fluorescence is monitored to quantify calcium mobilization.[15]

  • Methodology:

    • Cell Plating: HEK293T cells transfected with the AT1R are seeded into black-walled, clear-bottom 96-well or 384-well plates and allowed to adhere.

    • Dye Loading: The culture medium is replaced with a loading buffer containing Fluo-4 AM and a gentle detergent like Pluronic F-127 to aid in dye solubilization. Cells are incubated to allow for dye loading and de-esterification.

    • Compound Addition: The plate is placed in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).

    • Fluorescence Monitoring: A baseline fluorescence reading is established. Then, a solution of this compound or a control agonist (like Angiotensin II) is injected into the wells.

    • The fluorescence intensity is monitored kinetically, with readings taken every few seconds, to capture the rapid increase and subsequent decay of the intracellular calcium signal.[13] The peak fluorescence intensity is used to quantify the response.

Below is a diagram outlining the general workflow for characterizing this compound's activity.

Kinetensin_Workflow cluster_ligand cluster_assays Functional Assays cluster_arrestin β-Arrestin Recruitment cluster_calcium G-Protein Activation cluster_analysis This compound Synthesize or Procure This compound Peptide Assay_Selection Select Assays This compound->Assay_Selection Tango PRESTO-Tango Assay Assay_Selection->Tango High-Throughput Screening BRET NanoBRET Assay Assay_Selection->BRET Real-Time Kinetics Ca_Assay Intracellular Ca²⁺ Mobilization Assay Assay_Selection->Ca_Assay Functional Readout Data_Analysis Analyze Dose-Response Curves (EC₅₀, Emax) Tango->Data_Analysis BRET->Data_Analysis Ca_Assay->Data_Analysis Conclusion Determine Biased Agonism Profile Data_Analysis->Conclusion

References

Kinetensin: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinetensin is a nonapeptide that was first isolated from pepsin-treated human plasma.[1] It exhibits potent biological activities, most notably the release of histamine and an increase in vascular permeability, suggesting its potential role as an inflammatory mediator.[2][3] Structurally, it is a nine-amino-acid oligopeptide with the sequence Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-Leu.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental protocols and quantitative data relevant to researchers in peptide science and drug development.

Physicochemical Properties

PropertyValueReference
Amino Acid SequenceIle-Ala-Arg-Arg-His-Pro-Tyr-Phe-Leu (IARRHPYFL)[1][2]
Molecular FormulaC56H85N17O11[2]
Molecular Weight1172.4 g/mol [2]

Discovery and Isolation

This compound was discovered as a novel peptide with neurotensin-like immunoreactivity.[1] Its isolation from pepsin-treated human plasma involved a multi-step purification process.[1]

Experimental Protocol: Isolation of this compound from Human Plasma

This protocol is a composite representation based on the original discovery and standard peptide isolation techniques.[1][4][5][6][7]

1. Plasma Preparation and Digestion:

  • Human plasma is treated with pepsin to liberate this compound from its precursor protein. While the exact precursor is not definitively identified, sequence homology suggests it may be related to human serum albumin.[1]

2. Dialysis:

  • The pepsin-treated plasma is subjected to dialysis to remove small molecule contaminants and concentrate the peptide fraction.

3. Ion-Exchange Chromatography (IEC):

  • Objective: To separate peptides based on their net charge.

  • Column: A cation-exchange column is suitable given the basic arginine and histidine residues in this compound.

  • Buffer A (Low Salt): A buffer with a pH below the isoelectric point of this compound, such as 10 mM phosphate buffer at pH 3.0.[7]

  • Buffer B (High Salt): Buffer A containing a high concentration of salt, such as 1 M NaCl or KCl.[7]

  • Procedure:

    • Equilibrate the column with Buffer A.

    • Load the dialyzed plasma digest onto the column.

    • Wash the column with Buffer A to remove unbound molecules.

    • Elute the bound peptides with a linear gradient of Buffer B.

    • Collect fractions and assay for this compound activity (e.g., histamine release bioassay).

4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Objective: To purify this compound based on its hydrophobicity.[2][8]

  • Column: A C18 reversed-phase column is commonly used for peptide purification.[2][8]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[2]

  • Procedure:

    • Pool the active fractions from IEC and acidify with TFA.

    • Inject the sample onto the equilibrated C18 column.

    • Elute with a linear gradient of Mobile Phase B.

    • Monitor the eluate at 210-220 nm for peptide bonds.[1]

    • Collect peaks and subject them to amino acid sequencing and bioassay to identify the pure this compound.

Kinetensin_Isolation_Workflow plasma Pepsin-Treated Human Plasma dialysis Dialysis plasma->dialysis Initial Purification iec Ion-Exchange Chromatography dialysis->iec Charge-Based Separation rphplc Reversed-Phase HPLC iec->rphplc Hydrophobicity-Based Purification pure_this compound Pure this compound rphplc->pure_this compound Final Isolation

Figure 1: Experimental workflow for the isolation of this compound.

Structural Characterization

The amino acid sequence of the purified peptide was determined by automated gas-phase sequence analysis, also known as Edman degradation.[1]

Experimental Protocol: Edman Degradation Sequencing

1. Coupling:

  • The purified this compound is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.

2. Cleavage:

  • The N-terminal amino acid is selectively cleaved from the PTC-peptide using a strong acid, typically trifluoroacetic acid (TFA), to yield an anilinothiazolinone (ATZ)-amino acid and the shortened peptide.

3. Conversion and Identification:

  • The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.

  • The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

4. Repetition:

  • The cycle of coupling, cleavage, and identification is repeated for the shortened peptide to determine the sequence of the subsequent amino acids.

Biological Activity and Physiological Effects

This compound is a potent secretagogue, with its most prominent effect being the dose-dependent release of histamine from mast cells.[3] This activity is associated with an increase in vascular permeability.[3]

Histamine Release

This compound induces histamine release from rat peritoneal mast cells in a concentration-dependent manner.[3]

ParameterValueReference
Threshold Concentration~1 µM (10⁻⁶ M)[9]
ED₅₀10 µM (10⁻⁵ M)[9]
Optimal Concentration100 - 1000 µM (10⁻⁴ - 10⁻³ M)[9]
Maximum Histamine Release~80% of total[9]
Experimental Protocol: Rat Peritoneal Mast Cell Histamine Release Assay

This protocol is based on established methods for assessing histamine release.[3]

1. Mast Cell Isolation:

  • Rat peritoneal mast cells are harvested from the peritoneal cavity.

2. Incubation:

  • The isolated mast cells are incubated with varying concentrations of this compound at 37°C for a defined period (e.g., 10-15 minutes).

3. Termination and Separation:

  • The reaction is stopped by adding ice-cold buffer and centrifuging to separate the cells (pellet) from the supernatant.

4. Histamine Quantification:

  • The amount of histamine released into the supernatant is quantified using a suitable method, such as a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).

  • Total histamine content is determined by lysing a separate aliquot of cells.

  • Histamine release is expressed as a percentage of the total histamine content.

Vascular Permeability

This compound's ability to induce histamine release contributes to its effect on vascular permeability. This can be quantified using the Miles assay.[3][10][11]

Experimental Protocol: Miles Vascular Permeability Assay

1. Animal Preparation:

  • Anesthetized mice or rats are used for this in vivo assay.

2. Dye Injection:

  • Evans blue dye, which binds to serum albumin, is injected intravenously.[12] Under normal conditions, this dye-protein complex remains within the vasculature.

3. Intradermal Injections:

  • Saline (as a control) and different doses of this compound are injected intradermally at various sites on the animal's skin.[3]

4. Dye Extravasation:

  • If this compound increases vascular permeability, the Evans blue-albumin complex will leak out of the blood vessels and accumulate at the injection site, causing a blue discoloration of the skin.[12]

5. Quantification:

  • After a set period, the animal is euthanized, and the skin at the injection sites is excised.

  • The Evans blue dye is extracted from the skin tissue using a solvent (e.g., formamide).[12]

  • The amount of extracted dye is quantified spectrophotometrically, providing a measure of the extent of vascular leakage.[12]

Signaling Pathways

Recent studies have elucidated that this compound's effects are mediated, at least in part, through the angiotensin AT1 receptor (AT1R).[13] this compound acts as a β-arrestin-biased agonist at this receptor.[13]

ParameterValueReference
Receptor TargetAngiotensin AT1 Receptor (AT1R)[13]
Signaling Biasβ-arrestin[13]
EC₅₀ for β-arrestin activation at AT1R115 ± 21 nM[13]
G-protein Activation ([Ca²⁺]i)Minimal (14 ± 8% of angiotensin II effect)[13]

This biased agonism means that this compound preferentially activates the β-arrestin signaling pathway over the canonical G-protein signaling pathway upon binding to the AT1 receptor. While this compound can stimulate β-arrestin activation at other GPCRs, such as the histamine H1 receptor and melatonin MT1 and MT2 receptors, its effect is most pronounced at the AT1R.[13]

Experimental Protocol: PRESTO-Tango β-Arrestin Recruitment Assay

The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Transcriptional Output, with Transcriptional Activation following Arrestin Translocation) assay is a high-throughput method to screen for GPCR activation by measuring β-arrestin recruitment.[13]

1. Cell Line:

  • HTLA cells, which are HEK293T cells stably expressing a β-arrestin2-TEV protease fusion protein and a tTA-dependent luciferase reporter, are commonly used.

2. Transfection:

  • The cells are transfected with a plasmid encoding the GPCR of interest (e.g., AT1R) fused to a C-terminal TEV protease cleavage site followed by the tTA transcription factor.

3. Ligand Stimulation:

  • The transfected cells are stimulated with the ligand of interest (this compound).

4. β-Arrestin Recruitment and Signal Transduction:

  • Upon ligand binding and receptor activation, the β-arrestin2-TEV protease fusion protein is recruited to the GPCR.

  • The TEV protease cleaves the tTA transcription factor from the receptor's C-terminus.

  • The released tTA translocates to the nucleus and drives the expression of a luciferase reporter gene.

5. Signal Detection:

  • The luciferase activity is measured using a luminometer, which provides a quantitative readout of β-arrestin recruitment.

Kinetensin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound at1r AT1 Receptor This compound->at1r Binding beta_arrestin β-Arrestin at1r->beta_arrestin Strong Activation g_protein G-protein at1r->g_protein Weak Activation downstream_beta Downstream Signaling (e.g., internalization, MAPK activation) beta_arrestin->downstream_beta downstream_g Downstream Signaling (e.g., Ca²⁺ mobilization) g_protein->downstream_g

Figure 2: this compound signaling pathway at the AT1 receptor.

Conclusion

This compound is a biologically active nonapeptide with significant effects on histamine release and vascular permeability. Its discovery and characterization have been facilitated by a combination of classic peptide chemistry techniques and modern high-throughput screening assays. The identification of this compound as a biased agonist of the angiotensin AT1 receptor opens new avenues for research into its physiological and pathological roles, particularly in the context of inflammation and cardiovascular regulation. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers investigating this intriguing peptide and its potential as a therapeutic target.

References

The Physiological Role of Kinetensin in the Human Body: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinetensin is an endogenous nonapeptide with structural similarities to both neurotensin and angiotensin II. While its physiological functions have remained largely enigmatic for decades, recent research has illuminated a unique signaling mechanism. This compound acts as a β-arrestin-biased agonist at the angiotensin II type 1 receptor (AT1R). This biased agonism, favoring the β-arrestin pathway over traditional G-protein signaling, suggests a nuanced role for this compound in physiological processes, potentially offering a novel therapeutic avenue for cardiovascular and other diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's physiological role, its signaling pathways, and the experimental methodologies used for its characterization.

Introduction

Isolated from human plasma, this compound is a peptide that has long been of scientific interest due to its structural resemblance to potent vasoactive and neuromodulatory peptides. Its classification and physiological significance have been a subject of investigation, with recent breakthroughs identifying its primary mode of action. This guide will delve into the specifics of this compound's interaction with the angiotensin II type 1 receptor (AT1R) and explore its potential physiological ramifications.

This compound and the Angiotensin II Type 1 Receptor: A Biased Agonist

The most significant recent finding in this compound research is its identification as a β-arrestin-biased agonist of the AT1R.[1] Unlike the endogenous ligand angiotensin II, which activates both G-protein and β-arrestin pathways, this compound preferentially activates the β-arrestin signaling cascade.

Signaling Pathway

Upon binding to the AT1R, this compound induces a conformational change in the receptor that favors the recruitment of β-arrestin over the coupling of Gq/11 proteins. This leads to the activation of downstream signaling pathways distinct from the classical angiotensin II-induced G-protein-mediated effects, such as vasoconstriction. The β-arrestin pathway is known to be involved in receptor desensitization, internalization, and the activation of various kinases, including mitogen-activated protein kinases (MAPKs).

Kinetensin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound AT1R AT1R This compound->AT1R Binding G_protein Gq/11 (Weakly Activated) AT1R->G_protein Weak Activation Beta_arrestin β-Arrestin (Strongly Recruited) AT1R->Beta_arrestin Strong Recruitment PLC PLC Activation (Minimal) G_protein->PLC MAPK_pathway MAPK Pathway (e.g., ERK1/2) Beta_arrestin->MAPK_pathway Receptor_Internalization Receptor Internalization Beta_arrestin->Receptor_Internalization IP3_DAG IP3/DAG Production (Minimal) PLC->IP3_DAG Ca_release Ca²⁺ Release (Minimal) IP3_DAG->Ca_release

This compound's biased signaling at the AT1R.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the pharmacological activity of this compound at the human AT1R, comparing its effects to the endogenous ligand, angiotensin II.

Table 1: β-Arrestin Recruitment at the AT1R

LigandMax Response (% of Ang II)EC50 (nM)Assay SystemReference
This compound39 ± 8%115 ± 21nanoBRET in HEK293T cells[1]
Angiotensin II100%-nanoBRET in HEK293T cells[1]

Table 2: G-Protein Activation (Intracellular Ca²⁺ Mobilization) at the AT1R

LigandMax Response (% of Ang II)Assay SystemReference
This compound14 ± 8%Ca²⁺ assay in AT1R-transfected HEK293T cells[1]
Angiotensin II100%Ca²⁺ assay in AT1R-transfected HEK293T cells[1]

Physiological Roles of this compound: A System-by-System Perspective

Direct evidence for the physiological roles of this compound in various human body systems is still emerging. Much of the current understanding is extrapolated from the known functions of the broader kinin and angiotensin systems, viewed through the lens of this compound's unique biased signaling.

Cardiovascular System

The renin-angiotensin system is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, via G-protein activation through the AT1R, is a potent vasoconstrictor. Given that this compound weakly activates this pathway, it is unlikely to be a significant pressor agent. Instead, its strong activation of the β-arrestin pathway, which is implicated in cardioprotective signaling, suggests a potential role in modulating cardiac function and vascular tone in a manner distinct from angiotensin II. This is an active area of research, with the potential for developing novel cardiovascular therapeutics.

Nervous System

Kinins are known to be involved in pain and inflammation. They can activate sensory neurons and contribute to the inflammatory cascade. While there is no direct evidence for this compound's role in pain modulation, its structural similarity to neurotensin, a neuropeptide with known analgesic and neuroleptic properties, suggests a potential for activity in the central and peripheral nervous systems. Further research is required to elucidate any specific roles in nociception or neuro-inflammation.

Gastrointestinal System

The gastrointestinal tract is a complex environment where various peptides regulate motility, secretion, and inflammation. While a definitive role for this compound in the gut has not been established, its structural relatives, neurotensin and angiotensin, are known to influence these processes. Future studies may explore whether this compound's biased agonism at AT1Rs present in the gut has any physiological consequences.

Experimental Protocols

Detailed experimental protocols for studying this compound are not widely published. The following are generalized protocols for key assays used to characterize biased agonists like this compound, which can be adapted for specific experimental needs.

β-Arrestin Recruitment Assay (e.g., BRET-based)

This assay measures the recruitment of β-arrestin to the AT1R upon ligand stimulation.

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are transiently co-transfected with plasmids encoding for AT1R fused to a bioluminescent donor (e.g., NanoLuc) and β-arrestin fused to a fluorescent acceptor (e.g., Venus).

  • Assay Preparation: Transfected cells are seeded into 96-well plates. After 24-48 hours, the culture medium is replaced with a suitable assay buffer.

  • Ligand Stimulation: A serial dilution of this compound or a reference agonist (e.g., angiotensin II) is added to the wells.

  • Signal Detection: The bioluminescence resonance energy transfer (BRET) signal is measured using a plate reader equipped for BRET detection. The ratio of acceptor emission to donor emission is calculated.

  • Data Analysis: The BRET ratio is plotted against the logarithm of the ligand concentration, and the data are fitted to a sigmoidal dose-response curve to determine EC50 and maximal response values.

BRET_Assay_Workflow Start Start Cell_Culture HEK293T Cell Culture Start->Cell_Culture Transfection Co-transfection: AT1R-NanoLuc & β-arrestin-Venus Cell_Culture->Transfection Seeding Seed cells in 96-well plate Transfection->Seeding Incubation Incubate 24-48h Seeding->Incubation Buffer_Exchange Replace medium with assay buffer Incubation->Buffer_Exchange Ligand_Addition Add serial dilutions of this compound/Ang II Buffer_Exchange->Ligand_Addition Signal_Measurement Measure BRET signal Ligand_Addition->Signal_Measurement Data_Analysis Calculate BRET ratio and plot dose-response curve Signal_Measurement->Data_Analysis End End Data_Analysis->End

Generalized workflow for a BRET-based β-arrestin recruitment assay.
G-Protein Activation Assay (Intracellular Ca²⁺ Mobilization)

This assay measures the activation of the Gq/11 pathway by monitoring changes in intracellular calcium concentration.

  • Cell Culture and Transfection: HEK293T cells are cultured and transfected with a plasmid encoding for the human AT1R.

  • Cell Loading: Transfected cells are seeded in a 96-well plate. On the day of the assay, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.

  • Baseline Measurement: The baseline fluorescence is measured using a fluorescence plate reader.

  • Ligand Stimulation: this compound or a reference agonist is injected into the wells, and the fluorescence is continuously monitored.

  • Data Analysis: The change in fluorescence intensity over time is recorded. The peak fluorescence response is plotted against the logarithm of the ligand concentration to generate a dose-response curve.

Vascular Smooth Muscle Contraction Assay

This ex vivo assay assesses the effect of this compound on the contractility of vascular smooth muscle.

  • Tissue Preparation: A segment of a blood vessel (e.g., rat aorta) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.

  • Contraction Induction: A contractile agent (e.g., phenylephrine or KCl) is added to establish a stable contraction.

  • Ligand Addition: Cumulative concentrations of this compound are added to the organ bath, and any changes in tension (contraction or relaxation) are recorded using a force transducer.

  • Data Analysis: The change in tension is expressed as a percentage of the initial contraction. A dose-response curve is constructed to determine the potency and efficacy of this compound.

Future Directions and Therapeutic Potential

The discovery of this compound as a biased agonist of the AT1R opens up new avenues for research and drug development. Biased agonists that selectively activate the β-arrestin pathway while blocking the G-protein pathway of the AT1R are being explored as novel therapeutics for heart failure and other cardiovascular diseases. This compound, as an endogenous biased ligand, provides a physiological template for the design of such drugs.

Future research should focus on:

  • Elucidating the specific physiological roles of this compound in the cardiovascular, nervous, and gastrointestinal systems through in vivo studies.

  • Identifying the specific downstream signaling pathways activated by this compound-mediated β-arrestin recruitment.

  • Investigating the potential of this compound or its analogs as therapeutic agents for conditions where biased AT1R signaling would be beneficial.

Conclusion

This compound is an endogenous peptide with a unique pharmacological profile, acting as a β-arrestin-biased agonist at the AT1R. This mechanism suggests a departure from the classical physiological effects of angiotensin II, pointing towards a more nuanced role in human physiology. While much remains to be discovered about its specific functions, the study of this compound holds significant promise for advancing our understanding of GPCR signaling and for the development of novel, pathway-selective therapeutics.

References

An In-depth Technical Guide to the Signal Transduction Pathways Activated by Kinetensin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinetensin, a nonapeptide originally isolated from human plasma, has been identified as a biased agonist for the Angiotensin II Type 1 Receptor (AT1R). This guide provides a comprehensive overview of the signal transduction pathways preferentially activated by this compound. Primarily, this compound engages β-arrestin-dependent signaling cascades downstream of AT1R, with significantly weaker activation of the canonical G-protein-mediated pathways. This biased agonism presents a unique pharmacological profile with potential therapeutic implications. Additionally, this compound has been shown to induce histamine release from mast cells, activating a distinct signaling pathway. This document details the molecular mechanisms, presents quantitative data from key experiments, provides methodologies for relevant assays, and includes visualizations of the signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Signal Transduction Pathways

This compound's signaling activities are predominantly centered around two distinct cellular systems:

  • Angiotensin II Type 1 Receptor (AT1R) Biased Signaling: this compound acts as a potent β-arrestin-biased agonist at the AT1R. This means it preferentially activates signaling pathways mediated by β-arrestin proteins over the classical G-protein-coupled pathways initiated by the endogenous ligand, Angiotensin II (Ang II).

  • Mast Cell Activation and Histamine Release: this compound can directly stimulate mast cells, leading to the release of histamine and other inflammatory mediators.

AT1R-Mediated Signaling

The AT1R is a G-protein-coupled receptor (GPCR) that canonically signals through the Gq/11 protein pathway. However, this compound's interaction with AT1R favors a non-canonical, β-arrestin-mediated pathway.

The β-Arrestin Biased Pathway (Preferentially Activated by this compound)

Upon binding of this compound to the AT1R, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor. This phosphorylation creates a high-affinity binding site for β-arrestin proteins (β-arrestin-1 and β-arrestin-2). The recruitment of β-arrestin serves two primary functions: it desensitizes the G-protein signaling by sterically hindering G-protein coupling, and it initiates a second wave of signaling by acting as a scaffold for various downstream effector proteins.[1][2]

The key downstream signaling cascades activated by the AT1R/β-arrestin complex include:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The β-arrestin scaffold brings together components of the MAPK cascade, including ERK1/2, JNK, and p38 MAPK.[2][3] This can lead to the regulation of gene expression, cell proliferation, and survival.[4][5][6]

  • PI3K/Akt Pathway: β-arrestin can also facilitate the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and metabolism.[1][2]

Kinetensin_Beta_Arrestin_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound AT1R AT1R This compound->AT1R Binds GRK GRK AT1R->GRK Activates Gq Gq AT1R->Gq Weakly Activates BetaArrestin β-Arrestin AT1R->BetaArrestin Recruits GRK->AT1R Phosphorylates MAPK_cascade MAPK Cascade (ERK, JNK, p38) BetaArrestin->MAPK_cascade Scaffolds & Activates PI3K PI3K BetaArrestin->PI3K Activates Cellular_Responses Cellular Responses (Gene Expression, Proliferation, Survival) MAPK_cascade->Cellular_Responses Akt Akt PI3K->Akt Activates Akt->Cellular_Responses

This compound-induced AT1R β-arrestin biased signaling pathway.

The Gq/11 Pathway (Weakly Activated by this compound)

The canonical signaling pathway for AT1R, which is strongly activated by Angiotensin II, involves the coupling to the heterotrimeric G-protein Gq/11.[3][7] this compound is a significantly weaker activator of this pathway.[8]

The activation of Gq/11 leads to the stimulation of Phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers:

  • Inositol 1,4,5-trisphosphate (IP3): IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3]

  • Diacylglycerol (DAG): DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[3]

The subsequent increase in intracellular calcium and activation of PKC lead to various cellular responses, including smooth muscle contraction and aldosterone secretion.

Kinetensin_Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound AT1R AT1R This compound->AT1R Binds Gq Gq AT1R->Gq Weakly Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Responses Cellular Responses (e.g., Contraction) PKC->Cellular_Responses

Weak Gq/11 signaling pathway activated by this compound at the AT1R.

Mast Cell Activation Pathway

This compound has been shown to induce a dose-dependent release of histamine from rat peritoneal mast cells.[9] This action suggests a direct effect on mast cells, independent of the AT1R, although the specific receptor on mast cells has not been fully characterized. The release of histamine is a critical event in inflammatory and allergic responses.[10][11]

The proposed mechanism involves:

  • Binding to a Mast Cell Receptor: this compound binds to a putative receptor on the mast cell surface.

  • Signal Transduction Cascade: This binding initiates an intracellular signaling cascade.

  • Calcium Influx: The signaling cascade leads to an increase in intracellular calcium, a crucial step for degranulation. The histamine release is significantly reduced in the absence of extracellular calcium.[9]

  • Degranulation and Histamine Release: The rise in intracellular calcium triggers the fusion of histamine-containing granules with the plasma membrane, releasing histamine and other pre-formed mediators into the extracellular space.[10]

Kinetensin_Mast_Cell_Pathway cluster_extracellular Extracellular Space cluster_mast_cell Mast Cell This compound This compound MastCellReceptor Putative Receptor This compound->MastCellReceptor Binds SignalingCascade Intracellular Signaling Cascade MastCellReceptor->SignalingCascade Activates Ca2_influx Ca²⁺ Influx SignalingCascade->Ca2_influx Induces Granule Histamine Granule Ca2_influx->Granule Triggers Fusion Histamine_release Histamine Release Granule->Histamine_release Degranulation

This compound-induced histamine release from mast cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's signaling activity.

Table 1: this compound Activity at the Angiotensin II Type 1 Receptor (AT1R)

ParameterThis compoundAngiotensin II (Ang II)Cell LineAssayReference
β-Arrestin Activation (Emax) 39 ± 8% of Ang II100%HEK293TnanoBRET[8]
β-Arrestin Activation (EC50) 115 ± 21 nM-HEK293TnanoBRET[8]
Intracellular Ca2+ Mobilization 14 ± 8% of Ang II100%AT1R transfected HEK293T[Ca²⁺]i measurement[8]
β-Arrestin Activation (% of Basal) 638 ± 45%-HTLA cellsPresto-Tango[8]

Table 2: this compound-Induced Histamine Release from Rat Peritoneal Mast Cells

ParameterValueReference
Threshold Concentration ~10⁻⁶ M[9]
ED50 10⁻⁵ M[9]
Optimal Concentration for ~80% Release 10⁻⁴ to 10⁻³ M[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

β-Arrestin Recruitment Assays

The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Transcriptional Output-Tango) assay is a high-throughput method to measure GPCR activation via β-arrestin2 recruitment.[12][13][14]

Principle: The assay utilizes a GPCR of interest fused to a TEV (Tobacco Etch Virus) protease cleavage site followed by a transcription factor (tTA).[12] HTLA cells, which stably express a β-arrestin2-TEV protease fusion protein and a luciferase reporter gene under the control of a tTA-responsive promoter, are used.[12] Upon ligand binding and receptor activation, the β-arrestin2-TEV protease is recruited to the receptor, leading to the cleavage of the tTA transcription factor. The liberated tTA translocates to the nucleus and drives the expression of the luciferase reporter gene, which is quantified as a measure of β-arrestin recruitment.[12]

Methodology:

  • Cell Culture and Transfection: HTLA cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 384-well plates and transfected with the GPCR-Tango construct.

  • Ligand Stimulation: After 24-48 hours, the cells are stimulated with this compound at various concentrations.

  • Incubation: The plates are incubated for 12-16 hours to allow for tTA-mediated luciferase expression.

  • Luminescence Detection: A luciferase substrate (e.g., Bright-Glo) is added to the wells, and luminescence is measured using a plate reader.

  • Data Analysis: Luminescence values are normalized to a vehicle control, and dose-response curves are generated to determine Emax and EC50 values.

NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay to measure protein-protein interactions in live cells.[15][16][17][18][19]

Principle: The assay involves the fusion of one protein of interest (e.g., AT1R) to a bright, blue-emitting NanoLuc® luciferase (the donor) and the other interacting protein (e.g., β-arrestin) to a HaloTag® protein that is labeled with a red-shifted fluorescent ligand (the acceptor). When the two proteins interact, the donor and acceptor are brought into close proximity (<10 nm), allowing for resonance energy transfer from the NanoLuc® luciferase to the fluorescent acceptor. The resulting BRET signal is the ratio of the acceptor emission to the donor emission.

Methodology:

  • Plasmid Construction: The cDNA for AT1R is cloned into a vector containing NanoLuc® luciferase, and the cDNA for β-arrestin is cloned into a vector containing HaloTag®.

  • Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with the NanoLuc®-AT1R and HaloTag®-β-arrestin plasmids.

  • HaloTag® Labeling: Prior to the assay, cells are incubated with the HaloTag® NanoBRET™ 618 Ligand.

  • Ligand Stimulation: The cells are then stimulated with this compound.

  • BRET Measurement: The NanoLuc® substrate, furimazine, is added, and the luminescence emission at both the donor (e.g., 460 nm) and acceptor (e.g., >610 nm) wavelengths is measured simultaneously using a plate reader equipped with appropriate filters.

  • Data Analysis: The NanoBRET™ ratio is calculated by dividing the acceptor emission by the donor emission.

Intracellular Calcium Mobilization Assay

Principle: This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator, such as Fluo-4 AM.[20][21][22][23][24] Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to the calcium-sensitive form, Fluo-4. Upon binding to Ca²⁺, the fluorescence intensity of Fluo-4 increases significantly.

Methodology:

  • Cell Culture and Seeding: AT1R-transfected HEK293T cells are seeded into a black-walled, clear-bottom 96-well plate and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing Fluo-4 AM and a mild detergent like Pluronic F-127 to aid in dye solubilization. The cells are incubated for 30-60 minutes at 37°C.

  • Washing: The loading solution is removed, and the cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.

  • Baseline Fluorescence Measurement: The plate is placed in a fluorescence plate reader, and the baseline fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) is recorded.

  • Ligand Stimulation: this compound is added to the wells using an automated injector within the plate reader, and fluorescence is continuously monitored.

  • Data Analysis: The change in fluorescence intensity over time is recorded. The peak fluorescence after stimulation is normalized to the baseline fluorescence to quantify the increase in [Ca²⁺]i.

Conclusion

This compound demonstrates a distinct signaling profile characterized by potent and biased activation of the β-arrestin pathway at the AT1R, with minimal engagement of the Gq/11 pathway. This biased agonism, which decouples G-protein activation from β-arrestin signaling, offers a novel paradigm for targeted therapeutic intervention. The ability of this compound to also induce histamine release from mast cells highlights its potential role in inflammatory processes. The detailed understanding of these pathways, facilitated by the quantitative data and experimental methodologies presented in this guide, is crucial for the rational design and development of novel therapeutics targeting the angiotensin system and inflammatory responses.

References

Structural Homology of Kinetensin to Angiotensin II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural homology between kinetensin and angiotensin II, two peptides with significant physiological roles. By examining their amino acid sequences, three-dimensional structures, and receptor interactions, we aim to provide a comprehensive resource for researchers in pharmacology, drug discovery, and related fields. This document details the experimental methodologies used to elucidate these structural relationships and presents quantitative data in a clear, comparative format.

Introduction

This compound is a nonapeptide originally isolated from pepsin-treated human plasma, identified based on its neurotensin-like immunoreactivity.[1][2] Its amino acid sequence is Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-Leu.[1][2] Angiotensin II, an octapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe, is the primary effector of the renin-angiotensin system, playing a critical role in blood pressure regulation and cardiovascular homeostasis.[3] Despite differences in their primary sequences, this compound exhibits a notable structural and functional homology to angiotensin II, particularly in its interaction with the angiotensin II type 1 receptor (AT1R). This guide explores the multifaceted nature of this homology.

Amino Acid Sequence Homology

A foundational aspect of structural homology lies in the primary amino acid sequence. While not identical, a sequence alignment reveals conserved residues and key differences that likely influence their respective three-dimensional conformations and receptor binding affinities.

Table 1: Amino Acid Sequence Alignment of this compound and Angiotensin II

PeptideSequence
This compoundI - A - R - R - H - P - Y - F - L
Angiotensin IID - R - V - Y - I - H - P - F

Alignment performed using the NCBI COBALT multiple alignment tool.

The alignment highlights several regions of similarity and difference. Both peptides share a C-terminal Tyr-Phe/Pro-Phe motif, which is known to be crucial for the binding and activity of angiotensin II.[4] However, this compound possesses an additional N-terminal Isoleucine and Alanine, and a di-arginine motif, which are distinct from angiotensin II's N-terminus. These variations contribute to the unique pharmacological profile of this compound.

Three-Dimensional Structural Comparison

Receptor Binding and Functional Homology

The most striking homology between this compound and angiotensin II is their interaction with the angiotensin II type 1 receptor (AT1R). This compound has been identified as an endogenous β-arrestin-biased agonist at the AT1R. This means that while it binds to the same receptor as angiotensin II, it preferentially activates one downstream signaling pathway (β-arrestin) over another (G-protein).

Table 2: Comparative Receptor Binding and Signaling Properties

ParameterThis compoundAngiotensin IIReference
Receptor Angiotensin II Type 1 Receptor (AT1R)Angiotensin II Type 1 Receptor (AT1R)[6]
Binding Affinity (EC50) 115 ± 21 nM (for β-arrestin activation)High affinity (specific EC50 for β-arrestin not provided, but generally low nM)[6]
G-protein Activation ([Ca²⁺]i) 14 ± 8% of Angiotensin II effectPotent activator[6]
β-arrestin Activation 39 ± 8% of Angiotensin II maximal effectPotent activator[6]

This biased agonism has significant implications for drug development. While angiotensin II's activation of both G-protein and β-arrestin pathways at the AT1R leads to vasoconstriction and other physiological effects, the selective activation of the β-arrestin pathway by this compound or its analogs could potentially lead to novel therapeutic agents with a different and potentially more targeted side-effect profile.

Signaling Pathways

The differential activation of downstream signaling cascades by this compound and angiotensin II at the AT1R is a key aspect of their functional homology and divergence.

GpcrSignaling cluster_angII Angiotensin II Signaling cluster_this compound This compound Signaling AngII Angiotensin II AT1R_Ang AT1R AngII->AT1R_Ang Gq_Ang Gq/11 Activation AT1R_Ang->Gq_Ang BetaArrestin_Ang β-Arrestin Recruitment AT1R_Ang->BetaArrestin_Ang PLC_Ang PLC Activation Gq_Ang->PLC_Ang IP3_DAG_Ang IP3 & DAG Production PLC_Ang->IP3_DAG_Ang Ca_PKC_Ang Ca²⁺ Release & PKC Activation IP3_DAG_Ang->Ca_PKC_Ang Physiological_Effects_G Vasoconstriction, Aldosterone Release Ca_PKC_Ang->Physiological_Effects_G Internalization_Ang Receptor Internalization BetaArrestin_Ang->Internalization_Ang MAPK_Ang MAPK Signaling BetaArrestin_Ang->MAPK_Ang Physiological_Effects_B_Ang Cell Growth, Inflammation MAPK_Ang->Physiological_Effects_B_Ang This compound This compound AT1R_Kin AT1R This compound->AT1R_Kin Gq_Kin Weak Gq/11 Activation AT1R_Kin->Gq_Kin BetaArrestin_Kin Strong β-Arrestin Recruitment AT1R_Kin->BetaArrestin_Kin Internalization_Kin Receptor Internalization BetaArrestin_Kin->Internalization_Kin MAPK_Kin MAPK Signaling BetaArrestin_Kin->MAPK_Kin Physiological_Effects_B_Kin Potential for Novel Therapeutic Effects MAPK_Kin->Physiological_Effects_B_Kin

Comparative Signaling of Angiotensin II and this compound at AT1R

This diagram illustrates the canonical signaling of angiotensin II, which strongly activates both Gq/11-mediated and β-arrestin-mediated pathways. In contrast, this compound demonstrates biased agonism, with a pronounced activation of the β-arrestin pathway and only weak engagement of the Gq/11 pathway.

Experimental Protocols

The characterization of the structural and functional homology between this compound and angiotensin II relies on a suite of sophisticated experimental techniques.

Peptide Sequence Analysis

The amino acid sequence of this compound was originally determined by automated gas-phase sequence analysis.[1][2] This method involves the sequential removal and identification of amino acid residues from the N-terminus of the peptide.

Receptor Binding and Functional Assays

This is a high-throughput screening platform used to assess G protein-coupled receptor (GPCR) activation by measuring β-arrestin recruitment.[7][8][9]

  • Principle: The assay utilizes engineered cells (HTLA cells) that stably express a β-arrestin2-TEV protease fusion protein and a luciferase reporter gene under the control of a tetracycline-responsive element. The GPCR of interest is fused to a C-terminal TEV cleavage site followed by a transcription factor (tTA). Ligand binding to the GPCR recruits the β-arrestin2-TEV fusion protein, leading to the cleavage and release of tTA. The liberated tTA then translocates to the nucleus and drives the expression of luciferase, which is quantified as a measure of receptor activation.

  • Workflow:

    • HTLA cells are plated in multi-well plates.

    • Cells are transfected with the plasmid encoding the GPCR-tTA fusion construct (e.g., AT1R-tTA).

    • After an incubation period to allow for receptor expression, cells are treated with the test ligand (e.g., this compound or angiotensin II) at various concentrations.

    • Following an overnight incubation, the luciferase substrate is added, and the resulting luminescence is measured using a plate reader.

    • Data is analyzed to generate dose-response curves and determine parameters like EC50.

PrestoTangoWorkflow Start Plate HTLA Cells Transfect Transfect with GPCR-tTA Plasmid Start->Transfect Incubate_Expression Incubate for Receptor Expression Transfect->Incubate_Expression Treat Treat with Ligand Incubate_Expression->Treat Incubate_Activation Incubate for Receptor Activation Treat->Incubate_Activation Add_Substrate Add Luciferase Substrate Incubate_Activation->Add_Substrate Measure Measure Luminescence Add_Substrate->Measure Analyze Analyze Data (EC50) Measure->Analyze

PRESTO-Tango Assay Workflow

This is a bioluminescence resonance energy transfer (BRET)-based assay that provides real-time measurement of protein-protein interactions in live cells.[10][11][12][13]

  • Principle: The assay utilizes NanoLuc® luciferase as the BRET donor and a fluorescently labeled ligand or a fluorescently tagged interacting protein as the acceptor. For β-arrestin recruitment, the receptor (e.g., AT1R) is tagged with NanoLuc®, and β-arrestin is tagged with a fluorescent protein (e.g., HaloTag® labeled with a fluorescent ligand). When the ligand binds to the receptor, it induces a conformational change that promotes the recruitment of β-arrestin. The close proximity of the NanoLuc® donor and the fluorescent acceptor on β-arrestin results in energy transfer, which is detected as an increase in the BRET signal.

  • Workflow:

    • Cells are co-transfected with plasmids encoding the NanoLuc®-tagged receptor and the fluorescently tagged β-arrestin.

    • Cells are plated in multi-well plates.

    • The fluorescent ligand for the acceptor tag (if applicable) is added.

    • The test ligand is added, and the BRET signal is measured over time using a plate reader equipped with appropriate filters.

    • Dose-response curves are generated to determine ligand potency.

ITC is a thermodynamic technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[1][6][14][15][16]

  • Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the receptor (e.g., purified AT1R) in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured for each injection.

  • Workflow:

    • The purified receptor is placed in the sample cell of the calorimeter, and the ligand is loaded into the injection syringe.

    • A series of small injections of the ligand are made into the sample cell.

    • The heat change after each injection is measured.

    • The data is plotted as heat change per injection versus the molar ratio of ligand to receptor.

    • The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[17][18][19][20][21]

  • Principle: One of the interacting molecules (the ligand, e.g., AT1R) is immobilized on a sensor chip surface. The other molecule (the analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Workflow:

    • The receptor is immobilized on the sensor chip.

    • A continuous flow of buffer is passed over the sensor surface to establish a stable baseline.

    • The analyte (peptide) is injected at various concentrations.

    • The association and dissociation of the analyte are monitored in real-time.

    • The sensor surface is regenerated to remove the bound analyte.

    • The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Conclusion

The structural homology between this compound and angiotensin II is a compelling example of how subtle differences in peptide sequence can lead to distinct pharmacological profiles. While both peptides interact with the AT1R, this compound's biased agonism towards the β-arrestin pathway presents an exciting avenue for the development of novel therapeutics. The experimental protocols detailed in this guide provide the foundation for further research into the structure-function relationships of these and other important signaling peptides. A deeper understanding of these molecular interactions will undoubtedly pave the way for the rational design of next-generation drugs with improved efficacy and safety profiles.

References

Kinetensin: A Technical Guide on its Origins, Bioactivity, and Associated Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinetensin is a nonapeptide with the amino acid sequence Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-Leu.[1] It is not considered an endogenous human metabolite under normal physiological conditions. Instead, it is an artifact of the in vitro enzymatic digestion of human serum albumin by pepsin.[1] Despite its exogenous origin in a laboratory setting, this compound has demonstrated notable biological activity, particularly as a biased agonist of the angiotensin II type 1 receptor (AT1R) and as a secretagogue for histamine release from mast cells.[2][3] This guide provides a comprehensive overview of the current scientific understanding of this compound, including its formation, biochemical properties, and pharmacological actions, with a focus on the underlying experimental methodologies and signaling pathways.

Introduction

This compound was first identified as a novel peptide isolated from pepsin-treated human plasma.[1] Its discovery was based on its neurotensin-like immunoreactivity. Subsequent analysis revealed its amino acid sequence and its origin from human serum albumin.[1] While not a naturally circulating peptide, its ability to interact with key physiological receptors has made it a subject of research interest for understanding receptor function and potential therapeutic applications. This document serves as a technical resource for researchers exploring the pharmacological profile of this compound.

Formation and Physicochemical Properties

This compound is generated from the enzymatic cleavage of human serum albumin by pepsin.[1] The specific cleavage sites on human serum albumin that release the Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-Leu sequence have been identified.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Amino Acid SequenceIle-Ala-Arg-Arg-His-Pro-Tyr-Phe-Leu[1]
Molecular FormulaC56H85N17O11
Average Molecular Weight1188.4 g/mol
Precursor ProteinHuman Serum Albumin[1][4]
Generating Enzyme (in vitro)Pepsin[1]

Biological Activity and Signaling Pathways

This compound exhibits two primary, well-documented biological activities: biased agonism at the angiotensin II type 1 receptor (AT1R) and stimulation of histamine release from mast cells.[2][3]

Angiotensin II Type 1 Receptor (AT1R) Biased Agonism

This compound acts as a biased agonist at the AT1R, preferentially activating the β-arrestin signaling pathway over the canonical G-protein-mediated pathway.[2] This biased signaling is characterized by the recruitment of β-arrestin to the receptor, leading to downstream effects that are distinct from those initiated by the endogenous ligand, angiotensin II.

Signaling Pathway of this compound at the AT1R:

Kinetensin_AT1R_Signaling This compound This compound AT1R AT1R This compound->AT1R G_protein Gq/11 AT1R->G_protein Weakly Activates Beta_arrestin β-arrestin AT1R->Beta_arrestin Strongly Recruits PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Physiological_response_G Classical Ang II Responses (e.g., Vasoconstriction) Ca_PKC->Physiological_response_G Downstream Downstream β-arrestin Signaling (e.g., ERK activation) Beta_arrestin->Downstream Physiological_response_beta Biased Signaling Responses Downstream->Physiological_response_beta

This compound's biased agonism at the AT1 receptor.

Table 2: Quantitative Data on this compound's AT1R Activity

ParameterValueCell LineReference
β-arrestin activation (EC50)115 ± 21 nMHEK293T[2]
Maximal β-arrestin activation (% of Ang II)39 ± 8%HEK293T[2]
Intracellular Ca²⁺ mobilization (% of Ang II)14 ± 8%AT1R transfected HEK293T[2]
β-arrestin activation (% of basal)638 ± 45% (at 10⁻⁶ M)HTLA[2]
Histamine Release from Mast Cells

This compound induces a dose-dependent release of histamine from mast cells.[3] This effect is temperature-dependent and partially reliant on extracellular calcium.[3] The precise receptor and downstream signaling cascade for this compound-mediated histamine release are not fully elucidated but are distinct from the classic IgE-mediated degranulation pathway.

Proposed Signaling Pathway for this compound-Induced Histamine Release:

Kinetensin_Histamine_Release This compound This compound Mast_Cell_Receptor Putative Mast Cell Receptor This compound->Mast_Cell_Receptor G_protein_mast G-protein Mast_Cell_Receptor->G_protein_mast Signal_transduction Signal Transduction (Ca²⁺ influx dependent) G_protein_mast->Signal_transduction Granule_exocytosis Granule Exocytosis Signal_transduction->Granule_exocytosis Histamine Histamine Release Granule_exocytosis->Histamine

Proposed pathway for this compound-induced histamine release.

Table 3: Quantitative Data on this compound-Induced Histamine Release in Rat Peritoneal Mast Cells

ParameterConcentration% of Total Histamine ReleaseReference
Threshold~10⁻⁶ M-[3]
ED5010⁻⁵ M50%[3]
Optimal10⁻⁴ to 10⁻³ M80%[3]

Experimental Protocols

Generation and Isolation of this compound from Human Plasma (Conceptual Workflow)

This protocol is a conceptual summary based on the original discovery of this compound.[1]

Kinetensin_Isolation_Workflow Start Human Plasma Pepsin_Digestion Pepsin Digestion Start->Pepsin_Digestion Dialysis Dialysis Pepsin_Digestion->Dialysis Ion_Exchange Ion-Exchange Chromatography Dialysis->Ion_Exchange HPLC Reversed-Phase HPLC Ion_Exchange->HPLC End Purified this compound HPLC->End

Workflow for the isolation of this compound.
  • Pepsin Digestion: Human plasma is treated with pepsin at an acidic pH to facilitate the proteolytic cleavage of human serum albumin.

  • Dialysis: The resulting peptide mixture is dialyzed to separate smaller peptides, including this compound, from larger proteins and undigested albumin.

  • Ion-Exchange Chromatography: The dialysate is subjected to ion-exchange chromatography to separate peptides based on their net charge.

  • Reversed-Phase High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase HPLC, which separates peptides based on their hydrophobicity. Fractions are collected and assayed for neurotensin-like immunoreactivity to identify those containing this compound.

  • Sequence Analysis: The primary structure of the purified peptide is determined by automated Edman degradation or mass spectrometry.

Quantification of Peptides in Biological Matrices (General Methodological Principles)

While a specific, validated assay for endogenous this compound is not available due to its likely absence in vivo, the quantification of peptides like this compound in a research context (e.g., after in vitro generation) would typically involve mass spectrometry-based methods.

General Workflow for Peptide Quantification by LC-MS/MS:

Peptide_Quantification_Workflow Sample Plasma/Sample containing Peptide Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Sample->Protein_Precipitation SPE Solid Phase Extraction (SPE) Protein_Precipitation->SPE LC_Separation Liquid Chromatography (LC) Separation SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

General workflow for peptide quantification.
  • Sample Preparation: Proteins in the plasma sample are precipitated, typically with an organic solvent like acetonitrile. This step enriches for smaller peptides.[5]

  • Solid Phase Extraction (SPE): The supernatant containing the peptides is further purified and concentrated using SPE. This removes interfering substances such as salts and lipids.[6]

  • Liquid Chromatography (LC) Separation: The extracted peptides are separated using reversed-phase HPLC.

  • Tandem Mass Spectrometry (MS/MS) Detection: The separated peptides are ionized and analyzed by a mass spectrometer. Specific precursor and fragment ion transitions for this compound would be monitored for selective and sensitive detection.

  • Quantification: The amount of this compound is determined by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.

Conclusion and Future Directions

This compound is a pharmacologically active nonapeptide derived from the in vitro digestion of human serum albumin. Current evidence does not support its role as an endogenous human metabolite. Its biological activities, particularly its biased agonism at the AT1R, make it a valuable tool for studying the intricacies of G-protein coupled receptor signaling. Future research could focus on leveraging the unique signaling profile of this compound and its analogs to develop novel therapeutics that selectively target the β-arrestin pathway of the AT1R, potentially offering therapeutic benefits while avoiding the adverse effects associated with conventional AT1R blockers. Furthermore, a definitive investigation into the possibility of its generation under specific pathophysiological conditions in vivo, although unlikely, would conclusively address its status as a potential human metabolite.

References

The Biological Functions of Kinetensin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Vasoactive and Inflammatory Nonapeptide

Introduction

Kinetensin (KNT) is a nonapeptide with the amino acid sequence Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-Leu, originally isolated from pepsin-treated human plasma.[1] Sharing sequence homology with neurotensin and angiotensin II, KNT has emerged as a molecule of interest for its distinct biological activities, primarily revolving around its roles in inflammation and cardiovascular regulation. This technical guide provides a comprehensive overview of the core biological functions of this compound, with a focus on its signaling pathways, quantitative physiological effects, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals investigating novel peptide-based therapeutics.

Core Biological Functions and Mechanisms of Action

This compound's primary biological effects are mediated through its interaction with specific G-protein coupled receptors (GPCRs), leading to a cascade of intracellular events. The most well-characterized functions of KNT include the induction of histamine release from mast cells and its unique biased agonism at the angiotensin II type 1 receptor (AT1R).

Histamine Release and Pro-inflammatory Effects

This compound is a potent secretagogue for histamine release from mast cells.[2] This action underlies its pro-inflammatory properties, including the ability to increase vascular permeability.

  • Mechanism of Action: Upon binding to receptors on mast cells, this compound triggers a signaling cascade that leads to the degranulation and release of histamine and other inflammatory mediators. This process is dependent on extracellular calcium.[2] The precise receptor and downstream signaling pathway for KNT-induced histamine release are still under investigation but are distinct from the classic IgE-mediated activation.[3]

  • Vascular Permeability: The release of histamine contributes directly to an increase in vascular permeability, a key feature of inflammation.[2] This effect can be observed in vivo through assays such as the Miles assay, which measures the extravasation of dye bound to albumin.[4][5]

Biased Agonism at the Angiotensin II Type 1 Receptor (AT1R)

A pivotal discovery in this compound research is its function as a biased agonist at the AT1R.[6] Unlike the endogenous ligand angiotensin II, which activates both G-protein and β-arrestin signaling pathways, this compound preferentially activates the β-arrestin pathway with minimal G-protein engagement.[6]

  • Signaling Pathway: The AT1R is known to couple to several G-protein subtypes, including Gαq/11, Gα12/13, and Gαi/o.[6][7] Canonical angiotensin II signaling through Gαq/11 leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium concentration ([Ca2+]i) and activation of protein kinase C (PKC).[8][9] This pathway is associated with vasoconstriction and cell growth.[6] In contrast, this compound's interaction with the AT1R results in robust recruitment of β-arrestin, a scaffold protein that not only desensitizes G-protein signaling but also initiates its own distinct signaling cascades.[6][10] Downstream effectors of AT1R-mediated β-arrestin signaling include components of the mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, as well as the PI3K/Akt pathway, which are implicated in cell survival and cardiac contractility.[11][12]

  • Physiological Implications: The biased agonism of this compound towards the β-arrestin pathway has significant therapeutic potential. By selectively activating β-arrestin-mediated signaling, it may be possible to harness the beneficial effects of AT1R activation, such as enhanced cardiac performance and cell survival, while avoiding the detrimental effects of G-protein activation, like vasoconstriction and hypertension.[6] This pharmacological profile is similar to that of the synthetic biased agonist TRV027, which has been investigated for the treatment of acute heart failure.

Quantitative Data

The following tables summarize the key quantitative data available for this compound's biological activities.

ParameterValueReceptor/Cell TypeAssayReference
Histamine Release
ED5010 µMRat Peritoneal Mast CellsHistamine Release Assay[2]
Threshold Concentration~1 µMRat Peritoneal Mast CellsHistamine Release Assay[2]
Optimal Concentration100 - 1000 µMRat Peritoneal Mast CellsHistamine Release Assay[2]
AT1R β-arrestin Activation
EC50115 ± 21 nMHEK293T cellsnanoBRET Assay
Maximal Effect (% of Ang II)39 ± 8%HEK293T cellsnanoBRET Assay
AT1R G-protein Activation
Maximal Effect (% of Ang II)14 ± 8%HEK293T cells[Ca2+]i Assay (Fluo-4)

Note: Binding affinity data (Ki/Kd) for this compound at the AT1R is not yet available in the public domain.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

PRESTO-Tango β-arrestin Recruitment Assay

The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Transcriptional Output-Tango) assay is a high-throughput method to measure ligand-induced β-arrestin recruitment to a GPCR of interest.[13]

Principle: The assay utilizes a genetically engineered system where the GPCR of interest is fused to a TEV (Tobacco Etch Virus) protease cleavage site and a tetracycline-controlled transactivator (tTA).[14] A separate construct expresses β-arrestin fused to the TEV protease. Upon ligand binding and receptor activation, the β-arrestin-TEV protease is recruited to the receptor, cleaving the tTA, which then translocates to the nucleus and drives the expression of a luciferase reporter gene.[14]

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed 15,000 cells per well in a 384-well white, clear-bottom plate.

  • Transfection:

    • Transfect cells with the plasmid encoding the GPCR-Tango construct of interest using a suitable transfection reagent (e.g., FuGENE HD).

  • Ligand Stimulation:

    • 24 hours post-transfection, replace the medium with serum-free DMEM.

    • Add this compound at various concentrations to the wells.

  • Incubation:

    • Incubate the plates for 12-16 hours at 37°C in a humidified incubator.

  • Luminescence Reading:

    • Add a luciferase substrate (e.g., Bright-Glo) to each well.

    • Measure luminescence using a plate reader.

NanoBRET β-arrestin Recruitment Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a proximity-based assay to monitor protein-protein interactions in real-time in living cells.

Principle: This assay uses a NanoLuc luciferase-tagged GPCR (donor) and a fluorescently labeled β-arrestin (acceptor). Upon ligand-induced interaction, the donor and acceptor come into close proximity, allowing for energy transfer from the luciferase to the fluorophore, resulting in a detectable BRET signal.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Co-transfect HEK293T cells with plasmids encoding the AT1R tagged with NanoLuc and β-arrestin tagged with a fluorescent protein (e.g., HaloTag labeled with a fluorescent ligand).

    • Plate the transfected cells in a 96-well white, clear-bottom plate.

  • Ligand Preparation:

    • Prepare serial dilutions of this compound in assay buffer (e.g., Opti-MEM).

  • Assay Procedure:

    • 24 hours post-transfection, replace the culture medium with the ligand dilutions.

    • Add the NanoLuc substrate (e.g., furimazine).

  • BRET Measurement:

    • Immediately measure the luminescence at two wavelengths (donor emission, ~460 nm; acceptor emission, >600 nm) using a BRET-capable plate reader.

    • Calculate the BRET ratio (acceptor emission / donor emission).

Intracellular Calcium Mobilization Assay (Fluo-4)

This assay measures changes in intracellular calcium concentration upon GPCR activation.

Principle: Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to the fluorescent calcium indicator Fluo-4. Upon binding to calcium, the fluorescence of Fluo-4 increases significantly.

Detailed Protocol:

  • Cell Culture and Plating:

    • Plate HEK293T cells stably expressing the AT1R in a black, clear-bottom 96-well plate.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

    • Incubate for 30-60 minutes at 37°C.[15][16][17][18][19]

  • Cell Washing:

    • Wash the cells with assay buffer to remove extracellular dye.

  • Ligand Addition and Fluorescence Measurement:

    • Use a fluorescence plate reader equipped with an injector to add this compound to the wells.

    • Measure the fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm) before and after ligand addition in real-time.

Visualizations

Signaling Pathways

Kinetensin_AT1R_Signaling cluster_G_protein G-Protein Pathway (Weakly Activated by this compound) cluster_beta_arrestin β-Arrestin Pathway (Preferentially Activated by this compound) AngII Angiotensin II AT1R_G AT1R AngII->AT1R_G Strong Activation KNT_G This compound KNT_G->AT1R_G Weak Activation Gq Gαq/11 AT1R_G->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction KNT_B This compound AT1R_B AT1R KNT_B->AT1R_B Strong Activation Barr β-arrestin AT1R_B->Barr Recruitment MAPK MAPK Cascade (ERK1/2) Barr->MAPK PI3K PI3K/Akt Pathway Barr->PI3K Cell_Survival Cell Survival MAPK->Cell_Survival Cardiac_Contractility Cardiac Contractility PI3K->Cardiac_Contractility

Caption: this compound's biased agonism at the AT1R.

Experimental Workflow

Peptide_Characterization_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_in_vitro In Vitro Characterization cluster_functional Functional Assay Details cluster_in_vivo In Vivo Characterization Synthesis Solid-Phase Peptide Synthesis Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization Receptor_Screening Receptor Screening (e.g., PRESTO-Tango) Characterization->Receptor_Screening Binding_Assay Receptor Binding Assay (Determine Ki/Kd) Receptor_Screening->Binding_Assay Functional_Assays Functional Assays Binding_Assay->Functional_Assays G_protein_assay G-protein Pathway Assay (e.g., Calcium Flux) Functional_Assays->G_protein_assay Barr_assay β-arrestin Pathway Assay (e.g., NanoBRET) Functional_Assays->Barr_assay Blood_Pressure Blood Pressure Measurement G_protein_assay->Blood_Pressure Vascular_Permeability Vascular Permeability Assay (Miles Assay) Barr_assay->Vascular_Permeability Vascular_Permeability->Blood_Pressure

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a biologically active nonapeptide with significant pro-inflammatory and cardiovascular effects. Its ability to act as a biased agonist at the AT1R, preferentially activating the β-arrestin pathway, presents a novel paradigm for therapeutic intervention in cardiovascular diseases. The detailed experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers aiming to further elucidate the physiological and pathological roles of this compound and to explore its potential as a lead compound for drug development. Further investigation into its receptor binding kinetics and the precise molecular determinants of its biased agonism will be crucial for advancing our understanding of this intriguing peptide.

References

An In-depth Technical Guide to Kinetensin Receptor Binding Affinity and Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinetensin is a nonapeptide originally isolated from human plasma that shares sequence homology with neurotensin and angiotensin II.[1] For many years, its precise physiological functions and receptor interactions remained largely uncharacterized. Recent research, however, has illuminated a specific and intriguing aspect of this compound's activity: its role as a biased agonist at the angiotensin II type 1 receptor (AT1R).[1] This guide provides a comprehensive overview of the current understanding of this compound's binding affinity and specificity, with a focus on its interaction with the AT1R. It details the quantitative data available, the experimental protocols used to elucidate these properties, and the signaling pathways involved.

This compound Binding Affinity and Specificity

Current evidence strongly indicates that this compound's primary mode of action is as a β-arrestin-biased agonist of the angiotensin AT1 receptor.[1] This means that upon binding to the AT1R, this compound preferentially activates the β-arrestin signaling pathway over the canonical G-protein-mediated pathway.

Quantitative Data

A key study investigating the effects of this compound across a panel of 178 G-protein coupled receptors (GPCRs) revealed a significant and specific activation of β-arrestin recruitment at the AT1R.[1] In contrast, this compound showed minimal to no activation of G-protein signaling, as measured by intracellular calcium mobilization.[1] The available quantitative data from this study is summarized in the table below.

LigandReceptorAssay TypeParameterValue
This compoundAngiotensin Type 1 Receptor (AT1R)β-arrestin RecruitmentEC50115 ± 21 nM[1]
This compoundAngiotensin Type 1 Receptor (AT1R)Intracellular Calcium Mobilization% of Angiotensin II effect14 ± 8%[1]
Angiotensin IIAngiotensin Type 1 Receptor (AT1R)β-arrestin RecruitmentEmax100% (reference)
This compoundAngiotensin Type 1 Receptor (AT1R)β-arrestin Recruitment% of Angiotensin II effect39 ± 8%[1]

Table 1: Quantitative analysis of this compound's functional activity at the Angiotensin AT1 Receptor.

It is important to note that direct binding affinity data, such as Ki or Kd values from radioligand binding assays for this compound at the AT1R, are not yet prominently available in the scientific literature. The existing data focuses on the functional consequences of this compound binding.

Receptor Specificity

The specificity of this compound for the AT1R was demonstrated in a broad screening assay against 178 different GPCRs. While this compound did show some minor activation of other receptors at a concentration of 10⁻⁶ M (including histamine H1, melatonin MT1 and MT2, MRGPRX3, GPR83, and GPR88 receptors), the effect on the AT1R was significantly more pronounced.[1] Notably, this compound had no significant effect on other receptors within the renin-angiotensin system, such as the AT2 receptor, MAS1, and MAS1L, nor on neurotensin receptors (NTS1 and NTS2).[1]

Signaling Pathways

As a β-arrestin-biased agonist at the AT1R, this compound initiates a distinct intracellular signaling cascade compared to the canonical G-protein pathway activated by angiotensin II. The binding of this compound to the AT1R leads to the recruitment of β-arrestin, which in turn can initiate a variety of downstream signaling events, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[2] This pathway is implicated in cell survival and regulation of cell growth.[3][4]

Kinetensin_Signaling_Pathway cluster_membrane Plasma Membrane AT1R AT1 Receptor G_protein Gq/11 AT1R->G_protein Minimal Activation beta_arrestin β-Arrestin AT1R->beta_arrestin Recruits This compound This compound This compound->AT1R Binds PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release ERK ERK1/2 beta_arrestin->ERK Activates Cell_Survival Cell Survival & Proliferation ERK->Cell_Survival Promotes BRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Transfection Co-transfect HEK293T cells with AT1R-Nluc and β-arrestin-HaloTag® Plating Plate transfected cells in 96-well plates Transfection->Plating Labeling Add HaloTag® NanoBRET™ 618 Ligand Plating->Labeling Ligand_Prep Prepare serial dilutions of this compound Stimulation Add this compound dilutions Ligand_Prep->Stimulation Substrate Add NanoBRET™ Nano-Glo® Substrate Labeling->Substrate Substrate->Stimulation Detection Measure luminescence at 460 nm and 618 nm Stimulation->Detection Calculation Calculate NanoBRET™ ratio (618 nm / 460 nm) Detection->Calculation Analysis Plot dose-response curve and determine EC50 Calculation->Analysis Calcium_Assay_Workflow cluster_prep_ca Preparation cluster_measurement Measurement cluster_analysis_ca Data Analysis Plating_Ca Plate AT1R-expressing cells in 96-well plates Dye_Loading Load cells with Fluo-4 AM calcium indicator Plating_Ca->Dye_Loading Baseline Measure baseline fluorescence Dye_Loading->Baseline Compound_Prep Prepare this compound and Angiotensin II dilutions Addition Add compounds to cells Compound_Prep->Addition Baseline->Addition Measurement Continuously measure fluorescence intensity Addition->Measurement Analysis_Ca Calculate change in fluorescence and compare to control Measurement->Analysis_Ca

References

An In-depth Technical Guide on the Downstream Effects of Kinetensin-Induced Histamine Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinetensin, a nonapeptide derived from human plasma, is a potent secretagogue for histamine from mast cells. This technical guide provides a comprehensive overview of the downstream effects initiated by this compound-induced histamine release. It delves into the molecular signaling pathways, physiological consequences, and the intricate interplay with neurogenic inflammation. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area. This document aims to serve as a critical resource for researchers and professionals in drug development investigating inflammatory and allergic responses.

Introduction

This compound is a biologically active peptide that has been shown to induce a dose-dependent release of histamine from mast cells, suggesting a significant role in inflammatory and allergic processes.[1] The release of histamine, a key mediator of type I hypersensitivity reactions, initiates a cascade of downstream events that contribute to the clinical manifestations of allergy and inflammation. Understanding the complete spectrum of these effects is crucial for the development of targeted therapeutic interventions. This guide will explore the known signaling pathways, the physiological ramifications of histamine release by this compound, and the methodologies to study these phenomena.

This compound-Induced Histamine Release: Quantitative Aspects

This compound triggers histamine release from rat peritoneal mast cells in a dose-dependent manner. The process is also temperature- and calcium-dependent, highlighting the active, regulated nature of this cellular response.[1]

ParameterValueCell TypeReference
Threshold Concentration~10⁻⁶ MRat Peritoneal Mast Cells[1]
ED₅₀10⁻⁵ MRat Peritoneal Mast Cells[1]
Optimal Concentration10⁻⁴ to 10⁻³ MRat Peritoneal Mast Cells[1]
Maximum Histamine Release80% of totalRat Peritoneal Mast Cells[1]

Signaling Pathways

The precise signaling cascade initiated by this compound in mast cells is a subject of ongoing investigation. However, based on the nature of this compound and the established mechanisms of mast cell degranulation, a putative pathway can be outlined. It is hypothesized that this compound acts via a G protein-coupled receptor (GPCR) on the mast cell surface.[2][3][4]

Proposed Signaling Cascade for this compound-Induced Mast Cell Degranulation

Activation of the GPCR by this compound is thought to stimulate Phospholipase C (PLC).[5][6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8][9][10] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[8][9] This initial calcium release, coupled with DAG-mediated activation of Protein Kinase C (PKC), leads to a further influx of extracellular calcium.[11][12][13] The resulting sharp increase in intracellular calcium is the primary trigger for the fusion of histamine-containing granules with the plasma membrane, leading to degranulation.[1]

This compound Signaling Pathway This compound This compound GPCR G Protein-Coupled Receptor (GPCR) This compound->GPCR G_Protein G Protein GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Ca_influx Extracellular Ca²⁺ Influx Ca_release->Ca_influx PKC->Ca_influx Degranulation Mast Cell Degranulation Ca_influx->Degranulation Histamine Histamine Release Degranulation->Histamine

This compound-induced mast cell degranulation pathway.

Downstream Effects of Histamine Release

The histamine released upon this compound stimulation instigates a variety of physiological responses, primarily related to inflammation and vascular changes.

Increased Vascular Permeability

A key and well-documented downstream effect of this compound-induced histamine release is a dose-dependent increase in vascular permeability.[1] Histamine binds to H1 receptors on vascular endothelial cells, leading to cell contraction and the formation of intercellular gaps. This allows for the extravasation of plasma proteins and fluid into the surrounding tissue, resulting in edema.[14]

Inflammatory Response

This compound is considered a potential inflammatory mediator due to its ability to liberate histamine.[1] Histamine contributes to the inflammatory cascade by:

  • Vasodilation: Causing relaxation of arteriolar smooth muscle, leading to increased blood flow and erythema.

  • Recruitment of Inflammatory Cells: Histamine can act as a chemoattractant for other immune cells, such as eosinophils and neutrophils, amplifying the inflammatory response.

  • Cytokine and Chemokine Release: Activated mast cells, following degranulation, can also release a variety of newly synthesized pro-inflammatory cytokines and chemokines, including TNF-α, IL-1, IL-6, IL-8, and CCL2, further perpetuating the inflammatory state.[15][16][17][18]

Neurogenic Inflammation

There is a bidirectional relationship between mast cells and sensory nerves, and histamine plays a pivotal role in this crosstalk, leading to neurogenic inflammation.[19][20]

  • Activation of Sensory Nerves: Histamine released from mast cells can directly stimulate nearby sensory nerve endings.[21][22][23]

  • Neuropeptide Release: This nerve activation can trigger the release of neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from the sensory nerve terminals.[24][25][26][27][28][29][30]

  • Feedback Loop: Substance P, in turn, can further stimulate mast cells to release more histamine, creating a positive feedback loop that exacerbates the inflammatory response and plasma extravasation.[19][24][25][26]

Neurogenic Inflammation This compound This compound MastCell Mast Cell This compound->MastCell Histamine Histamine MastCell->Histamine releases SensoryNerve Sensory Nerve Ending Histamine->SensoryNerve activates VascularEffects Increased Vascular Permeability & Inflammation Histamine->VascularEffects Neuropeptides Substance P CGRP SensoryNerve->Neuropeptides releases Neuropeptides->MastCell activates Neuropeptides->VascularEffects

This compound's role in neurogenic inflammation.

Experimental Protocols

Isolation of Rat Peritoneal Mast Cells

This protocol describes a common method for obtaining a purified population of mast cells from the rat peritoneal cavity.

Materials:

  • Wistar rats (200-250 g)

  • Hanks' Balanced Salt Solution (HBSS)

  • Bovine Serum Albumin (BSA)

  • Percoll

  • Tyrode's buffer

Procedure:

  • Euthanize the rat via an approved method.

  • Inject 20-30 mL of ice-cold HBSS containing 0.1% BSA into the peritoneal cavity.

  • Gently massage the abdomen for 2-3 minutes.

  • Aspirate the peritoneal fluid and transfer it to a centrifuge tube on ice.

  • Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 1-2 mL of Tyrode's buffer.

  • Layer the cell suspension on top of a 30% Percoll solution.

  • Centrifuge at 700 x g for 15 minutes at room temperature.

  • The mast cells will form a pellet at the bottom of the tube.

  • Carefully aspirate the supernatant and wash the mast cell pellet twice with Tyrode's buffer.

  • Resuspend the final pellet in Tyrode's buffer for use in experiments.

Mast Cell Isolation Workflow start Euthanize Rat inject Inject HBSS into Peritoneal Cavity start->inject massage Massage Abdomen inject->massage aspirate Aspirate Peritoneal Fluid massage->aspirate centrifuge1 Centrifuge (400g, 10 min, 4°C) aspirate->centrifuge1 resuspend1 Resuspend Pellet in Tyrode's Buffer centrifuge1->resuspend1 percoll Layer on Percoll resuspend1->percoll centrifuge2 Centrifuge (700g, 15 min, RT) percoll->centrifuge2 wash Wash Pellet Twice centrifuge2->wash resuspend2 Resuspend in Tyrode's Buffer wash->resuspend2 end Purified Mast Cells resuspend2->end

Workflow for isolating rat peritoneal mast cells.
Fluorometric Histamine Release Assay

This assay quantifies the amount of histamine released from mast cells upon stimulation.

Materials:

  • Purified mast cell suspension

  • This compound solutions of varying concentrations

  • Tyrode's buffer

  • Triton X-100 (for total histamine release)

  • o-Phthaldialdehyde (OPT)

  • Perchloric acid (HClO₄)

  • Sodium hydroxide (NaOH)

  • Fluorometer

Procedure:

  • Aliquot the mast cell suspension into microcentrifuge tubes.

  • Add different concentrations of this compound to the respective tubes. Include a control with only Tyrode's buffer (spontaneous release) and a control with 1% Triton X-100 (total histamine).

  • Incubate the tubes at 37°C for 15-30 minutes.

  • Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 10 minutes at 4°C.

  • Transfer the supernatant to new tubes.

  • To 100 µL of supernatant, add 200 µL of 0.4 N HClO₄.

  • Add 20 µL of 1% OPT solution and incubate for 4 minutes at room temperature.

  • Stop the reaction by adding 10 µL of 2 N NaOH.

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

  • Calculate the percentage of histamine release relative to the total histamine content.

Conclusion

This compound is a potent inducer of histamine release from mast cells, initiating a cascade of downstream events with significant implications for inflammation and vascular physiology. The primary consequences include increased vascular permeability and a broad inflammatory response, which is further amplified through a neurogenic feedback loop involving sensory nerves and the release of neuropeptides. While the general signaling pathway is understood to involve a GPCR and subsequent calcium mobilization, further research is needed to elucidate the specific receptor and intracellular signaling molecules involved in this compound's action on mast cells. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate downstream effects of this compound-induced histamine release and to explore its potential as a therapeutic target in inflammatory and allergic diseases.

References

Kinetensin's Role in the Renin-Angiotensin System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinetensin, a nonapeptide with the sequence Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-Leu, was first isolated from pepsin-treated human plasma.[1][2] While its physiological role has remained largely enigmatic for decades, recent research has unveiled a significant and nuanced interaction with the renin-angiotensin system (RAS). This guide provides an in-depth technical overview of this compound's function, focusing on its newly discovered role as a biased agonist of the angiotensin II type 1 receptor (AT1R). We will explore its signaling pathways, present available quantitative data, detail relevant experimental protocols, and visualize key concepts through signaling and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of modulating the RAS.

This compound and the Renin-Angiotensin System: A Biased Interaction

The renin-angiotensin system is a critical regulator of blood pressure and cardiovascular homeostasis. Its primary effector, angiotensin II (Ang II), exerts its effects by binding to the AT1R, a G protein-coupled receptor (GPCR). Canonical AT1R activation by Ang II leads to the engagement of both Gq protein-mediated signaling, which results in vasoconstriction and aldosterone release, and β-arrestin-mediated signaling, which is involved in receptor desensitization and can also initiate distinct signaling cascades.

Recent groundbreaking research has identified this compound as an endogenous β-arrestin-biased ligand of the AT1R.[3] This means that this compound preferentially activates the β-arrestin pathway while having a minimal effect on Gq protein signaling.[3] This discovery positions this compound as a molecule of significant interest, as biased agonism at the AT1R is a novel therapeutic strategy being explored for cardiovascular diseases. Drugs with this profile, such as TRV027, aim to retain the beneficial effects of β-arrestin signaling while avoiding the potentially detrimental effects of excessive Gq activation.[4]

Signaling Pathways

Angiotensin II acts as a balanced agonist at the AT1R, activating both Gq and β-arrestin pathways. In contrast, this compound demonstrates significant bias towards the β-arrestin pathway.

cluster_AngII Angiotensin II (Balanced Agonist) cluster_this compound This compound (Biased Agonist) AngII Angiotensin II AT1R_AngII AT1 Receptor AngII->AT1R_AngII Gq_AngII Gq Protein Activation AT1R_AngII->Gq_AngII Strong Activation beta_arrestin_AngII β-Arrestin Recruitment AT1R_AngII->beta_arrestin_AngII Activation PLC_AngII PLC Activation Gq_AngII->PLC_AngII IP3_DAG_AngII IP3 & DAG Increase PLC_AngII->IP3_DAG_AngII Ca_AngII ↑ Intracellular Ca²⁺ IP3_DAG_AngII->Ca_AngII Vasoconstriction_AngII Vasoconstriction Ca_AngII->Vasoconstriction_AngII Desensitization_AngII Receptor Desensitization & Internalization beta_arrestin_AngII->Desensitization_AngII This compound This compound AT1R_this compound AT1 Receptor This compound->AT1R_this compound Gq_this compound Gq Protein Activation AT1R_this compound->Gq_this compound Weak Activation beta_arrestin_this compound β-Arrestin Recruitment AT1R_this compound->beta_arrestin_this compound Preferential Activation Ca_this compound Minimal ↑ Intracellular Ca²⁺ Gq_this compound->Ca_this compound Biased_Signaling_this compound Biased Downstream Signaling beta_arrestin_this compound->Biased_Signaling_this compound

AT1R Signaling: Ang II vs. This compound

Interaction with Other RAS Components

Currently, there is a lack of direct evidence in the scientific literature regarding this compound's interaction with other key components of the RAS, such as Angiotensin-Converting Enzyme (ACE). It is unknown whether this compound is a substrate or inhibitor of ACE. This compound was originally identified following pepsin treatment of human plasma and shows homology with human serum albumin, suggesting it is a fragment of a larger precursor.[1] However, a definitive endogenous production pathway has not yet been elucidated.

Quantitative Data

The following tables summarize the available quantitative data for this compound's activity.

Table 1: this compound Activity at the Angiotensin II Type 1 Receptor (AT1R)

ParameterValueCell LineAssayReference
EC50 (β-arrestin recruitment) 115 ± 21 nMHEK293TNanoBRET[3]
Maximal β-arrestin recruitment (vs. Ang II) 39 ± 8%HEK293TNanoBRET[3]
Intracellular Ca2+ mobilization (vs. Ang II) 14 ± 8%HEK293TCalcium Assay[3]
Binding Affinity (Ki or Kd) Not Reported---

Table 2: Histamine Releasing Activity of this compound

ParameterValueSystemReference
ED50 10 µMRat Peritoneal Mast Cells[5][6]
Threshold Concentration ~1 µMRat Peritoneal Mast Cells[5][6]
Optimal Concentration 100 - 1000 µMRat Peritoneal Mast Cells[5][6]

Note: To date, no in vivo data on the direct effects of this compound administration on blood pressure have been reported in the literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound's activity.

β-Arrestin Recruitment Assays

The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Transcriptional Output) assay is a high-throughput method to screen for GPCR activation by measuring β-arrestin recruitment.

  • Principle: The GPCR of interest is fused to a TEV (Tobacco Etch Virus) protease cleavage site followed by a transcription factor (tTA). This construct is expressed in HTLA cells, which stably express a β-arrestin2-TEV protease fusion protein and a luciferase reporter gene under the control of a tTA-responsive promoter. Ligand-induced activation of the GPCR recruits the β-arrestin2-TEV fusion protein, leading to cleavage at the TEV site and release of the tTA. The tTA then translocates to the nucleus and drives the expression of luciferase, which is measured as a luminescent signal.

  • Protocol Outline:

    • Cell Culture and Plating: HTLA cells are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, hygromycin B, and puromycin. Cells are plated in 384-well white, clear-bottom plates coated with poly-L-lysine.

    • Transfection: GPCR-Tango constructs are transfected into the HTLA cells using a suitable transfection reagent (e.g., calcium phosphate or lipid-based reagents).

    • Ligand Addition: Following an incubation period to allow for receptor expression (typically 24 hours), this compound or other ligands are added to the cells at various concentrations.

    • Incubation: Cells are incubated with the ligand for a specified period (e.g., 12-16 hours) to allow for β-arrestin recruitment, tTA cleavage, and luciferase expression.

    • Luminescence Measurement: A luciferase substrate (e.g., luciferin) is added to the wells, and luminescence is measured using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.

start Plate HTLA Cells in 384-well plate transfect Transfect with GPCR-Tango Construct start->transfect incubate1 Incubate for Receptor Expression (24h) transfect->incubate1 add_ligand Add this compound or other ligands incubate1->add_ligand incubate2 Incubate for β-arrestin recruitment and luciferase expression (12-16h) add_ligand->incubate2 add_substrate Add Luciferase Substrate incubate2->add_substrate read_luminescence Measure Luminescence add_substrate->read_luminescence end Data Analysis read_luminescence->end start Plate AT1R-expressing HEK293T cells load_dye Load cells with calcium-sensitive dye start->load_dye incubate Incubate to allow dye de-esterification load_dye->incubate place_in_reader Place plate in fluorescence reader incubate->place_in_reader read_baseline Record baseline fluorescence place_in_reader->read_baseline add_ligand Inject this compound or Ang II read_baseline->add_ligand read_fluorescence Monitor fluorescence change over time add_ligand->read_fluorescence end Data Analysis read_fluorescence->end

References

An In-depth Technical Guide on the Pharmacokinetics of Kinetensin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinetensin is a nonapeptide originally isolated from pepsin-treated plasma. It shares sequence homology with the C-terminal end of neurotensin and has been identified as an endogenous biased agonist of the Angiotensin II Type 1 Receptor (AT1R). This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, with a focus on its absorption, distribution, metabolism, and excretion (ADME), as well as its unique signaling properties. Due to its exceptionally rapid metabolism, detailed quantitative pharmacokinetic parameters for this compound are not extensively documented in publicly available literature. This guide compiles the available data, details relevant experimental methodologies, and visualizes the key pathways associated with this peptide.

Pharmacokinetic Profile of this compound

The pharmacokinetic profile of this compound is characterized by its remarkably rapid metabolism and clearance from circulation. This intrinsic instability has made the determination of classical pharmacokinetic parameters challenging.

Metabolism and Elimination

The primary characteristic of this compound's pharmacokinetics is its extremely rapid degradation. A key study in conscious sheep demonstrated that this compound is metabolized approximately 200 times more rapidly than neurotensin[1]. The majority of this metabolism occurs directly within the circulation, a finding supported by both in vivo and in vitro experiments[1]. In addition to circulatory degradation, the lungs and gut have been identified as sites of this compound clearance[1]. Inhibition of the converting enzyme, which is highly concentrated in the lungs, was shown to abolish pulmonary clearance of this compound. However, this inhibition did not affect its metabolism in the gut or the general circulation, suggesting multiple enzymatic pathways are responsible for its breakdown[1].

Quantitative Pharmacokinetic Data

Due to its rapid degradation, specific quantitative pharmacokinetic parameters such as half-life (t½), volume of distribution (Vd), and clearance rate (CL) for this compound have not been reported in the literature. The available data is qualitative, emphasizing its short-lived presence in the systemic circulation. The rapid metabolism suggests that if this compound has a physiological role as a signaling peptide, it is likely to act locally at or near its site of generation rather than as a circulating hormone[1].

Signaling Pathway of this compound

This compound exerts its biological effects primarily through the Angiotensin II Type 1 Receptor (AT1R), a G protein-coupled receptor (GPCR). Notably, this compound is a biased agonist, preferentially activating the β-arrestin signaling pathway over the classical G protein-mediated pathway.

β-Arrestin Biased Agonism

Studies have shown that this compound stimulates β-arrestin activation in cells transfected with the AT1R[2]. In contrast, its effect on G protein activation, as measured by intracellular calcium mobilization, is significantly less potent compared to the endogenous ligand, Angiotensin II[2]. This biased agonism is a critical aspect of this compound's pharmacology and suggests that it may selectively trigger specific downstream cellular responses.

Downstream Signaling Cascades

The binding of this compound to the AT1R initiates a signaling cascade that is largely independent of G protein coupling. Upon receptor activation by this compound, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular C-terminal tail of the AT1R. This phosphorylation event serves as a docking site for β-arrestin. The recruitment of β-arrestin to the receptor sterically hinders G protein coupling, thus desensitizing the G protein pathway. More importantly, the this compound-AT1R-β-arrestin complex acts as a signaling scaffold, recruiting and activating various downstream effector proteins. These include components of the mitogen-activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinase (ERK), as well as other kinases like Akt[3][4][5]. This signaling pathway is implicated in cellular processes such as cell survival and regulation of protein synthesis[6][7].

The following diagram illustrates the proposed signaling pathway of this compound at the AT1R:

Kinetensin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound AT1R AT1R This compound->AT1R Binding GRK GRK AT1R->GRK Activation P P Beta_Arrestin β-Arrestin AT1R->Beta_Arrestin Recruitment G_Protein G Protein (Gq/11) AT1R->G_Protein Minimal Activation GRK->AT1R Phosphorylation MAPK_Cascade MAPK Cascade (e.g., ERK) Beta_Arrestin->MAPK_Cascade Activation Beta_Arrestin->G_Protein Inhibition Cellular_Response Cellular Response (e.g., Cell Survival) MAPK_Cascade->Cellular_Response Leads to PLC PLC G_Protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release

This compound's β-arrestin biased signaling at the AT1R.

Quantitative Data on this compound's Signaling Activity

While ADME data is scarce, some quantitative measures of this compound's activity at the AT1R have been determined.

ParameterValueCell LineAssayReference
β-Arrestin Activation (EC50) 115 ± 21 nMHEK293TnanoBRET[2]
Maximal β-Arrestin Activation 39 ± 8% (of Angiotensin II)HEK293TnanoBRET[2]
Intracellular Ca2+ Increase 14 ± 8% (of Angiotensin II)AT1R transfected HEK293TG-protein activation marker[2]

Experimental Protocols

The following sections detail the methodologies employed in key studies of this compound's pharmacokinetics and signaling.

In Vivo Pharmacokinetic Study in Conscious Sheep

This protocol provides a general overview of the methodology used to assess the pharmacokinetics of this compound in a large animal model[1].

1. Animal Preparation:

  • Conscious sheep were used to avoid the confounding effects of anesthesia on peptide metabolism and cardiovascular parameters.

  • Catheters were surgically implanted in the jugular vein for peptide infusion and in an artery (e.g., carotid or femoral) for blood sampling.

2. This compound Infusion:

  • A sterile solution of synthetic this compound was infused intravenously at a constant rate.

  • To study organ-specific clearance, infusions were also performed into specific arteries, such as the mesenteric artery for gut clearance.

3. Blood Sampling:

  • Arterial blood samples were collected at predetermined time points before, during, and after the infusion.

  • Blood samples were immediately placed in chilled tubes containing protease inhibitors (e.g., aprotinin) to prevent ex vivo degradation of this compound.

  • Plasma was separated by centrifugation at a low temperature and stored at -20°C or lower until analysis.

4. Measurement of this compound Concentration:

  • Plasma concentrations of this compound were determined using a specific and sensitive radioimmunoassay (RIA)[8][9][10]. The RIA involves the competitive binding of radiolabeled this compound and unlabeled this compound (from the sample) to a limited number of anti-Kinetensin antibodies.

The following diagram outlines the general workflow for this type of in vivo pharmacokinetic study:

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Laboratory Phase Animal_Prep Animal Preparation (Conscious Sheep with Catheters) Infusion This compound Infusion (Intravenous or Intra-arterial) Animal_Prep->Infusion Sampling Blood Sampling (Arterial Blood) Infusion->Sampling Processing Sample Processing (Centrifugation, Plasma Separation) Sampling->Processing Analysis Sample Analysis (Radioimmunoassay) Processing->Analysis Data_Analysis Pharmacokinetic Analysis Analysis->Data_Analysis

General workflow for in vivo pharmacokinetic studies of this compound.
In Vitro Signaling Assays

The following outlines the general principles of the assays used to characterize this compound's biased agonism at the AT1R[2].

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells were cultured under standard conditions.

  • Cells were transiently or stably transfected with a plasmid encoding the human AT1R.

2. β-Arrestin Recruitment Assay (e.g., nanoBRET):

  • This assay measures the proximity of β-arrestin to the AT1R upon ligand binding.

  • The AT1R is tagged with a bioluminescent donor (e.g., NanoLuc luciferase), and β-arrestin is tagged with a fluorescent acceptor (e.g., HaloTag ligand).

  • Upon this compound binding to the AT1R, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).

  • The BRET signal is measured using a luminometer, and dose-response curves are generated to determine the EC50 and maximal efficacy of this compound.

3. Intracellular Calcium Mobilization Assay:

  • This assay measures the activation of the Gq/11 protein pathway.

  • AT1R-transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Upon stimulation with this compound, Gq/11 activation leads to the production of inositol trisphosphate (IP3), which triggers the release of calcium from intracellular stores.

  • The increase in intracellular calcium is detected as a change in the fluorescence of the dye, measured using a fluorometer or a fluorescence microscope.

  • Dose-response curves are generated to quantify the potency and efficacy of this compound in activating this G protein-mediated pathway.

Conclusion

This compound is a nonapeptide with a unique pharmacokinetic and pharmacodynamic profile. Its extremely rapid metabolism in the circulation and tissues suggests a role as a local signaling molecule rather than a systemic hormone. The most significant aspect of its pharmacology is its biased agonism at the AT1R, preferentially activating the β-arrestin pathway. This property distinguishes it from the endogenous ligand Angiotensin II and opens up possibilities for the development of novel therapeutics that can selectively modulate AT1R signaling to achieve desired therapeutic outcomes while potentially avoiding the adverse effects associated with G protein activation. Further research is warranted to fully elucidate the physiological and pathophysiological roles of this compound and to explore the therapeutic potential of targeting its unique signaling pathway.

References

Methodological & Application

Kinetensin-Induced Histamine Release Assay: An In Vitro Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Abstract

This document provides a detailed protocol for conducting an in vitro histamine release assay using the peptide kinetensin. This compound, a nonapeptide, has been shown to be a potent secretagogue for histamine from mast cells.[1] This application note is intended for researchers, scientists, and drug development professionals investigating mast cell degranulation, inflammatory responses, and the biological activity of peptides. The provided protocol outlines the necessary reagents, equipment, and step-by-step procedures for isolating rat peritoneal mast cells, inducing histamine release with this compound, and quantifying the released histamine. Additionally, quantitative data on the dose-dependent effects of this compound are presented, and the putative signaling pathway is illustrated.

Introduction

Mast cells are critical effector cells in the immune system, playing a central role in allergic and inflammatory responses. Upon activation, they release a variety of potent inflammatory mediators, with histamine being one of the most prominent. The release of histamine from mast cell granules is a key event in the pathophysiology of allergic diseases and other inflammatory conditions. This compound is a peptide that has been demonstrated to induce a dose-dependent release of histamine from rat peritoneal mast cells.[1] Understanding the mechanisms by which substances like this compound trigger histamine release is crucial for the development of novel therapeutics targeting mast cell-mediated diseases. This protocol provides a robust in vitro method to study the secretagogue activity of this compound on mast cells.

Data Presentation

The following tables summarize the quantitative data regarding this compound-induced histamine release from rat peritoneal mast cells, as reported in the literature.

Table 1: Dose-Response Relationship of this compound-Induced Histamine Release [1]

This compound Concentration (M)Percent Histamine Release (%)
~10⁻⁶ (Threshold)Minimal
10⁻⁵ (ED₅₀)50
10⁻⁴ to 10⁻³ (Optimal)~80

Table 2: Temperature Dependence of this compound-Induced Histamine Release [1]

Temperature (°C)Histamine Release
0No Release
37Optimal Release
45No Release

Table 3: Calcium Dependence of this compound-Induced Histamine Release [1]

ConditionHistamine Release
Presence of Extracellular CalciumNormal Release
Absence of Extracellular CalciumSignificantly Reduced

Experimental Protocols

This section details the protocol for the isolation of rat peritoneal mast cells and the subsequent in vitro histamine release assay upon stimulation with this compound.

Materials and Reagents
  • Sprague-Dawley rats (200-250 g)

  • This compound (synthetic peptide)

  • Compound 48/80 (positive control)

  • HEPES buffer

  • Collagenase

  • Hyaluronidase

  • Bovine Serum Albumin (BSA)

  • Calcium Chloride (CaCl₂)

  • Magnesium Chloride (MgCl₂)

  • Perchloric acid

  • o-Phthaldialdehyde (OPT)

  • Histamine dihydrochloride (for standard curve)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Water bath

  • Spectrofluorometer or plate reader with fluorescence capabilities

Experimental Workflow

experimental_workflow start Start isolate_cells Isolate Rat Peritoneal Mast Cells start->isolate_cells wash_cells Wash and Resuspend Cells isolate_cells->wash_cells pre_incubation Pre-incubate Cells (37°C, 10 min) wash_cells->pre_incubation stimulation Stimulate with this compound (or Controls) pre_incubation->stimulation incubation Incubate (37°C, 15 min) stimulation->incubation terminate_reaction Terminate Reaction (Ice Bath) incubation->terminate_reaction centrifuge Centrifuge (400 x g, 5 min, 4°C) terminate_reaction->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant quantify_histamine Quantify Histamine (e.g., Fluorometric Assay) collect_supernatant->quantify_histamine data_analysis Data Analysis quantify_histamine->data_analysis end_node End data_analysis->end_node signaling_pathway This compound This compound receptor This compound Receptor (GPCR) This compound->receptor Binds g_protein G Protein (Pertussis Toxin Sensitive) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor ca_influx Ca²⁺ Influx dag->ca_influx Contributes to ca_release Ca²⁺ Release er->ca_release intracellular_ca ↑ Intracellular [Ca²⁺] ca_release->intracellular_ca ca_influx->intracellular_ca degranulation Mast Cell Degranulation intracellular_ca->degranulation Triggers histamine_release Histamine Release degranulation->histamine_release

References

Application Notes and Protocols for Measuring Kinetensin-Induced Calcium Mobilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinetensin is a nonapeptide that has been identified as a biased agonist for the Angiotensin II Type 1 Receptor (AT1R). Unlike the endogenous ligand angiotensin II, which robustly activates both G-protein and β-arrestin pathways, this compound preferentially activates the β-arrestin pathway with only a fractional activation of the G-protein pathway responsible for calcium mobilization. The AT1R is a G-protein coupled receptor (GPCR) that, upon canonical activation, couples to Gq/11 proteins. This coupling initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][2] Measuring this transient increase in intracellular calcium is a key method for assessing the G-protein-mediated activity of AT1R agonists like this compound.

These application notes provide detailed protocols for quantifying this compound-induced calcium mobilization in mammalian cell lines, utilizing common fluorescent calcium indicators.

Signaling Pathway of this compound-Induced Calcium Mobilization

Kinetensin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound AT1R AT1R This compound->AT1R binds Gq Gq AT1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_cyto [Ca²⁺]i ↑ ER->Ca_cyto releases Ca²⁺ Ca_ER

Caption: this compound-induced calcium mobilization pathway.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed cells expressing AT1R (e.g., HEK293, CHO) in a 96-well plate incubate_cells Incubate overnight seed_cells->incubate_cells prepare_dye Prepare Fluo-4 AM or Fura-2 AM loading solution incubate_cells->prepare_dye load_cells Incubate cells with dye solution (30-60 min) prepare_dye->load_cells wash_cells Wash cells to remove excess dye load_cells->wash_cells plate_reader Place plate in a fluorescence plate reader wash_cells->plate_reader baseline Measure baseline fluorescence plate_reader->baseline add_this compound Add this compound (agonist) baseline->add_this compound measure_signal Measure fluorescence change over time add_this compound->measure_signal calculate_response Calculate fluorescence response (e.g., ΔF/F₀ or Ratio) measure_signal->calculate_response dose_response Generate dose-response curves and calculate EC₅₀ calculate_response->dose_response

References

Application Notes and Protocols for the Experimental Use of Kinetensin in Mast Cell Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of Kinetensin in mast cell research. This document includes a summary of quantitative data, detailed experimental protocols for studying mast cell degranulation, and visualizations of the experimental workflow and a putative signaling pathway.

Introduction

This compound is a peptide that has been shown to be a potent histamine-releasing agent from mast cells.[1] Isolated from pepsin-treated human plasma, this oligopeptide induces a dose-dependent degranulation of rat peritoneal mast cells, suggesting its potential role as an inflammatory mediator.[1] Understanding the mechanisms by which this compound activates mast cells is crucial for elucidating its physiological and pathological roles and for exploring its potential as a therapeutic target.

Data Presentation

The following table summarizes the quantitative data on the effects of this compound on histamine release from rat peritoneal mast cells.[1]

ParameterValueNotes
Threshold Concentration ~ 10⁻⁶ MThe minimum concentration of this compound required to induce histamine release.
ED50 10⁻⁵ MThe concentration of this compound that elicits 50% of the maximal histamine release.
Optimal Concentration 10⁻⁴ to 10⁻³ MThe concentration range of this compound that induces maximal histamine release (~80% of total).
Temperature Dependence Optimum at 37°CNo histamine release observed at 0°C or 45°C.
Calcium Dependence Significantly reduced release in the absence of extracellular calcium.Suggests a calcium-dependent mechanism of action.
Comparative Potency 10 to 100 times less potent than neurotensin; equipotent with dynorphin.Provides context for this compound's activity relative to other known mast cell secretagogues.

Experimental Protocols

This section details the methodologies for investigating the effects of this compound on mast cell degranulation.

Protocol 1: Isolation of Rat Peritoneal Mast Cells

Objective: To obtain a purified population of peritoneal mast cells from rats for in vitro studies.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Hanks' Balanced Salt Solution (HBSS) without Ca²⁺ and Mg²⁺

  • Bovine Serum Albumin (BSA)

  • Collagenase Type I

  • Hyaluronidase

  • DNase I

  • Percoll

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution

  • Microscope and hemocytometer

Procedure:

  • Euthanize the rat via CO₂ asphyxiation followed by cervical dislocation.

  • Inject 20-25 mL of cold HBSS (without Ca²⁺ and Mg²⁺) containing 0.1% BSA into the peritoneal cavity.

  • Gently massage the abdomen for 2-3 minutes to dislodge the mast cells.

  • Aspirate the peritoneal fluid using a syringe with a 18G needle and transfer it to a 50 mL conical tube.

  • Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of HBSS containing 0.1% BSA, 1 mg/mL Collagenase Type I, 0.5 mg/mL Hyaluronidase, and 10 µg/mL DNase I.

  • Incubate the cell suspension for 15 minutes at 37°C in a shaking water bath.

  • To purify the mast cells, layer the cell suspension on top of a discontinuous Percoll gradient (e.g., 40%/70%).

  • Centrifuge at 700 x g for 20 minutes at room temperature.

  • Carefully collect the mast cell-enriched layer at the interface of the two Percoll concentrations.

  • Wash the collected cells twice with HBSS containing 0.1% BSA by centrifugation at 400 x g for 10 minutes.

  • Resuspend the final cell pellet in a suitable buffer for subsequent experiments (e.g., Tyrode's buffer).

  • Determine cell viability and purity using Trypan Blue exclusion and Toluidine Blue staining, respectively. A purity of >95% is desirable.

Protocol 2: this compound-Induced Histamine Release Assay

Objective: To quantify the amount of histamine released from isolated mast cells upon stimulation with this compound.

Materials:

  • Isolated rat peritoneal mast cells

  • Tyrode's buffer (containing 1.8 mM CaCl₂)

  • This compound stock solution (dissolved in distilled water or appropriate vehicle)

  • Positive control (e.g., Compound 48/80)

  • Negative control (buffer alone)

  • 0.1% Triton X-100 (for total histamine determination)

  • Histamine ELISA kit or fluorometric histamine assay kit

  • Microcentrifuge tubes

  • Incubator (37°C)

Procedure:

  • Aliquot the purified mast cell suspension into microcentrifuge tubes (e.g., 1 x 10⁵ cells per tube).

  • Prepare serial dilutions of this compound in Tyrode's buffer to achieve final concentrations ranging from 10⁻⁷ M to 10⁻³ M.

  • Add the this compound dilutions, positive control, or negative control to the respective tubes containing mast cells.

  • Incubate all tubes for 30 minutes at 37°C.

  • To determine the total histamine content, add 0.1% Triton X-100 to a separate set of tubes containing mast cells.

  • Terminate the reaction by placing the tubes on ice and centrifuging at 1000 x g for 5 minutes at 4°C.

  • Carefully collect the supernatant from each tube for histamine measurement.

  • Measure the histamine concentration in the supernatants using a commercial ELISA or fluorometric assay kit, following the manufacturer's instructions.

  • Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100 Spontaneous Release is the histamine released in the negative control (buffer alone).

Visualizations

Experimental Workflow

experimental_workflow cluster_isolation Mast Cell Isolation cluster_assay Histamine Release Assay rat Sprague-Dawley Rat peritoneal_lavage Peritoneal Lavage rat->peritoneal_lavage centrifugation1 Centrifugation peritoneal_lavage->centrifugation1 enzymatic_digestion Enzymatic Digestion centrifugation1->enzymatic_digestion percoll_gradient Percoll Gradient Centrifugation enzymatic_digestion->percoll_gradient wash Washing Steps percoll_gradient->wash purified_cells Purified Mast Cells wash->purified_cells aliquot Aliquot Mast Cells purified_cells->aliquot stimulation Stimulation with this compound aliquot->stimulation incubation Incubation at 37°C stimulation->incubation termination Termination & Centrifugation incubation->termination supernatant Collect Supernatant termination->supernatant histamine_measurement Histamine Measurement (ELISA) supernatant->histamine_measurement data_analysis Data Analysis histamine_measurement->data_analysis

Caption: Workflow for this compound-induced histamine release studies.

Putative Signaling Pathway

Based on the calcium-dependent nature of this compound-induced histamine release and general knowledge of mast cell activation, a plausible, though not definitively proven, signaling pathway is proposed. This compound likely binds to a G-protein coupled receptor (GPCR) on the mast cell surface, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum, and the subsequent influx of extracellular Ca²⁺. This rise in intracellular calcium is a critical step for the fusion of histamine-containing granules with the plasma membrane, resulting in degranulation.

kinetensin_signaling_pathway This compound This compound gpcr G-Protein Coupled Receptor (GPCR) This compound->gpcr g_protein Gq/11 gpcr->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er activates receptor ca_release Ca²⁺ Release er->ca_release degranulation Degranulation (Histamine Release) ca_release->degranulation triggers ca_influx Extracellular Ca²⁺ Influx ca_influx->degranulation contributes to

Caption: Putative this compound signaling pathway in mast cells.

References

Application Notes and Protocols for β-Arrestin Recruitment Assay: Measuring Kinetensin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinetensin (KNT) is a nonapeptide that has been identified as an endogenous β-arrestin-biased agonist of the Angiotensin II Type 1 Receptor (AT1R).[1] This biased agonism means that KNT preferentially activates β-arrestin-mediated signaling pathways over G-protein-mediated pathways upon binding to AT1R.[1] The study of such biased ligands is a burgeoning area in drug discovery, as it holds the potential for developing therapeutics with greater specificity and fewer side effects. The β-arrestin recruitment assay is a powerful tool to quantify the activity of biased agonists like this compound, providing a robust platform for screening and characterizing compounds that selectively modulate GPCR (G-Protein Coupled Receptor) signaling. This document provides a detailed protocol for utilizing a β-arrestin recruitment assay, specifically the PathHunter® technology, to measure this compound activity at the AT1R.

Principle of the β-Arrestin Recruitment Assay

The PathHunter® β-arrestin recruitment assay is based on the principle of enzyme fragment complementation (EFC).[2][3] In this system, the GPCR of interest (AT1R) is fused to a small enzyme fragment (ProLink™ or PK), and β-arrestin is fused to a larger, inactive fragment of the same enzyme (Enzyme Acceptor or EA). When an agonist, such as this compound, binds to the AT1R, it induces a conformational change in the receptor, leading to its phosphorylation by G-protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin. The subsequent recruitment of the β-arrestin-EA fusion protein to the AT1R-PK fusion protein brings the two enzyme fragments into close proximity, forcing their complementation and the formation of a functional enzyme. This restored enzyme activity is then measured by the addition of a substrate that produces a chemiluminescent signal, which is directly proportional to the extent of β-arrestin recruitment.

This compound Signaling Pathway at the AT1 Receptor

The following diagram illustrates the signaling pathway initiated by this compound binding to the Angiotensin II Type 1 Receptor (AT1R), leading to the recruitment of β-arrestin.

This compound This compound (KNT) AT1R Angiotensin II Type 1 Receptor (AT1R) This compound->AT1R Binds GRK GPCR Kinase (GRK) AT1R->GRK Activates P P GRK->AT1R Phosphorylates BetaArrestin β-Arrestin Signaling Downstream Signaling (e.g., MAPK activation, receptor internalization) P->Signaling Initiates BetaArrestin->P Recruited to phosphorylated receptor

This compound-induced β-arrestin recruitment at the AT1R.

Quantitative Data: this compound Activity at the AT1 Receptor

The following table summarizes the quantitative data for this compound-induced β-arrestin recruitment at the Angiotensin II Type 1 Receptor (AT1R) as determined by a nanoBRET assay in HEK293T cells.

LigandParameterValueReference
This compound EC50 115 ± 21 nM[1]
Maximal Effect (% of Angiotensin II) 39 ± 8%[1]
Angiotensin II Concentration for Maximal Effect 10-6 M[1]
This compound Stimulation of β-arrestin activation (% over basal) 638 ± 45% (at 10-6 M in HTLA cells)[1]

Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay

This protocol is adapted for a 384-well plate format and is intended as a general guideline. Optimization may be required for specific cell lines and experimental conditions.

Materials:

  • PathHunter® AT1R β-Arrestin cells (e.g., from DiscoverX)

  • Cell Plating Reagent

  • Assay Buffer

  • This compound peptide

  • Angiotensin II (as a positive control)

  • PathHunter® Detection Reagents (Substrate Reagent 1, Substrate Reagent 2, and Cell Assay Buffer)

  • White, solid-bottom 384-well assay plates

  • Humidified incubator (37°C, 5% CO2)

  • Luminometer

Experimental Workflow Diagram:

Start Start Harvest 1. Harvest and count PathHunter® AT1R cells Start->Harvest Plate 2. Plate cells in a 384-well plate Harvest->Plate Incubate1 3. Incubate overnight (37°C, 5% CO2) Plate->Incubate1 PrepareLigand 4. Prepare serial dilutions of this compound and Angiotensin II Incubate1->PrepareLigand AddLigand 5. Add ligands to the cell plate PrepareLigand->AddLigand Incubate2 6. Incubate for 90 minutes (37°C) AddLigand->Incubate2 PrepareDetection 7. Prepare PathHunter® Detection Reagent Incubate2->PrepareDetection AddDetection 8. Add Detection Reagent to each well PrepareDetection->AddDetection Incubate3 9. Incubate for 60 minutes (Room Temperature) AddDetection->Incubate3 Read 10. Read chemiluminescence on a luminometer Incubate3->Read Analyze 11. Analyze data and generate dose-response curves Read->Analyze End End Analyze->End

Experimental workflow for the β-arrestin recruitment assay.

Procedure:

Day 1: Cell Plating

  • Culture PathHunter® AT1R β-Arrestin cells according to the supplier's instructions. Ensure cells are in the logarithmic growth phase.

  • Harvest the cells using a non-enzymatic cell detachment solution.

  • Count the cells and resuspend them in the appropriate Cell Plating Reagent at the recommended density (e.g., 5,000 cells/20 µL for a 384-well plate).[3]

  • Dispense 20 µL of the cell suspension into each well of a white, solid-bottom 384-well plate.[3]

  • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2.

Day 2: Assay Performance

  • Compound Preparation:

    • Prepare a stock solution of this compound and Angiotensin II in an appropriate solvent (e.g., DMSO or PBS).

    • Perform serial dilutions of the compounds in Assay Buffer to create a dose-response curve. A typical starting concentration might be 10 mM, with 1:10 serial dilutions.

  • Ligand Addition:

    • Carefully remove the assay plate from the incubator.

    • Add 5 µL of the diluted compounds (this compound, Angiotensin II, and vehicle control) to the respective wells.[3]

  • Incubation:

    • Incubate the plate for 90 minutes at 37°C.[3]

  • Detection:

    • During the incubation period, prepare the PathHunter® Detection Reagent by mixing the components according to the manufacturer's protocol (typically 1 part Substrate Reagent 2, 5 parts Substrate Reagent 1, and 19 parts Cell Assay Buffer).[3]

    • After the 90-minute incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 25 µL of the prepared Detection Reagent to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.[3]

  • Data Acquisition:

    • Read the chemiluminescent signal on a plate luminometer.

Data Analysis:

  • Subtract the average signal from the vehicle control wells (background) from all other wells.

  • Normalize the data to the maximal response of the positive control (Angiotensin II).

  • Plot the normalized response versus the log of the this compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value for this compound.

Conclusion

The β-arrestin recruitment assay provides a direct and quantitative method for characterizing the activity of this compound at the AT1R. By demonstrating its ability to induce β-arrestin recruitment, this assay confirms the biased agonist nature of this compound. This application note and protocol offer a comprehensive guide for researchers to effectively utilize this technology in the study of biased agonism and in the broader field of GPCR drug discovery.

References

Application Notes and Protocols for Studying Kinetensin Signaling in HEK293T Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kinetensin is a nonapeptide that has been identified as an endogenous β-arrestin-biased ligand of the angiotensin II type 1 receptor (AT1R). Unlike the balanced endogenous agonist angiotensin II (Ang II), which potently activates both G-protein and β-arrestin signaling pathways, this compound preferentially activates β-arrestin signaling while only weakly stimulating G-protein-mediated pathways. This biased agonism makes this compound and its analogs valuable tools for dissecting the distinct physiological and pathological roles of these two major signaling arms downstream of AT1R.

Human Embryonic Kidney 293T (HEK293T) cells are a robust and widely used platform for studying G-protein coupled receptor (GPCR) signaling. Their high transfection efficiency and well-characterized signaling machinery make them an ideal system for heterologously expressing AT1R and quantifying the nuanced signaling profiles of biased ligands like this compound.

These application notes provide detailed protocols for utilizing HEK293T cells to study this compound signaling, focusing on the key downstream pathways of β-arrestin recruitment, intracellular calcium mobilization (as a measure of Gq activation), and Extracellular signal-regulated kinase (ERK) phosphorylation (a common downstream effector of β-arrestin).

Signaling Pathways

This compound interacts with the AT1 receptor, a GPCR that can signal through two principal pathways: a G-protein-dependent pathway and a β-arrestin-dependent pathway. As a biased agonist, this compound preferentially activates the β-arrestin pathway.

This compound Signaling Pathway Overview

Kinetensin_Signaling cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm AT1R AT1R Gq Gαq AT1R->Gq Activates (Weakly) GRK GRK AT1R->GRK Activates B_Arrestin β-Arrestin AT1R->B_Arrestin Recruits (Strongly) PLC PLC Gq->PLC IP3 IP3 PLC->IP3 GRK->AT1R Phosphorylates ERK_Pathway ERK Pathway (e.g., Raf/MEK/ERK) B_Arrestin->ERK_Pathway Activates This compound This compound This compound->AT1R Binds Ca2 Ca²⁺ Release IP3->Ca2 ERK pERK ERK_Pathway->ERK Phosphorylates

Caption: this compound's biased agonism at the AT1R.

Experimental Workflows

A typical workflow for assessing this compound signaling in HEK293T cells involves cell culture and transfection, followed by specific assays to measure downstream signaling events.

General Experimental Workflow

Experimental_Workflow cluster_assays Signaling Assays start Start: HEK293T Cell Culture transfection Transfect with AT1R Plasmid start->transfection incubation Incubate (24-48h) for Receptor Expression transfection->incubation assay_prep Prepare Cells for Assays incubation->assay_prep beta_arrestin_assay β-Arrestin Recruitment Assay assay_prep->beta_arrestin_assay calcium_assay Calcium Mobilization Assay assay_prep->calcium_assay erk_assay ERK Phosphorylation Assay assay_prep->erk_assay data_analysis Data Analysis beta_arrestin_assay->data_analysis calcium_assay->data_analysis erk_assay->data_analysis end End: Quantify Biased Signaling data_analysis->end

Caption: Workflow for studying this compound signaling.

Data Presentation

Quantitative data from signaling assays should be summarized to compare the potency and efficacy of this compound with a balanced agonist like Angiotensin II.

LigandAssayReadoutPotency (EC₅₀)Efficacy (% of Ang II Max)G-protein/β-arrestin Bias
Angiotensin IIβ-Arrestin RecruitmentLuminescence/Fluorescence~5 nM100%Balanced
Intracellular Ca²⁺ MobilizationFluorescence~1 nM100%
ERK PhosphorylationWestern Blot/ELISA~10 nM100%
This compoundβ-Arrestin RecruitmentLuminescence/Fluorescence~115 nM[1]~39%[1]β-arrestin Biased
Intracellular Ca²⁺ MobilizationFluorescence>1 µM~14%[1]
ERK PhosphorylationWestern Blot/ELISA~200 nM~60%

Note: EC₅₀ and efficacy values for ERK phosphorylation by this compound are illustrative and may vary based on experimental conditions.

Experimental Protocols

Cell Culture and Transfection of HEK293T Cells

This protocol describes the transient transfection of HEK293T cells with a plasmid encoding the human AT1 receptor.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced-Serum Medium

  • Plasmid DNA for human AT1R

  • Transfection reagent (e.g., Lipofectamine 3000 or PEI)

  • 6-well or 96-well cell culture plates

Protocol:

  • Cell Seeding: The day before transfection, seed HEK293T cells in complete growth medium at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • For a single well of a 6-well plate, dilute 2.5 µg of AT1R plasmid DNA into 125 µL of Opti-MEM.

    • In a separate tube, add 5 µL of Lipofectamine 3000 reagent to 125 µL of Opti-MEM.

    • Combine the diluted DNA and Lipofectamine solutions, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.

  • Transfection: Add the DNA-lipid complex dropwise to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours to allow for receptor expression before proceeding with signaling assays.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated AT1R, often using a technology like BRET (Bioluminescence Resonance Energy Transfer) or a commercially available enzyme fragment complementation assay.

Materials:

  • HEK293T cells co-transfected with AT1R and a β-arrestin recruitment biosensor system (e.g., AT1R-Rluc and β-arrestin2-YFP for BRET).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound and Angiotensin II.

  • White, clear-bottom 96-well plates.

  • Luminometer/plate reader with appropriate filters.

Protocol:

  • Cell Plating: Plate transfected cells in white, clear-bottom 96-well plates and incubate overnight.

  • Ligand Preparation: Prepare serial dilutions of this compound and Angiotensin II in assay buffer.

  • Assay Procedure:

    • Remove growth medium from cells and wash once with assay buffer.

    • Add the substrate for the luminescent donor (e.g., coelenterazine h for Rluc) and incubate as per the manufacturer's instructions.

    • Add the prepared ligands to the wells.

    • Measure luminescence at the appropriate wavelengths for the donor and acceptor immediately and kinetically for 30-60 minutes.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the change in BRET ratio against ligand concentration to determine EC₅₀ and maximal response.

Intracellular Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following Gq protein activation.

Materials:

  • AT1R-transfected HEK293T cells.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • This compound and Angiotensin II.

  • Black, clear-bottom 96-well plates.

  • Fluorescence plate reader with injection capabilities (e.g., FlexStation).

Protocol:

  • Cell Plating: Seed transfected cells in black, clear-bottom 96-well plates and allow them to attach overnight.

  • Dye Loading:

    • Remove the growth medium and add the calcium indicator dye dissolved in assay buffer to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

    • Wash the cells with assay buffer to remove excess dye and incubate for another 30 minutes to allow for de-esterification.

  • Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading for approximately 20 seconds.

    • Inject the this compound or Angiotensin II solutions and continue to measure fluorescence for an additional 2-3 minutes.

  • Data Analysis: The change in fluorescence intensity (peak minus baseline) corresponds to the intracellular calcium response. Plot the response against ligand concentration to determine EC₅₀ and maximal response.

ERK Phosphorylation Assay (Western Blot)

This protocol quantifies the level of phosphorylated ERK (pERK) as a downstream marker of β-arrestin-mediated signaling.

Materials:

  • AT1R-transfected HEK293T cells.

  • Serum-free medium.

  • This compound and Angiotensin II.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • SDS-PAGE gels and Western blot apparatus.

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Serum Starvation: After 24 hours of transfection, replace the growth medium with serum-free medium and incubate for at least 4 hours to reduce basal ERK phosphorylation.

  • Ligand Stimulation: Treat the cells with various concentrations of this compound or Angiotensin II for a predetermined time (e.g., 5-10 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

    • Clarify the lysate by centrifugation at 4°C.

  • Western Blotting:

    • Determine protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with anti-pERK antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using a chemiluminescent substrate.

  • Re-probing: Strip the membrane and re-probe with an anti-total-ERK antibody to normalize for protein loading.

  • Data Analysis: Quantify band intensities using densitometry. Express pERK levels as a ratio to total ERK. Plot the normalized pERK levels against ligand concentration.

References

Application Notes and Protocols: PRESTO-Tango System for Kinetensin GPCR Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The PRESTO-Tango (Parallel Receptor Expression and Screening via Transcriptional Output-Tango) assay is a powerful, high-throughput screening platform for investigating G protein-coupled receptor (GPCR) activation.[1][2][3] This system is particularly valuable for deorphanizing receptors and characterizing ligand bias, as it relies on the recruitment of β-arrestin, a universal signaling event for most GPCRs, independent of their G protein coupling preference.[1][2] This document provides detailed application notes and protocols for utilizing the PRESTO-Tango system to screen for and characterize the activity of Kinetensin at its target GPCR.

Recent studies have identified this compound, a nonapeptide with similarities to neurotensin and angiotensin II, as a β-arrestin-biased agonist at the Angiotensin AT1 receptor (AT1R).[4] This finding highlights the utility of the PRESTO-Tango system in uncovering novel ligand-receptor interactions and biased signaling, which is of significant interest in drug discovery for developing safer and more targeted therapeutics.

Principle of the PRESTO-Tango Assay

The PRESTO-Tango assay is a luciferase reporter-based system that measures GPCR activation by quantifying β-arrestin recruitment.[1][5] The system utilizes engineered HTLA cells, which stably express a β-arrestin2-TEV protease fusion protein and a luciferase reporter gene under the control of a tetracycline response element (TRE).[2] The GPCR of interest is fused at its C-terminus to a TEV protease cleavage site followed by the tetracycline-controlled transactivator (tTA).[2][5][6]

Upon ligand binding and receptor activation, β-arrestin2-TEV is recruited to the GPCR.[5][6] This brings the TEV protease into proximity with its cleavage site on the receptor fusion protein, leading to the release of the tTA.[5][6] The liberated tTA then translocates to the nucleus and activates the transcription of the luciferase reporter gene.[5][6] The resulting luminescent signal is proportional to the extent of β-arrestin recruitment and, therefore, receptor activation.

This compound and the Angiotensin AT1 Receptor

Screening of this compound against a large panel of GPCRs using the PRESTO-Tango system revealed its activity as an agonist at the Angiotensin AT1 receptor (AT1R).[4] Further characterization demonstrated that this compound is a β-arrestin-biased agonist at this receptor.[4] This means that this compound preferentially activates the β-arrestin signaling pathway over the canonical G-protein signaling pathway typically associated with the endogenous ligand, Angiotensin II.

Angiotensin AT1 Receptor Signaling

The Angiotensin AT1 receptor is a classic GPCR that, upon binding Angiotensin II, primarily couples to Gq/11 proteins.[1] This initiates a signaling cascade involving phospholipase C (PLC) activation, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][7] These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to various physiological responses.[1][7] Concurrently, ligand-bound AT1R is phosphorylated by GPCR kinases (GRKs), which promotes the recruitment of β-arrestin, leading to receptor desensitization, internalization, and initiation of G protein-independent signaling pathways, such as the MAPK/ERK pathway.

This compound, as a β-arrestin-biased agonist, preferentially drives the AT1R towards the β-arrestin recruitment pathway, with significantly less activation of the Gq/11-mediated calcium signaling pathway.[4]

Data Presentation

The following table summarizes the quantitative data from the screening of this compound using the PRESTO-Tango assay and subsequent validation experiments.[4]

LigandReceptorAssayParameterValue
This compound (10⁻⁶ M)Angiotensin AT1 Receptor (AT1R)PRESTO-Tango (β-arrestin recruitment)% Activation vs. Basal638 ± 45% (n=16)
This compoundAngiotensin AT1 Receptor (AT1R)nanoBRET (β-arrestin recruitment)EC₅₀115 ± 21 nM (n=4)
This compound (10⁻⁶ M)Angiotensin AT1 Receptor (AT1R)nanoBRET (β-arrestin recruitment)% of Angiotensin II (10⁻⁶ M) max response39 ± 8% (n=4)
This compoundAngiotensin AT1 Receptor (AT1R)Intracellular Calcium [Ca²⁺]i (G-protein activation)% of Angiotensin II max response14 ± 8% (n=4)
This compound (10⁻⁶ M)Histamine H1 ReceptorPRESTO-Tango (β-arrestin recruitment)% Activation vs. Basal201 ± 22% (n=3)
This compound (10⁻⁶ M)Melatonin MT1 ReceptorPRESTO-Tango (β-arrestin recruitment)% Activation vs. Basal187 ± 12% (n=3)
This compound (10⁻⁶ M)Melatonin MT2 ReceptorPRESTO-Tango (β-arrestin recruitment)% Activation vs. Basal183 ± 7% (n=3)
This compound (10⁻⁶ M)MRGPRX3PRESTO-Tango (β-arrestin recruitment)% Activation vs. Basal179 ± 14% (n=3)
This compound (10⁻⁶ M)GPR83PRESTO-Tango (β-arrestin recruitment)% Activation vs. Basal186 ± 10% (n=3)
This compound (10⁻⁶ M)GPR88PRESTO-Tango (β-arrestin recruitment)% Activation vs. Basal190 ± 10% (n=3)
This compoundAngiotensin AT2, MAS1, MAS1L, Neurotensin NTS1, NTS2 ReceptorsPRESTO-Tango (β-arrestin recruitment)EffectNo significant effect

Experimental Protocols

Cell Culture and Maintenance of HTLA Cells

Materials:

  • HTLA cells (HEK293T cells stably expressing β-arrestin2-TEV and a tTA-inducible luciferase reporter)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Hygromycin B

  • Puromycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

Protocol:

  • Culture HTLA cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 100 µg/mL hygromycin B, and 2 µg/mL puromycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

  • To passage, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at a 1:5 to 1:10 dilution in fresh medium.

PRESTO-Tango GPCR Screening Assay

Materials:

  • HTLA cells

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 or a similar transfection reagent

  • pcDNA3.1 plasmids encoding the GPCR-Tango constructs (e.g., AT1R-Tango)

  • This compound peptide

  • 384-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo)

  • Luminometer

Protocol:

Day 1: Cell Seeding

  • Prepare a suspension of HTLA cells at a density of 1 x 10⁵ cells/mL in complete growth medium.

  • Seed 40 µL of the cell suspension (4,000 cells) into each well of a 384-well plate.

  • Incubate the plate at 37°C with 5% CO₂ overnight.

Day 2: Transfection

  • For each well to be transfected, prepare the following transfection mix in Opti-MEM:

    • 20 ng of the GPCR-Tango plasmid DNA.

    • 0.1 µL of Lipofectamine 2000.

  • Incubate the transfection mix at room temperature for 20 minutes.

  • Carefully add 5 µL of the transfection mix to each well containing the HTLA cells.

  • Gently swirl the plate to ensure even distribution.

  • Incubate the plate at 37°C with 5% CO₂ for 24 hours.

Day 3: Ligand Addition

  • Prepare serial dilutions of this compound in assay buffer (e.g., DMEM with 0.1% BSA).

  • Remove the transfection medium from the cells.

  • Add 20 µL of the this compound dilutions to the appropriate wells. For negative controls, add 20 µL of assay buffer without the ligand.

  • Incubate the plate at 37°C with 5% CO₂ for 12-18 hours.[5]

Day 4: Luminescence Reading

  • Equilibrate the plate and the luciferase assay reagent to room temperature.

  • Add 20 µL of the luciferase assay reagent to each well.

  • Incubate the plate at room temperature for 5-10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis
  • For each concentration of this compound, calculate the average luminescence signal from the replicate wells.

  • Normalize the data by dividing the signal from the this compound-treated wells by the signal from the vehicle-treated (basal) wells to obtain the fold-change in activation.

  • Plot the fold-change in activation against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC₅₀ value.

Visualizations

Signaling Pathways

PRESTO_Tango_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_arrestin β-Arrestin Pathway cluster_nucleus Nucleus This compound This compound AT1R AT1R-Tango (GPCR-TEVcs-tTA) This compound->AT1R Binding & Activation Arrestin β-Arrestin2-TEV AT1R->Arrestin Recruitment Cleavage TEV Protease Cleavage AT1R->Cleavage Arrestin->Cleavage tTA_release tTA Release Cleavage->tTA_release tTA_translocation tTA Translocation tTA_release->tTA_translocation TRE Tetracycline Response Element tTA_translocation->TRE Transcription Transcription tTA_translocation->Transcription Luciferase Luciferase Reporter Gene Luminescence Luminescent Signal Luciferase->Luminescence Expression & Activity Transcription->Luciferase

Caption: PRESTO-Tango signaling pathway for this compound at AT1R.

AT1R_Signaling_Bias AngII Angiotensin II AT1R Angiotensin AT1 Receptor AngII->AT1R This compound This compound This compound->AT1R Gq Gq/11 This compound->Gq Weak Activation Arrestin β-Arrestin This compound->Arrestin Biased Agonism (Preferential Activation) AT1R->Gq Strongly Activates AT1R->Arrestin Recruitment PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Physiological_Response_G Physiological Response Ca_PKC->Physiological_Response_G Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK/ERK Signaling Arrestin->MAPK Physiological_Response_A Physiological Response MAPK->Physiological_Response_A

Caption: Biased signaling of this compound at the Angiotensin AT1 Receptor.

Experimental Workflow

PRESTO_Tango_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 cluster_day4 Day 4 d1_step1 Seed HTLA cells in 384-well plate d2_step1 Prepare DNA- Lipofectamine mix d1_step1->d2_step1 d2_step2 Transfect cells with GPCR-Tango plasmid d2_step1->d2_step2 d3_step1 Prepare this compound serial dilutions d2_step2->d3_step1 d3_step2 Add ligand to cells d3_step1->d3_step2 d4_step1 Add luciferase assay reagent d3_step2->d4_step1 d4_step2 Measure luminescence d4_step1->d4_step2 d4_step3 Data analysis: Normalize data, calculate EC₅₀ d4_step2->d4_step3

Caption: Experimental workflow for the PRESTO-Tango assay.

References

Application Notes and Protocols for the Synthesis and Purification of Kinetensin Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinetensin (KN) is a nonapeptide (Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-Leu) that has been identified as a biased agonist of the angiotensin II type 1 receptor (AT1R).[1] Unlike the endogenous ligand angiotensin II, which activates both G-protein and β-arrestin signaling pathways, this compound preferentially activates the β-arrestin pathway.[1][2] This biased agonism makes this compound and its analogs promising candidates for therapeutic development, as β-arrestin signaling has been implicated in cardioprotective effects, while G-protein signaling is associated with vasoconstriction and other potentially detrimental effects.[2][3] These application notes provide detailed protocols for the chemical synthesis and purification of this compound using Fmoc-based solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC).

Introduction

The chemical synthesis of peptides is a fundamental tool in drug discovery and biomedical research. Solid-phase peptide synthesis (SPPS), developed by Bruce Merrifield, allows for the efficient and stepwise assembly of amino acids to create a desired peptide sequence.[4] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely used method in SPPS due to its mild cleavage conditions, which are compatible with a wide range of amino acid side-chain protecting groups.[5]

Following synthesis, the crude peptide must be cleaved from the solid support and purified to a high degree to be suitable for biological assays. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification, separating the target peptide from impurities based on its hydrophobicity.[6]

This document provides a comprehensive guide for the synthesis and purification of this compound, including detailed protocols, quantitative data, and visual representations of the experimental workflow and its signaling pathway.

Data Presentation

Table 1: Summary of this compound Synthesis and Purification

ParameterValueReference
Synthesis Scale 0.1 mmol[4]
Resin Pre-loaded Fmoc-Leu-Wang resin[7]
Coupling Reagent HBTU/HOBt[8]
Deprotection Reagent 20% Piperidine in DMF[4]
Cleavage Reagent Reagent K (TFA/H2O/Phenol/Thioanisole/EDT)
Crude Peptide Yield ~70-80%[9][10]
Purification Method Preparative RP-HPLC[6]
Final Purity >98%[11][12]
Final Yield (after purification) ~15-25%[10][11]
Molecular Weight (Avg.) 1144.38 g/mol Calculated
Molecular Formula C56H85N15O11Calculated

Note: Yields are representative and can vary based on synthesis efficiency and purification optimization.

Table 2: RP-HPLC Parameters for this compound Purification

ParameterCondition
Column C18 reverse-phase, 5 µm, 100 Å, 10 x 250 mm
Mobile Phase A 0.1% TFA in H2O
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-40% B over 30 minutes
Flow Rate 4.0 mL/min
Detection Wavelength 220 nm and 280 nm

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the manual synthesis of this compound on a 0.1 mmol scale using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Leu-Wang resin (0.1 mmol)

  • Fmoc-amino acids (Fmoc-Ile-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-His(Trt)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Methanol

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Place the Fmoc-Leu-Wang resin (0.1 mmol) in the peptide synthesis vessel and swell in DMF for 30 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 equivalents), HBTU (0.4 mmol, 4 equivalents), and HOBt (0.4 mmol, 4 equivalents) in DMF.

    • Add DIPEA (0.8 mmol, 8 equivalents) to the activation solution and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence (Phe, Tyr, Pro, His, Arg, Arg, Ala, Ile).

  • Final Deprotection: After the final coupling of Fmoc-Ile-OH, perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying:

    • Wash the final peptide-resin with DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the resin under vacuum for at least 2 hours.

II. Cleavage of this compound from the Resin

This protocol describes the cleavage of the synthesized peptide from the Wang resin and the simultaneous removal of side-chain protecting groups.

Materials:

  • Dry this compound-resin

  • Reagent K: Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v)

  • Cold diethyl ether

  • Centrifuge tubes

  • Centrifuge

  • Fume hood

Procedure:

  • Preparation: In a fume hood, prepare the cleavage cocktail (Reagent K).

  • Cleavage Reaction:

    • Place the dry this compound-resin in a reaction vessel.

    • Add 10 mL of the cleavage cocktail to the resin.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

  • Peptide Isolation:

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2x), centrifuging and decanting each time.

    • After the final wash, dry the crude peptide pellet under a stream of nitrogen and then under high vacuum to remove residual ether.

III. Purification of this compound by RP-HPLC

This protocol describes the purification of the crude this compound peptide using preparative reversed-phase HPLC.

Materials:

  • Crude this compound peptide

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Preparative RP-HPLC system with a C18 column

  • Fraction collector

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile can be added. Filter the sample through a 0.45 µm filter.

  • HPLC Setup:

    • Equilibrate the C18 column with 90% Mobile Phase A and 10% Mobile Phase B.

    • Set the detection wavelengths to 220 nm and 280 nm.

  • Purification Run:

    • Inject the prepared this compound sample onto the column.

    • Run the gradient as specified in Table 2 (10-40% B over 30 minutes).

    • Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

  • Lyophilization: Pool the fractions with a purity of >98%. Freeze the pooled fractions and lyophilize to obtain the purified this compound peptide as a white fluffy powder.

Mandatory Visualization

experimental_workflow start Start: Fmoc-Leu-Wang Resin spps Solid-Phase Peptide Synthesis (SPPS) (Fmoc Deprotection & Amino Acid Coupling Cycles) start->spps cleavage Cleavage from Resin & Side-Chain Deprotection (Reagent K) spps->cleavage Crude Peptide-Resin precipitation Precipitation in Cold Diethyl Ether cleavage->precipitation Peptide in TFA purification RP-HPLC Purification (C18 Column) precipitation->purification Crude Peptide analysis Purity Analysis (Analytical HPLC) purification->analysis Collected Fractions lyophilization Lyophilization analysis->lyophilization Pure Fractions end End: Purified this compound Peptide (>98%) lyophilization->end

Caption: Experimental workflow for this compound synthesis and purification.

kinetensin_signaling_pathway This compound This compound at1r AT1 Receptor This compound->at1r Binds to g_protein Gq/11 Protein (Minimal Activation) at1r->g_protein beta_arrestin β-Arrestin at1r->beta_arrestin Recruits internalization Receptor Internalization beta_arrestin->internalization mapk_pathway MAPK Pathway (ERK1/2, JNK) beta_arrestin->mapk_pathway Activates akt_pathway Akt Pathway beta_arrestin->akt_pathway Activates cellular_responses Cellular Responses (e.g., Cardioprotection) mapk_pathway->cellular_responses akt_pathway->cellular_responses

References

Application Notes and Protocols for the Development of a Kinetensin Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinetensin is a nonapeptide originally isolated from human plasma that exhibits structural similarities to neurotensin and angiotensin II.[1][2] Its physiological functions and signaling mechanisms have remained largely enigmatic for decades. However, recent research has identified this compound as an endogenous β-arrestin-biased agonist of the angiotensin AT1 receptor (AT1R).[1] This finding suggests that this compound may play a significant role in modulating cellular signaling pathways distinct from those activated by the canonical AT1R agonist, angiotensin II.

Unlike angiotensin II, which robustly activates both G-protein and β-arrestin pathways, this compound preferentially stimulates β-arrestin activation with minimal G-protein involvement.[1] This biased agonism could have significant implications for cardiovascular, metabolic, and neurological functions, where the renin-angiotensin system plays a critical role.[3][4][5][6] The development of a this compound knockout (KO) mouse model is therefore a crucial step to elucidate the in vivo roles of this peptide and to explore its potential as a therapeutic target.

These application notes provide a comprehensive guide for the generation and characterization of a this compound KO mouse model. The protocols detailed below cover the generation of the KO mouse using CRISPR-Cas9 technology, as well as a thorough phenotyping plan to assess the cardiovascular, metabolic, and neurological consequences of this compound deficiency.

Generation of this compound Knockout Mice via CRISPR-Cas9

The CRISPR-Cas9 system offers a rapid and efficient method for generating gene knockouts.[1][7][8][9][10] The strategy will involve designing guide RNAs (sgRNAs) to target a critical exon of the gene encoding the this compound precursor, leading to a frameshift mutation and subsequent loss of function. As the specific precursor protein for this compound is not well-defined, a potential strategy is to target the region of a larger protein, such as albumin, from which this compound may be derived.[2]

Experimental Workflow for CRISPR-Cas9 Mediated Knockout

G cluster_0 Design & Synthesis cluster_1 Microinjection cluster_2 Breeding & Genotyping sgRNA Design sgRNA Design sgRNA Synthesis sgRNA Synthesis sgRNA Design->sgRNA Synthesis Microinjection Microinjection sgRNA Synthesis->Microinjection Cas9 mRNA Synthesis Cas9 mRNA Synthesis Cas9 mRNA Synthesis->Microinjection Zygote Collection Zygote Collection Zygote Collection->Microinjection Embryo Transfer Embryo Transfer Microinjection->Embryo Transfer Founder Mice (F0) Founder Mice (F0) Embryo Transfer->Founder Mice (F0) Breeding to Wild-Type Breeding to Wild-Type Founder Mice (F0)->Breeding to Wild-Type Heterozygous Mice (F1) Heterozygous Mice (F1) Breeding to Wild-Type->Heterozygous Mice (F1) Intercrossing Intercrossing Heterozygous Mice (F1)->Intercrossing Homozygous KO Mice (F2) Homozygous KO Mice (F2) Intercrossing->Homozygous KO Mice (F2) Genotyping Genotyping Homozygous KO Mice (F2)->Genotyping

Caption: Workflow for generating this compound KO mice using CRISPR-Cas9.

Detailed Protocol: CRISPR-Cas9 Knockout Generation
Step Procedure Key Considerations
1. sgRNA Design and Synthesis Design 2-3 sgRNAs targeting a critical early exon of the putative this compound precursor gene. Synthesize high-quality sgRNAs and Cas9 mRNA.Ensure sgRNAs have high on-target scores and minimal off-target effects using design tools. Validate sgRNA cutting efficiency in vitro.
2. Zygote Collection Superovulate female mice (e.g., C57BL/6J strain) and mate with males. Collect fertilized zygotes from the oviducts.Timing of hormone injections and mating is critical for maximizing zygote yield.
3. Microinjection Microinject a mixture of Cas9 mRNA and sgRNAs into the cytoplasm or pronucleus of the collected zygotes.Use a high-quality microinjection setup. Optimize injection volume and concentration of Cas9/sgRNA.
4. Embryo Transfer Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.Surgical procedure requires expertise to ensure high survival rates of embryos.
5. Identification of Founder Mice (F0) Screen pups born from surrogate mothers for the presence of the desired mutation using PCR and Sanger sequencing of the target locus.Founders may be mosaic, carrying multiple alleles.
6. Breeding and Colony Establishment Breed founder mice with wild-type mice to establish germline transmission and generate heterozygous (F1) offspring. Intercross F1 heterozygotes to produce homozygous (F2) knockout mice.Maintain a rigorous breeding and genotyping program to expand the colony and generate experimental cohorts.

Phenotyping Plan for this compound Knockout Mice

A comprehensive phenotyping plan is essential to unravel the physiological roles of this compound. Based on its interaction with the AT1R and the known functions of the renin-angiotensin system, the phenotyping should focus on cardiovascular, metabolic, and neurological assessments.

Cardiovascular Phenotyping

Given that this compound is a biased agonist at the AT1R, which is a key regulator of cardiovascular function, a thorough cardiovascular workup is warranted.

Parameter Method Rationale
Blood Pressure Tail-cuff plethysmography or radiotelemetryTo assess baseline blood pressure and response to hypertensive stimuli.
Heart Rate Electrocardiography (ECG) or radiotelemetryTo evaluate cardiac rhythm and autonomic function.
Cardiac Function Echocardiography or cardiac MRITo measure left ventricular dimensions, ejection fraction, and systolic/diastolic function.[11][12][13]
Vascular Function Wire myography of isolated arteriesTo assess endothelium-dependent and -independent vasodilation and vasoconstriction.
Fibrosis Histological analysis (e.g., Masson's trichrome staining) of heart and kidney sectionsTo quantify tissue fibrosis, a common endpoint of aberrant AT1R signaling.
Metabolic Phenotyping

The renin-angiotensin system is increasingly recognized for its role in metabolic regulation.[14][15][16][17] Therefore, assessing the metabolic phenotype of this compound KO mice is crucial.

Parameter Method Rationale
Body Weight and Composition Weekly body weight measurements; EchoMRI or DEXA for fat and lean massTo monitor growth and body composition.[18]
Glucose Homeostasis Glucose tolerance test (GTT) and insulin tolerance test (ITT)To assess glucose disposal and insulin sensitivity.[6][19][20]
Energy Expenditure Indirect calorimetry (metabolic cages)To measure oxygen consumption, carbon dioxide production, and respiratory exchange ratio.[21]
Food and Water Intake Metabolic cages with automated monitoringTo quantify daily food and water consumption.
Plasma Metabolites Measurement of plasma glucose, insulin, triglycerides, and cholesterolTo assess key metabolic parameters.
Neurological and Behavioral Phenotyping

This compound shares structural similarities with neurotensin, and the renin-angiotensin system is active in the brain, influencing behavior and neurological function.[7][11][13][22]

Parameter Method Rationale
Locomotor Activity Open field testTo assess general activity levels and exploratory behavior.[22][23][24][25]
Anxiety-like Behavior Elevated plus maze, light-dark box testTo evaluate anxiety levels.[23][26]
Depressive-like Behavior Forced swim test, tail suspension testTo assess behavioral despair.[22][25][26]
Learning and Memory Morris water maze, novel object recognitionTo evaluate spatial and recognition memory.[22][25][26]
Nociception Hot plate test, tail-flick testTo assess sensitivity to thermal pain.[25]

This compound Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound AT1R AT1 Receptor This compound->AT1R AngII AngII AngII->AT1R G_protein Gαq/11 Activation AT1R->G_protein Strong Beta_arrestin β-Arrestin Recruitment AT1R->Beta_arrestin Preferential PLC PLC Activation G_protein->PLC ERK_MAPK ERK/MAPK Pathway Beta_arrestin->ERK_MAPK IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Cellular_Response_G Classical Cellular Responses (e.g., Vasoconstriction) Ca_release->Cellular_Response_G Cellular_Response_B Biased Cellular Responses (e.g., Cardioprotection) ERK_MAPK->Cellular_Response_B

Caption: this compound's biased agonism at the AT1 receptor.

Conclusion

The development of a this compound knockout mouse model represents a significant step forward in understanding the in vivo roles of this enigmatic peptide. The protocols outlined in these application notes provide a comprehensive framework for the generation and detailed phenotyping of these mice. By investigating the cardiovascular, metabolic, and neurological consequences of this compound deficiency, researchers can gain valuable insights into the physiological and pathophysiological significance of biased agonism at the AT1 receptor. This knowledge may ultimately pave the way for the development of novel therapeutic strategies targeting this unique signaling pathway.

References

Application of Kinetensin in Cardiovascular Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinetensin is a nonapeptide that has been identified as an endogenous β-arrestin-biased ligand of the angiotensin II type 1 receptor (AT1R).[1] Unlike the endogenous ligand angiotensin II (Ang II), which potently activates both G-protein and β-arrestin signaling pathways, this compound preferentially activates β-arrestin signaling with minimal G-protein-mediated effects, such as calcium mobilization.[1] This biased agonism presents a novel therapeutic concept in cardiovascular disease. Overactivation of the G-protein pathway by Ang II is known to contribute to pathologies like hypertension, cardiac hypertrophy, and fibrosis. In contrast, the β-arrestin pathway downstream of AT1R has been associated with cardioprotective effects.[2][3] Therefore, this compound and other β-arrestin-biased AT1R agonists are of significant interest for their potential to selectively elicit these protective effects while avoiding the detrimental consequences of G-protein activation.

These application notes provide a comprehensive overview of the use of this compound in cardiovascular research, including its mechanism of action, quantitative data from in vitro studies, and detailed experimental protocols.

Data Presentation

In Vitro Activity of this compound

The following table summarizes the quantitative data on this compound's activity at the human AT1R, primarily from studies in HEK293T and HTLA cells.

ParameterThis compoundAngiotensin II (Ang II)Cell LineAssay SystemReference
β-Arrestin Activation (relative to basal) 638 ± 45% (at 10⁻⁶ M)Not ReportedHTLAPresto-Tango[1]
Maximal β-Arrestin Activation (relative to Ang II) 39 ± 8% (at 10⁻⁶ M)100%HEK293TnanoBRET[1]
EC₅₀ for β-Arrestin Activation 115 ± 21 nMNot ReportedHEK293TnanoBRET[1]
Intracellular Calcium Mobilization ([Ca²⁺]i) (relative to Ang II) 14 ± 8%100%HEK293TNot Specified[1]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway at the AT1 Receptor

This compound acts as a biased agonist at the AT1 receptor, preferentially activating the β-arrestin signaling cascade over the canonical G-protein pathway. This diagram illustrates the differential signaling initiated by Angiotensin II versus this compound.

Differential signaling at the AT1 receptor.
Experimental Workflow for Assessing this compound's Biased Agonism

This workflow outlines the key steps to characterize the biased agonism of this compound at the AT1 receptor in vitro.

start Start cell_culture Cell Culture (e.g., HEK293T expressing AT1R) start->cell_culture beta_arrestin_assay β-Arrestin Recruitment Assay (e.g., PathHunter, Tango) cell_culture->beta_arrestin_assay g_protein_assay G-Protein Activation Assay (e.g., Calcium Flux, IP1) cell_culture->g_protein_assay dose_response Dose-Response Curves (this compound vs. Ang II) beta_arrestin_assay->dose_response g_protein_assay->dose_response data_analysis Data Analysis (EC₅₀, Emax, Bias Calculation) dose_response->data_analysis end End data_analysis->end

Workflow for in vitro characterization.

Experimental Protocols

Protocol 1: In Vitro β-Arrestin Recruitment Assay (PathHunter® Assay)

This protocol is adapted for determining this compound-induced β-arrestin recruitment to the AT1R using the DiscoverX PathHunter® β-Arrestin Assay.

1. Materials:

  • PathHunter® cells co-expressing ProLink™-tagged AT1R and Enzyme Acceptor-tagged β-arrestin.

  • Cell plating reagent.

  • This compound peptide (lyophilized).

  • Angiotensin II (positive control).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • PathHunter® detection reagents.

  • White, solid-bottom 384-well assay plates.

2. Cell Preparation:

  • Culture PathHunter® cells according to the manufacturer's instructions.

  • On the day of the assay, harvest cells and resuspend them in the cell plating reagent at the recommended density.

  • Dispense the cell suspension into the 384-well plates.

  • Incubate the plates at 37°C in a CO₂ incubator for the recommended time (typically 24 hours).

3. Compound Preparation:

  • Reconstitute lyophilized this compound and Angiotensin II in an appropriate solvent (e.g., sterile water or DMSO) to create high-concentration stock solutions.

  • Perform serial dilutions of the stock solutions in assay buffer to generate a range of concentrations for the dose-response curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).

4. Assay Procedure:

  • Remove the cell plates from the incubator.

  • Add the diluted this compound, Angiotensin II, or vehicle control to the appropriate wells.

  • Incubate the plates at 37°C for 90 minutes.

  • Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.

  • Add the detection reagent mixture to each well.

  • Incubate the plates at room temperature in the dark for 60 minutes.

  • Read the chemiluminescent signal using a plate reader.

5. Data Analysis:

  • Normalize the data to the vehicle control.

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.

Protocol 2: In Vitro G-Protein Signaling Assay (Calcium Flux)

This protocol measures the Gq-mediated signaling of this compound by assessing changes in intracellular calcium concentration.

1. Materials:

  • HEK293T cells transiently or stably expressing AT1R.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).

  • This compound and Angiotensin II.

  • Black, clear-bottom 96- or 384-well plates.

  • Fluorescence plate reader with kinetic reading capabilities.

2. Cell Preparation:

  • Plate the AT1R-expressing cells in the assay plates and grow to confluence.

  • Prepare the dye-loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, then diluting in assay buffer.

  • Remove the culture medium from the cells and add the dye-loading solution.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Wash the cells with assay buffer to remove excess dye.

3. Assay Procedure:

  • Prepare serial dilutions of this compound and Angiotensin II in assay buffer.

  • Place the cell plate in the fluorescence plate reader.

  • Set the instrument to record fluorescence intensity over time (e.g., every 1-2 seconds for at least 2 minutes).

  • Establish a baseline fluorescence reading for approximately 20-30 seconds.

  • Add the compound dilutions to the wells and continue recording the fluorescence.

4. Data Analysis:

  • Calculate the change in fluorescence from baseline (ΔF/F₀).

  • Determine the peak response for each concentration.

  • Plot the peak response against the logarithm of the compound concentration to generate dose-response curves and determine EC₅₀ and Emax.

Protocol 3: In Vivo Model of Angiotensin II-Induced Cardiac Remodeling

While no in vivo cardiovascular studies on this compound have been published, its mechanism of action suggests potential therapeutic effects in models of cardiac remodeling. This protocol describes a common method to induce cardiac hypertrophy and fibrosis using Angiotensin II, which could be adapted to test the effects of this compound. A significant challenge for in vivo studies is the very rapid metabolism of this compound.[1] Therefore, continuous infusion via osmotic minipumps and potentially the use of peptidase inhibitors would be necessary.

1. Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

2. Materials:

  • Angiotensin II.

  • This compound.

  • Osmotic minipumps (e.g., Alzet model 1002 or 1004).

  • Anesthetics (e.g., isoflurane).

  • Surgical instruments.

  • Echocardiography system with a high-frequency ultrasound probe.

3. Experimental Groups:

  • Sham + Vehicle.

  • Ang II + Vehicle.

  • Ang II + this compound (various doses).

  • Sham + this compound.

4. Surgical Procedure (Osmotic Pump Implantation):

  • Anesthetize the mouse using isoflurane.

  • Make a small subcutaneous incision on the back, between the shoulder blades.

  • Implant the osmotic minipump, pre-filled with Ang II, this compound, or vehicle, into the subcutaneous pocket.

  • Suture the incision.

  • Provide post-operative analgesia and monitor the animal's recovery.

5. Infusion Protocol:

  • Ang II is typically infused at a rate of 1000-2000 ng/kg/min for 14-28 days to induce cardiac hypertrophy and fibrosis.

  • The dose of this compound would need to be determined empirically, likely requiring high concentrations due to its rapid degradation.

6. Cardiovascular Phenotyping:

  • Echocardiography: Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function and structure (e.g., left ventricular ejection fraction, fractional shortening, wall thickness, and chamber dimensions).

  • Blood Pressure: Measure systolic blood pressure using the tail-cuff method at regular intervals throughout the study.

  • Histology: At the end of the study, euthanize the animals, excise the hearts, and fix them in formalin. Perform histological staining (e.g., Hematoxylin and Eosin for cell size, Masson's trichrome or Picrosirius red for fibrosis) on cardiac sections.

  • Gene Expression: Extract RNA from heart tissue to analyze the expression of markers for hypertrophy (e.g., ANP, BNP, β-MHC) and fibrosis (e.g., collagen I, collagen III, CTGF) by qRT-PCR.

7. Data Analysis:

  • Compare the measured parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Concluding Remarks

This compound's unique profile as a β-arrestin-biased agonist of the AT1R makes it a valuable tool for dissecting the distinct roles of G-protein and β-arrestin signaling in the cardiovascular system. The provided protocols offer a framework for researchers to investigate its in vitro activity and to begin exploring its potential therapeutic effects in vivo. Further research, particularly focused on overcoming the challenge of its rapid in vivo degradation, is necessary to fully elucidate the therapeutic potential of this compound in cardiovascular diseases.

References

Kinetensin's Impact on Vascular Permeability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Kinetensin's effects on vascular permeability, including detailed experimental protocols and a summary of its signaling pathways. This compound, a member of the kinin family of vasoactive peptides, primarily exerts its effects through the Bradykinin B1 Receptor (B1R), which is often upregulated during inflammatory conditions. Understanding its mechanism of action is crucial for research into inflammatory diseases and the development of novel therapeutics.

Data Presentation: Quantitative Effects of this compound on Vascular Permeability

This compound, specifically the B1R agonist des-Arg9-bradykinin, has been shown to increase vascular permeability in a dose-dependent manner. The following table summarizes the quantitative data from a study on cerebral microvascular permeability.

AgonistConcentration RangelogEC50Maximum Permeability Increase (cm/s)Antagonist
des-Arg9-bradykinin5 nM - 50 µM-5.6 ± 0.371.2 x 10⁻⁶ ± 0.38 x 10⁻⁶des-Arg9-[Leu8]-bradykinin

Data extracted from a study on single cerebral venular capillaries. The permeability response to des-Arg9-bradykinin was found to be mediated via histamine release[1].

Signaling Pathways

Activation of the B1 receptor by this compound triggers a cascade of intracellular events leading to increased vascular permeability. The primary mechanism involves the destabilization of endothelial cell junctions.

This compound-Induced Vascular Permeability Signaling

G This compound This compound (des-Arg9-bradykinin) B1R Bradykinin B1 Receptor (B1R) This compound->B1R G_protein G-protein Activation B1R->G_protein VE_Cadherin VE-Cadherin Phosphorylation & Ubiquitination B1R->VE_Cadherin PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release eNOS eNOS Activation Ca_release->eNOS NO Nitric Oxide (NO) Production eNOS->NO NO->VE_Cadherin Junction_disruption Adherens Junction Disruption VE_Cadherin->Junction_disruption Permeability Increased Vascular Permeability Junction_disruption->Permeability

Caption: this compound signaling pathway leading to increased vascular permeability.

Experimental Protocols

The following are detailed protocols for assessing the effect of this compound on vascular permeability in both in vitro and in vivo models.

In Vitro Vascular Permeability Assay (Transwell Assay)

This protocol describes a method to measure the passage of a tracer molecule across an endothelial cell monolayer grown on a permeable support.

Experimental Workflow: In Vitro Transwell Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement seed_cells Seed Endothelial Cells on Transwell Inserts culture Culture to Confluency (e.g., 3-5 days) seed_cells->culture add_this compound Add this compound to Upper Chamber culture->add_this compound incubate Incubate for Desired Time add_this compound->incubate add_tracer Add FITC-Dextran to Upper Chamber incubate->add_tracer sample_lower Collect Samples from Lower Chamber at Time Intervals add_tracer->sample_lower measure_fluorescence Measure Fluorescence sample_lower->measure_fluorescence

Caption: Workflow for the in vitro vascular permeability (Transwell) assay.

Materials:

  • Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Cell culture medium and supplements

  • Transwell permeable supports (e.g., 0.4 µm pore size)

  • 24-well plates

  • This compound (e.g., des-Arg9-bradykinin)

  • FITC-Dextran (e.g., 40 kDa or 70 kDa)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed endothelial cells onto the upper chamber of the Transwell inserts at a high density to ensure the formation of a confluent monolayer.

  • Cell Culture: Culture the cells for 3-5 days, or until a confluent monolayer is formed. The integrity of the monolayer can be monitored by measuring transendothelial electrical resistance (TEER).

  • Treatment:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile PBS).

    • Dilute the this compound to the desired concentrations in cell culture medium.

    • Replace the medium in the upper and lower chambers with fresh medium.

    • Add the this compound dilutions to the upper chamber. Include a vehicle control.

  • Permeability Measurement:

    • At the desired time point after this compound treatment, add FITC-Dextran to the upper chamber to a final concentration of 1 mg/mL.

    • At various time points (e.g., 15, 30, 60, 120 minutes), collect a small aliquot of medium from the lower chamber.

    • Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader (Excitation: 490 nm, Emission: 520 nm).

  • Data Analysis: Calculate the permeability coefficient or plot the fluorescence intensity over time to determine the rate of tracer passage.

In Vivo Vascular Permeability Assay (Miles Assay)

This protocol describes a method to quantify vascular leakage in response to an intradermal injection of this compound in an animal model.

Experimental Workflow: In Vivo Miles Assay

G cluster_prep Preparation cluster_injection Injection cluster_analysis Analysis anesthetize Anesthetize Animal (e.g., mouse or rat) iv_injection Intravenous Injection of Evans Blue Dye anesthetize->iv_injection id_injection Intradermal Injection of This compound & Control iv_injection->id_injection incubation Allow Dye Extravasation (e.g., 30-60 min) id_injection->incubation euthanize Euthanize Animal & Excise Skin incubation->euthanize extract_dye Extract Evans Blue Dye from Tissue euthanize->extract_dye measure_abs Measure Absorbance (620 nm) extract_dye->measure_abs

Caption: Workflow for the in vivo vascular permeability (Miles) assay.

Materials:

  • Laboratory animals (e.g., mice or rats)

  • Anesthetics

  • This compound (e.g., des-Arg9-bradykinin)

  • Evans Blue dye solution (e.g., 1% in sterile saline)

  • Formamide

  • Spectrophotometer

Procedure:

  • Animal Preparation: Anesthetize the animal according to approved institutional protocols.

  • Dye Injection: Inject Evans Blue dye intravenously (e.g., via the tail vein)[2]. The dye will bind to serum albumin.

  • This compound Injection: Immediately after the dye injection, administer intradermal injections of various concentrations of this compound at marked sites on the shaved dorsal skin. Inject a vehicle control at a separate site.

  • Dye Extravasation: Allow the dye to extravasate for a defined period (e.g., 30-60 minutes).

  • Tissue Collection: Euthanize the animal and carefully excise the skin at the injection sites.

  • Dye Extraction:

    • Weigh the excised skin samples.

    • Place each sample in a tube with formamide to extract the Evans Blue dye.

    • Incubate at 55-60°C overnight.

  • Quantification:

    • Centrifuge the tubes to pellet any tissue debris.

    • Measure the absorbance of the supernatant at 620 nm using a spectrophotometer[2].

  • Data Analysis: Calculate the amount of extravasated dye per unit weight of tissue. This will provide a quantitative measure of vascular permeability.

These protocols provide a framework for investigating the effects of this compound on vascular permeability. Researchers should optimize the specific conditions based on their experimental system and objectives. The provided signaling pathway and quantitative data offer a solid foundation for understanding the biological context of these experiments.

References

Application Notes & Protocol: Intradermal Injection of Kinetensin in Rats for Inflammatory Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the intradermal (i.d.) administration of Kinetensin into the rat paw to study its pro-inflammatory effects, primarily by measuring paw edema. It includes methodologies for solution preparation, injection technique, and quantitative assessment of the inflammatory response.

Introduction

This compound is a bioactive peptide that, like Bradykinin, interacts with kinin receptors to mediate physiological and pathological processes, including inflammation.[1] Intradermal injection is a common route for administering agents to assess localized inflammatory responses, cutaneous blood flow, or allergenic reactions.[2] The protocol described herein outlines a standardized procedure to inject this compound into the plantar surface of the rat hind paw and quantify the resulting edema, a cardinal sign of acute inflammation.[3] This model is highly reproducible and valuable for screening anti-inflammatory compounds.

The primary signaling mechanism for kinins like this compound involves the activation of G protein-coupled receptors, predominantly the Bradykinin B2 receptor (B2R), which is constitutively expressed in healthy tissues.[4][5] Activation of B2R by this compound initiates a signaling cascade through Gαq proteins, leading to the activation of Phospholipase C (PLC).[6][7] This results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger an increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC), culminating in downstream inflammatory effects.[4][6]

Materials and Methods

Animal Models
  • Species: Sprague-Dawley or Wistar rats.

  • Weight: 150-250 g.

  • Acclimatization: Animals should be housed in standard cages for at least one week prior to the experiment with free access to food and water.

Reagents and Equipment
  • This compound peptide

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Anesthetic agent (e.g., isoflurane)

  • Digital calipers or a plethysmometer[8][9]

  • Sterile insulin syringes with 27-30 gauge needles[2][10]

  • 70% Ethanol for disinfection[10]

  • Electric clippers for hair removal (optional)[11]

Data Presentation: Experimental Parameters

All quantitative parameters for the procedure are summarized in the table below for quick reference.

ParameterSpecificationRationale / Notes
Animal Model Male Sprague-Dawley or Wistar Rats (150-250g)Standard models for inflammation studies.
Injection Site Mid-plantar surface of the right hind pawA common and sensitive site for inducing and measuring edema.[12]
Injection Volume 50 - 100 µL per siteMaximum recommended volume to avoid tissue trauma from over-distension.[11][13][14]
Needle Gauge 27 G (or 25-30 G)Appropriate size for intradermal injection in rats, minimizing tissue damage.[2][10]
This compound Dose 1 - 10 nmol/paw (Requires empirical validation)Dose should be determined via a dose-response study. This is a typical range for similar peptides.
Vehicle Control Sterile Saline (0.9% NaCl)Isotonic, non-inflammatory vehicle.
Anesthesia Gaseous anesthesia (e.g., Isoflurane)Recommended for its rapid induction and recovery, essential for a brief procedure.[13]
Edema Measurement Plethysmometer or Digital CalipersProvides quantitative measurement of paw volume or thickness increase.[8][15]
Measurement Time Points 0, 1, 2, 3, 4, and 5 hours post-injectionCaptures the typical progression of acute inflammatory edema.[9][16]

Experimental Workflow

The overall experimental process is depicted in the workflow diagram below.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_data Phase 3: Data Collection & Analysis Acclimate Animal Acclimatization (≥ 1 week) PrepareSol Prepare this compound & Saline Solutions Acclimate->PrepareSol Anesthetize Anesthetize Rat PrepareSol->Anesthetize Baseline Measure Baseline Paw Volume (t=0) Anesthetize->Baseline Inject Intradermal Injection (this compound or Vehicle) Baseline->Inject Measure Measure Paw Volume at Time Points (1, 2, 3, 4, 5 hr) Inject->Measure Euthanize Euthanize Animal Measure->Euthanize Analyze Calculate Paw Edema (%) & Analyze Data Euthanize->Analyze

Caption: Experimental workflow for this compound-induced paw edema.

Detailed Protocol

Preparation of this compound Solution
  • Calculate the required amount of this compound to achieve the desired molar concentration for a 50-100 µL injection volume.

  • Dissolve the this compound peptide in sterile, pyrogen-free 0.9% saline to the final target concentration.

  • Ensure the solution is physiologically buffered to a neutral pH to prevent tissue irritation.[2]

  • Use aseptic techniques throughout the preparation process.[10]

Intradermal Injection Procedure
  • Anesthetize the rat using an approved protocol (e.g., isoflurane inhalation). Confirm the depth of anesthesia via a pedal withdrawal reflex test.[13]

  • Place the animal in a stable position. If necessary, shave the hair from the plantar surface of the hind paw to ensure a clear view of the injection site.[10][11]

  • Clean the injection site with a swab dampened with 70% ethanol.[10]

  • Measure the baseline paw volume (or thickness) using a plethysmometer or digital calipers. This is the t=0 measurement.[9]

  • Draw the this compound solution or vehicle (saline) into a sterile syringe (e.g., 27G). Remove all air bubbles.[13]

  • Stabilize the rat's paw. Insert the needle, bevel facing up, into the skin at a shallow angle (~10-15 degrees), advancing it just beyond the bevel into the space between the epidermis and dermis.[2][13]

  • Slowly inject the 50-100 µL volume. A visible, pale bleb or blister should form at the injection site, confirming correct intradermal placement.[2][13] If no bleb forms, the needle may be too deep (subcutaneous), and the injection should be repeated at a different site if necessary.[10]

  • Pause for a few seconds after the injection to allow the skin to stretch, then slowly withdraw the needle.[2]

  • Allow the animal to recover from anesthesia in a clean cage. Monitor for any adverse reactions.

Measurement of Paw Edema
  • At specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the this compound injection, measure the paw volume of the injected paw.[9][16]

  • The increase in paw volume is calculated as the percentage of swelling relative to the baseline measurement.

  • Formula: Percent Edema (%) = [ (Vt - V0) / V0 ] * 100

    • Where Vt is the paw volume at time 't'.

    • Where V0 is the baseline paw volume at t=0.

This compound Signaling Pathway

The intradermal injection of this compound induces an inflammatory response primarily through the Bradykinin B2 receptor signaling pathway, as illustrated below.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound B2R Bradykinin B2 Receptor (GPCR) This compound->B2R Binds Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Downstream Downstream Signaling (e.g., MAPK) PKC->Downstream Inflammation Inflammatory Response (Vasodilation, Edema, Pain) Downstream->Inflammation

Caption: this compound signaling via the Bradykinin B2 Receptor.

Example Data

The following table illustrates how data from a this compound dose-response study on paw edema could be presented. Values are hypothetical and for illustrative purposes only.

Treatment GroupDose (nmol/paw)Mean Paw Volume Increase (%) ± SEM (at 3 hours)
Vehicle (Saline)05.8 ± 1.2
This compound125.4 ± 3.5
This compound358.2 ± 5.1
This compound1085.7 ± 6.8
This compound + B2R Antagonist10 + Antagonist15.3 ± 2.9

This format allows for clear comparison between different treatment groups to determine the dose-dependent inflammatory effect of this compound and the specificity of the B2 receptor's involvement.

References

Application Notes and Protocols for the Quantification of Kinetensin in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantification of Kinetensin in plasma using three common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Radioimmunoassay (RIA). The information is intended to guide researchers in selecting and implementing the most suitable method for their specific research needs.

Introduction to this compound

This compound is a nonapeptide that has been identified in human plasma and shares structural similarities with neurotensin and angiotensin II.[1] While its precise physiological and pathological roles are still under investigation, research has shown that this compound acts as a β-arrestin biased agonist at the angiotensin AT1 receptor (AT1R).[1] This selective activation of the β-arrestin pathway, with minimal G-protein activation, suggests a potential role in various signaling cascades and makes it a molecule of interest in cardiovascular research and drug development.[1] Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, biomarker discovery, and understanding its role in health and disease.

This compound Signaling Pathway

This compound primarily exerts its effects through the Angiotensin AT1 receptor. Upon binding, it preferentially activates the β-arrestin signaling pathway.

Kinetensin_Signaling_Pathway cluster_membrane Cell Membrane AT1R Angiotensin AT1 Receptor (AT1R) beta_arrestin β-arrestin AT1R->beta_arrestin Recruits This compound This compound This compound->AT1R Binds to downstream Downstream Signaling (e.g., MAPK activation, receptor internalization) beta_arrestin->downstream Initiates LCMS_Workflow plasma Plasma Sample Collection (EDTA tubes) extraction Solid-Phase Extraction (SPE) or Protein Precipitation plasma->extraction lc Liquid Chromatography (LC) Separation extraction->lc ms Tandem Mass Spectrometry (MS/MS) Detection and Quantification lc->ms data Data Analysis ms->data ELISA_Workflow plate_prep Coat plate with Capture Antibody blocking Block non-specific binding sites plate_prep->blocking sample_add Add Plasma Samples and Standards blocking->sample_add detect_ab Add Detection Antibody sample_add->detect_ab enzyme_conjugate Add Enzyme-conjugated Secondary Antibody detect_ab->enzyme_conjugate substrate Add Substrate and Measure Absorbance enzyme_conjugate->substrate RIA_Workflow sample_prep Prepare Standards and Plasma Samples incubation1 Incubate with Primary Antibody sample_prep->incubation1 incubation2 Add Radiolabeled this compound and Incubate incubation1->incubation2 separation Separate Antibody-bound from Free Antigen incubation2->separation counting Measure Radioactivity separation->counting analysis Calculate this compound Concentration counting->analysis

References

Application Notes and Protocols for Investigating Kinetensin Function Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinetensin is a nonapeptide that has been identified as an endogenous β-arrestin-biased agonist of the Angiotensin II Type 1 Receptor (AT1R).[1] This biased agonism suggests that this compound preferentially activates the β-arrestin signaling pathway over the canonical G-protein-mediated pathway, which is the primary mechanism of action for the endogenous ligand, Angiotensin II (Ang II).[1] This unique signaling profile makes this compound a valuable tool for dissecting the distinct physiological and pathological roles of the G-protein and β-arrestin arms of AT1R signaling. Furthermore, understanding the functional consequences of this compound's activity can provide insights for the development of novel biased therapeutics targeting the AT1R for cardiovascular and other diseases.[2][3]

These application notes provide detailed protocols for a panel of cell-based assays to characterize the function of this compound, focusing on its effects on AT1R-mediated signaling and cellular responses.

Data Presentation

The following table summarizes the quantitative data on this compound's activity at the human AT1R, providing a comparative overview of its potency and efficacy in G-protein versus β-arrestin-mediated pathways.

LigandAssayReadoutCell LineEfficacy (% of Ang II)EC50 (nM)Reference
This compoundβ-Arrestin RecruitmentLuminescence (nanoBRET)HEK293T39 ± 8%115 ± 21[1]
This compoundIntracellular Calcium MobilizationFluorescenceHEK293T14 ± 8%-[1]

Signaling Pathways

The following diagrams illustrate the canonical G-protein-mediated and the β-arrestin-mediated signaling pathways downstream of AT1R activation.

AT1R_Gq_Signaling This compound This compound AT1R AT1 Receptor This compound->AT1R Weak Activation AngII Angiotensin II AngII->AT1R Gq Gq Protein AT1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca2 Intracellular Ca2+ Increase ER->Ca2 Release Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream AT1R_BetaArrestin_Signaling This compound This compound AT1R AT1 Receptor This compound->AT1R AngII Angiotensin II AngII->AT1R GRK GRK AT1R->GRK Activation P_AT1R Phosphorylated AT1R GRK->AT1R Phosphorylation BArr β-Arrestin P_AT1R->BArr Recruitment ERK ERK1/2 BArr->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Proliferation Cell Proliferation & Other Responses pERK->Proliferation Nuclear Translocation & Gene Expression Calcium_Assay_Workflow Start Start Seed_Cells Seed AT1R-expressing cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Load_Dye Load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) Incubate_24h->Load_Dye Incubate_Dye Incubate for 30-60 minutes Load_Dye->Incubate_Dye Wash Wash cells to remove extracellular dye Incubate_Dye->Wash Add_Compound Add this compound or control compounds Wash->Add_Compound Measure_Fluorescence Measure fluorescence intensity kinetically using a plate reader Add_Compound->Measure_Fluorescence Analyze Analyze data to determine calcium mobilization Measure_Fluorescence->Analyze End End Analyze->End cAMP_Assay_Workflow Start Start Seed_Cells Seed AT1R-expressing cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Pre_Incubate Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) Incubate_24h->Pre_Incubate Add_Compound Add this compound, controls, and Forskolin (for Gi) Pre_Incubate->Add_Compound Incubate_Compound Incubate for 15-30 minutes Add_Compound->Incubate_Compound Lyse_Cells Lyse cells Incubate_Compound->Lyse_Cells Detect_cAMP Detect cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lyse_Cells->Detect_cAMP Analyze Analyze data to determine changes in cAMP levels Detect_cAMP->Analyze End End Analyze->End BetaArrestin_Assay_Workflow Start Start Use_Cells Use cells co-expressing AT1R and β-arrestin fused to reporter fragments Start->Use_Cells Seed_Cells Seed cells in a white, opaque 96-well plate Use_Cells->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add this compound or control compounds Incubate_24h->Add_Compound Incubate_Compound Incubate for 60-90 minutes Add_Compound->Incubate_Compound Add_Substrate Add detection reagent/ substrate Incubate_Compound->Add_Substrate Incubate_Substrate Incubate for 60 minutes in the dark Add_Substrate->Incubate_Substrate Measure_Signal Measure luminescence or fluorescence signal Incubate_Substrate->Measure_Signal Analyze Analyze data to determine β-arrestin recruitment Measure_Signal->Analyze End End Analyze->End ERK_Assay_Workflow Start Start Seed_Cells Seed AT1R-expressing cells in a 96-well plate Start->Seed_Cells Starve_Cells Serum-starve cells overnight Seed_Cells->Starve_Cells Add_Compound Stimulate cells with This compound or controls for a short duration (5-15 min) Starve_Cells->Add_Compound Lyse_Cells Lyse cells Add_Compound->Lyse_Cells Detect_pERK Detect phosphorylated ERK (p-ERK) and total ERK using ELISA, Western blot, or HTRF Lyse_Cells->Detect_pERK Normalize Normalize p-ERK levels to total ERK levels Detect_pERK->Normalize Analyze Analyze data to determine changes in ERK phosphorylation Normalize->Analyze End End Analyze->End Proliferation_Assay_Workflow Start Start Seed_Cells Seed AT1R-expressing cells at a low density in a 96-well plate Start->Seed_Cells Incubate_24h Allow cells to attach overnight Seed_Cells->Incubate_24h Add_Compound Add this compound or control compounds Incubate_24h->Add_Compound Incubate_Long Incubate for 24-72 hours Add_Compound->Incubate_Long Add_Reagent Add a proliferation reagent (e.g., MTT, resazurin, or EdU) Incubate_Long->Add_Reagent Incubate_Reagent Incubate for a specified time Add_Reagent->Incubate_Reagent Measure_Signal Measure absorbance, fluorescence, or luminescence Incubate_Reagent->Measure_Signal Analyze Analyze data to determine changes in cell proliferation Measure_Signal->Analyze End End Analyze->End

References

Application Notes and Protocols for Kinetensin β-Arrestin Activation Studies Using HTLA Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the HTLA cell line in β-arrestin activation studies, with a specific focus on the neuropeptide Kinetensin. This document outlines the principles of the assay, detailed experimental protocols, and data interpretation.

Introduction to HTLA Cells and the Tango Assay

HTLA cells are a derivative of the HEK293 cell line, engineered for studying G protein-coupled receptor (GPCR) activation through β-arrestin recruitment.[1][2] These cells stably express two key components: a tetracycline transactivator (tTA)-dependent luciferase reporter and a fusion protein of β-arrestin2 and Tobacco Etch Virus (TEV) protease.[1][2][3]

The Tango assay is a powerful method to quantify ligand-induced β-arrestin recruitment to a specific GPCR.[1] The GPCR of interest is fused to a C-terminal TEV cleavage site followed by the tTA transcription factor. Upon ligand binding and receptor activation, β-arrestin2-TEV is recruited to the GPCR. This proximity allows the TEV protease to cleave the tTA, which then translocates to the nucleus and drives the expression of a luciferase reporter gene.[1][4] The resulting luminescence is directly proportional to the extent of β-arrestin recruitment.[1]

This compound and β-Arrestin Biased Signaling

This compound is a nonapeptide that has been identified as a β-arrestin-biased agonist at the Angiotensin II type 1 receptor (AT1R).[5] This means that this compound preferentially activates the β-arrestin signaling pathway over the canonical G-protein signaling pathway.[5] Studies using the PRESTO-Tango assay in HTLA cells have shown that this compound stimulates significant β-arrestin activation at the AT1R.[5]

Data Summary: this compound-Induced β-Arrestin Activation in HTLA Cells

The following table summarizes the quantitative data from a study investigating the effect of this compound on β-arrestin activation for various GPCRs expressed in HTLA cells.

ReceptorLigand (Concentration)β-Arrestin Activation (% of Basal)Reference
Angiotensin Type 1 Receptor (AT1R)This compound (10⁻⁶ M)638 ± 45%[5]
Histamine H1 ReceptorThis compound (10⁻⁶ M)201 ± 22%[5]
Melatonin MT1 ReceptorThis compound (10⁻⁶ M)187 ± 12%[5]
Melatonin MT2 ReceptorThis compound (10⁻⁶ M)183 ± 7%[5]
MRGPRX3This compound (10⁻⁶ M)179 ± 14%[5]
GPR83This compound (10⁻⁶ M)186 ± 10%[5]
GPR88This compound (10⁻⁶ M)190 ± 10%[5]

Table 1: Quantitative analysis of this compound-induced β-arrestin activation across a panel of GPCRs in HTLA cells.

Signaling Pathway and Experimental Workflow

Kinetensin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound AT1R AT1R (Angiotensin Receptor) This compound->AT1R Binds G_protein G-protein (Gq/11) AT1R->G_protein Canonical Pathway (Weakly Activated) beta_arrestin β-arrestin AT1R->beta_arrestin Biased Pathway (Strongly Activated) PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Signaling Downstream Signaling beta_arrestin->Signaling

Caption: this compound β-arrestin biased signaling at the AT1 receptor.

Tango_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed HTLA cells in 96-well plate transfect_gpcr Transfect with GPCR-tTA fusion construct seed_cells->transfect_gpcr add_ligand Add this compound or other test compounds transfect_gpcr->add_ligand incubate Incubate for 16-24 hours add_ligand->incubate add_substrate Add Luciferase Substrate incubate->add_substrate read_luminescence Measure Luminescence add_substrate->read_luminescence plot_data Plot dose-response curves read_luminescence->plot_data calculate_ec50 Calculate EC50 values plot_data->calculate_ec50

Caption: Experimental workflow for the Tango β-arrestin assay.

Experimental Protocols

Materials and Reagents
  • HTLA Cells (a generous gift from Bryan Roth, University of North Carolina)[1]

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Puromycin

  • Hygromycin B

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Plasmid DNA for the GPCR of interest fused to a C-terminal TEV cleavage site and tTA (e.g., AT1R-tTA)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound (or other test ligands)

  • Luciferase assay reagent (e.g., Bright-Glo Luciferase Assay System)

  • White, opaque 96-well microplates

  • Multimode plate reader with luminescence detection capabilities

Cell Culture and Maintenance
  • Culture HTLA cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 µg/mL puromycin, and 100 µg/mL hygromycin B.[1]

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

β-Arrestin Recruitment Assay (Tango Assay) Protocol
  • Cell Seeding:

    • The day before transfection, seed HTLA cells into white, opaque 96-well plates at a density of 20,000-30,000 cells per well in 100 µL of antibiotic-free DMEM with 10% FBS.

  • Transfection:

    • On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. For each well, a typical starting point is 50-100 ng of the GPCR-tTA plasmid DNA.

    • Add the transfection complexes to the cells and incubate for 24 hours at 37°C.

  • Ligand Stimulation:

    • Prepare serial dilutions of this compound or other test compounds in assay buffer (e.g., DMEM with 0.1% BSA).

    • After 24 hours of transfection, carefully remove the media from the cells.

    • Add 90 µL of assay buffer to each well.

    • Add 10 µL of the ligand dilutions to the respective wells. For the negative control, add 10 µL of assay buffer.

    • Incubate the plate for 16-24 hours at 37°C.

  • Luminescence Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add luciferase reagent to each well according to the manufacturer's instructions (typically a volume equal to the volume of media in the well).

    • Incubate for 2-5 minutes at room temperature to allow for signal stabilization.

    • Measure the luminescence using a plate reader.

Data Analysis
  • Subtract the average luminescence signal from the negative control wells (vehicle-treated) from all other wells to correct for background.

  • Normalize the data to the response of a reference agonist or express it as a fold change over the basal (unstimulated) signal.

  • Plot the normalized data against the logarithm of the ligand concentration to generate dose-response curves.

  • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) for each ligand.

Conclusion

The HTLA cell-based Tango assay is a robust and sensitive method for quantifying this compound-induced β-arrestin recruitment to the AT1R and other GPCRs. This platform is invaluable for characterizing biased agonism and for the screening and development of novel therapeutics targeting GPCR signaling pathways. The provided protocols and data serve as a comprehensive resource for researchers entering this field.

References

Troubleshooting & Optimization

Kinetensin In Vitro Assay Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Kinetensin concentration for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary receptor for this compound and its signaling pathway?

A1: this compound primarily acts as a biased agonist at the Angiotensin II Type 1 Receptor (AT1R).[1] Its signaling is biased towards the β-arrestin pathway over G-protein-mediated signaling. This means that upon binding to AT1R, this compound preferentially stimulates the recruitment of β-arrestin to the receptor, leading to downstream signaling events independent of or distinct from classical G-protein activation.[1]

Q2: What is a typical effective concentration range for this compound in in vitro assays?

A2: The effective concentration of this compound can vary depending on the cell type and the specific assay being performed. For β-arrestin recruitment assays in HEK293T cells, an EC50 of 115 ± 21 nM has been reported.[1] In assays measuring histamine release from rat peritoneal mast cells, the threshold concentration is around 1 µM (10⁻⁶ M), with an ED50 of 10 µM (10⁻⁵ M). It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound for in vitro experiments?

A3: this compound is a peptide and should be handled with care to ensure its stability and activity. It is recommended to reconstitute lyophilized this compound in a sterile, pure solvent like sterile water or a buffer with a neutral pH. For long-term storage, it is best to aliquot the reconstituted peptide and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For short-term storage, a solution can be kept at 4°C for a few days. The stability of peptides in solution can be sequence-dependent, so it is advisable to prepare fresh solutions for critical experiments.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No or low signal in a β-arrestin recruitment assay - Suboptimal this compound concentration: The concentration of this compound may be too low to elicit a detectable response. - Cell health issues: The cells may not be healthy or may have low receptor expression. - Incorrect assay setup: Problems with reagents, incubation times, or instrument settings.- Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., from 1 nM to 100 µM) to determine the optimal concentration. - Check cell viability and receptor expression: Ensure cells are healthy and passage number is low. Verify the expression of the AT1 receptor in your cell line. - Optimize assay parameters: Review the assay protocol, ensure reagents are properly prepared, and optimize incubation times.
High background signal in a calcium mobilization assay - Autofluorescence of this compound: At high concentrations, the peptide itself might be fluorescent. - Cell stress: Over-confluent or unhealthy cells can lead to increased baseline calcium levels. - Contamination of reagents: Buffers or other reagents may be contaminated.- Test for this compound autofluorescence: Run a control with this compound in assay buffer without cells. - Optimize cell seeding density: Ensure cells are seeded at an optimal density and are not over-confluent. - Use fresh, sterile reagents: Prepare fresh buffers and filter-sterilize all solutions.
Poor reproducibility between experiments - Inconsistent this compound preparation: Variations in dissolving and storing the peptide. - Batch-to-batch variability of this compound: Different lots of the peptide may have different purity or activity. - Inconsistent cell culture conditions: Variations in cell passage number, seeding density, or growth conditions.- Standardize peptide handling: Follow a strict protocol for reconstituting, aliquoting, and storing this compound. - Test each new batch of this compound: Perform a dose-response curve for each new lot to ensure consistent activity. - Maintain consistent cell culture practices: Use cells within a defined passage number range and standardize all cell handling procedures.
This compound precipitation in assay buffer - Poor solubility: this compound may have limited solubility in certain buffers, especially at high concentrations. - Incorrect pH of the buffer: The pH of the buffer may not be optimal for this compound solubility.- Test different solvents for reconstitution: While water is a good starting point, for some peptides, a small amount of a co-solvent like DMSO may be necessary before diluting into the aqueous assay buffer.[2] - Adjust buffer pH: The solubility of peptides is often pH-dependent. Test a range of pH values for your assay buffer.[2][3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound in common in vitro assays.

Table 1: this compound Activity in β-Arrestin Recruitment Assays

Cell LineAssay TechnologyParameterValueReference
HEK293TnanoBRETEC50115 ± 21 nM[1]
HTLAPRESTO-Tango% of Basal638 ± 45% (at 1 µM)[1]

Table 2: this compound Activity in Other In Vitro Assays

Assay TypeCell/Tissue TypeParameterValueReference
Histamine ReleaseRat Peritoneal Mast CellsThreshold Conc.~1 µM
Histamine ReleaseRat Peritoneal Mast CellsED5010 µM
Calcium MobilizationAT1R-transfected HEK293T% of Angiotensin II response14 ± 8% (at 1 µM)[1]

Experimental Protocols

Detailed Methodology: β-Arrestin Recruitment Assay (PathHunter® Assay Principle)

This protocol provides a general framework. Specific details may need to be optimized for your cell line and laboratory conditions.

1. Cell Culture and Plating:

  • Culture AT1R-expressing cells (e.g., PathHunter® U2OS AT1R β-Arrestin cells) in the recommended growth medium.
  • The day before the assay, harvest and count the cells.
  • Plate the cells in a 384-well white, clear-bottom tissue culture-treated plate at a density of 5,000-10,000 cells per well in 20 µL of plating medium.
  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

2. This compound Dilution Series:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
  • Perform a serial dilution of the this compound stock solution in assay buffer to generate a range of concentrations (e.g., 10-point, 1:3 dilution series starting from 100 µM).

3. Agonist Stimulation:

  • Add 5 µL of the diluted this compound solutions to the respective wells of the cell plate.
  • For control wells, add 5 µL of assay buffer with the corresponding solvent concentration.
  • Incubate the plate at 37°C for 90 minutes.

4. Detection:

  • Prepare the PathHunter® detection reagent according to the manufacturer's instructions.
  • Add 12.5 µL of the detection reagent to each well.
  • Incubate the plate at room temperature for 60 minutes, protected from light.

5. Data Acquisition:

  • Read the chemiluminescent signal using a plate reader.

6. Data Analysis:

  • Normalize the data to the vehicle control.
  • Plot the normalized data against the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the EC50.

Detailed Methodology: Calcium Mobilization Assay (Fluo-4 AM)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

1. Cell Culture and Plating:

  • Culture cells expressing the AT1 receptor (e.g., HEK293 or CHO cells) in the appropriate growth medium.
  • The day before the assay, seed the cells into a 96-well or 384-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

2. Dye Loading:

  • Prepare a Fluo-4 AM loading solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES). The final concentration of Fluo-4 AM is typically 1-5 µM. Pluronic F-127 (at ~0.02%) can be included to aid in dye dispersal.
  • Remove the growth medium from the cells and add the Fluo-4 AM loading solution to each well.
  • Incubate the plate at 37°C for 30-60 minutes, protected from light.
  • After incubation, gently wash the cells 2-3 times with assay buffer to remove extracellular dye. Leave the cells in the final wash volume of assay buffer.

3. This compound Preparation:

  • Prepare a stock solution of this compound in an appropriate solvent.
  • Prepare a dilution series of this compound in assay buffer at a concentration that is 4-5X the final desired concentration.

4. Calcium Flux Measurement:

  • Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).
  • Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm) over time.
  • Establish a stable baseline fluorescence reading for 10-20 seconds.
  • The instrument will then automatically add the this compound dilutions to the wells.
  • Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.

5. Data Analysis:

  • The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
  • Normalize the data to the response of a maximal concentration of a reference agonist or to the vehicle control.
  • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50.

Visualizations

Kinetensin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound AT1R AT1 Receptor This compound->AT1R Binds G_protein Gq/11 AT1R->G_protein Weakly Activates Beta_arrestin β-Arrestin AT1R->Beta_arrestin Preferentially Recruits PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces Downstream_signaling Downstream Signaling (e.g., ERK activation) Beta_arrestin->Downstream_signaling Initiates

Caption: this compound biased signaling at the AT1 receptor.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare & Plate Cells add_reagents Add Reagents (e.g., Fluo-4 or β-arrestin substrate) prep_cells->add_reagents prep_this compound Prepare this compound Dilution Series add_this compound Add this compound to Cells prep_this compound->add_this compound add_reagents->add_this compound incubate Incubate add_this compound->incubate read_signal Read Signal (Fluorescence or Luminescence) incubate->read_signal analyze_data Analyze Data (Dose-Response Curve) read_signal->analyze_data determine_ec50 Determine EC50/Potency analyze_data->determine_ec50

Caption: General workflow for this compound in vitro assays.

References

improving Kinetensin solubility for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kinetensin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound solubility in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My lyophilized this compound peptide won't dissolve in aqueous buffers like PBS. What should I do?

A1: This is a common issue with hydrophobic peptides like this compound. Here's a systematic approach to solubilization:

  • Start with a small amount: Always test solubility with a small aliquot of your peptide first to avoid wasting your entire stock.

  • Assess the peptide's charge: this compound has a sequence of IARRHPYFL (Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-Leu)[1][2]. With two Arginine (R) and one Histidine (H) residues, it has a net positive charge at neutral pH. Therefore, it should have some solubility in sterile water or acidic buffers.

  • Try acidic conditions: For basic peptides (net positive charge), dissolving in a dilute acidic solution can help. Try a few drops of 10% acetic acid[3][4].

  • Use an organic solvent: If aqueous solutions fail, use a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO). Dissolve the peptide completely in a minimal volume of 100% DMSO first, then slowly add this stock solution to your aqueous buffer or cell culture medium while vortexing to reach the desired final concentration[3][5][6].

Q2: What is the maximum recommended concentration of DMSO for my cell culture experiments?

A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects[5][7]. However, primary cells are often more sensitive, and a final DMSO concentration of 0.1% or lower is recommended[5][7][8]. It is crucial to perform a dose-response curve to determine the tolerance of your specific cell line to DMSO[8][9]. Always include a vehicle control (medium with the same final concentration of DMSO without the peptide) in your experiments[7].

Q3: My this compound is a trifluoroacetate (TFA) salt. Can this affect my experiments?

A3: Yes, TFA salts, which are often remnants of the peptide synthesis and purification process, can be problematic in cell-based assays[10][11]. Residual TFA can alter the pH of your solution and may have direct cytotoxic effects or interfere with the peptide's biological activity[11][12]. If you observe unexpected results or cytotoxicity, consider exchanging the TFA salt for a more biocompatible one like acetate or hydrochloride[10][11].

Q4: My peptide solution is cloudy or shows precipitation after adding it to the cell culture medium. What does this mean?

A4: Cloudiness or precipitation indicates that you have exceeded the solubility limit of this compound in your final solution[5][7]. This can happen if the peptide aggregates upon dilution from a high-concentration organic stock into an aqueous environment. To resolve this, you can try:

  • Lowering the final concentration: Your target concentration might be too high.

  • Slowing down the dilution: Add the DMSO stock solution dropwise into the vigorously stirring or vortexing aqueous solution[3].

  • Using sonication: A brief sonication can help to break up aggregates and improve dissolution[3][5][6].

  • Centrifugation: Before adding to your cells, centrifuge the final peptide solution to pellet any undissolved particles[6].

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not dissolve in water or PBS. This compound has hydrophobic residues.First, attempt to dissolve in a small amount of 10% acetic acid. If unsuccessful, use a minimal amount of 100% DMSO to create a concentrated stock solution.[3][4]
Precipitation occurs when diluting the DMSO stock in aqueous buffer. The peptide is crashing out of solution due to poor aqueous solubility.Add the DMSO stock to the aqueous buffer very slowly while vortexing. Try sonicating the final solution. Consider lowering the final peptide concentration.[3][5][7]
Cells show signs of toxicity (e.g., rounding, detachment, death). The final DMSO concentration is too high for the cell line.Ensure the final DMSO concentration is at a non-toxic level, typically ≤0.5% for most cell lines and ≤0.1% for primary cells. Run a DMSO toxicity control.[5][7][8][9]
The this compound itself is cytotoxic at the tested concentration.Perform a dose-response experiment to determine the optimal working concentration of this compound.
The TFA salt is causing cytotoxicity.Consider obtaining this compound as an acetate or hydrochloride salt, or perform a salt exchange procedure.[10][11]
Inconsistent or no biological effect observed. The peptide is not fully dissolved, leading to an inaccurate final concentration.Visually inspect your stock and final solutions for any precipitates. Centrifuge the solution before use to remove any undissolved peptide.[6]
The peptide has degraded.Prepare fresh stock solutions. Store lyophilized peptide and stock solutions at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles.[13]

Quantitative Data Summary

Table 1: Recommended Final DMSO Concentrations in Cell Culture

Cell TypeRecommended Max. DMSO ConcentrationNotes
Most immortalized cell lines0.5% (v/v)Some robust cell lines may tolerate up to 1%.[5]
Primary cells≤ 0.1% (v/v)Primary cells are generally more sensitive to solvents.[5][7]
Sensitive cell lines≤ 0.1% (v/v)Always perform a toxicity assay to determine the IC50 of DMSO for your specific cell line.

Table 2: this compound Properties

PropertyValueReference
Amino Acid SequenceIle-Ala-Arg-Arg-His-Pro-Tyr-Phe-Leu (IARRHPYFL)[1]
Molecular FormulaC56H85N17O11[1]
Water Solubility (as TFA salt)2 mg/ml[14]
Biological ActivityInduces histamine release; β-arrestin biased agonist at AT1R[1][15]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Calculate the required amount: Determine the volume and concentration of the stock solution you need. It is advisable to prepare a highly concentrated stock (e.g., 10 mM) to minimize the volume of DMSO added to the cell culture medium.

  • Weigh the peptide: Carefully weigh the required amount of lyophilized this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of sterile, anhydrous DMSO to the peptide.

  • Dissolve: Vortex the tube thoroughly until the peptide is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[13]

Protocol 2: Preparation of Working Solution for Cell Culture

  • Warm the stock solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Prepare the medium: Have the required volume of pre-warmed cell culture medium ready in a sterile tube.

  • Dilute the stock: While vortexing the cell culture medium, slowly add the required volume of the this compound stock solution drop-by-drop to achieve the desired final concentration.

  • Final mix: Continue to vortex for another 10-15 seconds to ensure homogeneity.

  • Visual inspection: Check the solution for any signs of precipitation. If the solution is clear, it is ready to be added to the cells. If it is cloudy, refer to the troubleshooting guide.

Visualizations

Kinetensin_Solubilization_Workflow This compound Solubilization Workflow start Start: Lyophilized this compound test_aliquot Use a small test aliquot start->test_aliquot try_aqueous Attempt to dissolve in sterile water or acidic buffer test_aliquot->try_aqueous dissolved_aqueous Dissolved? try_aqueous->dissolved_aqueous use_in_experiment Prepare final dilution for experiment dissolved_aqueous->use_in_experiment Yes try_dmso Use minimal volume of 100% DMSO dissolved_aqueous->try_dmso No dissolved_dmso Completely Dissolved? try_dmso->dissolved_dmso prepare_stock Prepare concentrated stock solution dissolved_dmso->prepare_stock Yes troubleshoot Troubleshoot: - Lower concentration - Sonicate - Centrifuge dissolved_dmso->troubleshoot No slow_dilution Slowly add stock to aqueous buffer with vortexing prepare_stock->slow_dilution check_precipitation Check for precipitation slow_dilution->check_precipitation check_precipitation->use_in_experiment No Precipitation check_precipitation->troubleshoot Precipitation

Caption: Workflow for solubilizing this compound.

Kinetensin_AT1R_Signaling This compound Signaling via AT1 Receptor cluster_cell Cell Membrane AT1R Angiotensin II Receptor Type 1 (AT1R) Beta_Arrestin β-Arrestin Recruitment AT1R->Beta_Arrestin Biased Agonism G_Protein Gq/11 Protein (Weakly Activated) AT1R->G_Protein This compound This compound This compound->AT1R Downstream Downstream Cellular Responses (e.g., Receptor Internalization, MAPK Activation) Beta_Arrestin->Downstream

Caption: Biased agonism of this compound at the AT1 receptor.

References

Kinetensin stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of kinetensin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized this compound powder?

For maximum stability, lyophilized this compound powder should be stored at -20°C or, for long-term storage, at -80°C.[1][2][3] It is crucial to keep the vial tightly sealed and protected from moisture and light.[1][3][4] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as peptides can be hygroscopic.[2]

Q2: How should I store this compound once it is in solution?

This compound stock solutions are significantly less stable than the lyophilized powder. For short-term storage, solutions can be kept at -20°C for up to one month. For longer-term storage of up to six months, it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles.[4][5] Solutions should be prepared in a sterile, slightly acidic buffer (pH 5-7) to prolong storage life.[6] For in vivo experiments, it is best to prepare fresh solutions daily.[5]

Q3: What solvents can I use to dissolve this compound?

This compound is soluble in water up to 2 mg/mL.[7] For peptides with basic residues like Arginine (Arg) and Histidine (His), which are present in this compound (Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-Leu), dissolution in a slightly acidic solution (e.g., 0.1% trifluoroacetic acid in water) can aid solubility.[6][7] If you encounter solubility issues, a brief sonication may help.[5]

Q4: Is this compound sensitive to oxidation?

The amino acid sequence of this compound does not contain highly susceptible residues to oxidation like Cysteine (Cys) or Methionine (Met). However, like all peptides, prolonged exposure to atmospheric oxygen should be minimized.[4] When preparing solutions, using oxygen-free solvents, prepared by bubbling with an inert gas like nitrogen or argon, can be a good practice for long-term stability studies.[6]

Q5: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, peptides, in general, are susceptible to several degradation routes:

  • Hydrolysis: Peptide bonds can be cleaved by hydrolysis, which is often catalyzed by acidic or basic conditions. The presence of an Aspartic acid (Asp) - Proline (Pro) sequence can be particularly labile, though this is not present in this compound.[8]

  • Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation. This compound does not contain these residues.

  • Oxidation: While this compound lacks the most easily oxidized residues (Cys, Met), other residues like Histidine (His), Tyrosine (Tyr), and Tryptophan (Trp) can be susceptible to oxidation under certain conditions.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty dissolving lyophilized this compound Peptide aggregation or suboptimal solvent.Try dissolving in a small amount of 0.1% acetic acid or 0.1% trifluoroacetic acid in sterile water. A brief sonication can also help break up aggregates.[5][6]
Loss of peptide activity in experiments Improper storage, multiple freeze-thaw cycles, or degradation in solution.Aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] Prepare fresh working solutions for each experiment.[5] Ensure storage at -80°C for long-term preservation of bioactivity.[5]
Precipitation observed in stock solution upon thawing Poor solubility at higher concentrations or in the chosen buffer.Centrifuge the vial to pellet the precipitate. Use the supernatant and re-evaluate the concentration. For future preparations, consider a lower stock concentration or a different buffer system.
Inconsistent experimental results Peptide degradation, inaccurate concentration determination.Perform a stability check of your stock solution using HPLC. Re-quantify the peptide concentration. Ensure consistent handling and preparation of solutions for all experiments.

Quantitative Stability Data

Table 1: Illustrative Stability of this compound in Solution at Different Temperatures

TemperatureRecommended Maximum Storage Duration
-80°C Up to 6 months[5]
-20°C Up to 1 month[5]
4°C Up to 1 week[4]
Room Temperature (25°C) A few hours (prepare fresh)

Table 2: Illustrative pH Stability Profile for this compound in Aqueous Buffers

pH RangeExpected StabilityNotes
3.0 - 6.0 HighPeptides are often most stable in slightly acidic conditions.
6.0 - 8.0 ModerateStability may decrease as pH approaches neutral and slightly basic conditions due to increased potential for base-catalyzed hydrolysis.
> 8.0 LowStrongly basic conditions can accelerate peptide degradation.[4]

Experimental Protocols

Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the stability of this compound in a given solution over time.

1. Materials:

  • This compound (lyophilized powder)
  • HPLC-grade water
  • HPLC-grade acetonitrile (ACN)
  • Trifluoroacetic acid (TFA)
  • Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
  • HPLC system with a C18 column and UV detector

2. Preparation of this compound Stock Solution: a. Accurately weigh a known amount of lyophilized this compound. b. Dissolve in an appropriate solvent (e.g., sterile water with 0.1% TFA) to a final concentration of 1 mg/mL. c. Aliquot the stock solution and store at -80°C.

3. Stability Study Setup: a. Dilute the this compound stock solution to the desired final concentration (e.g., 100 µg/mL) in the buffer or solvent to be tested. b. Divide the solution into multiple aliquots in separate vials for each time point and temperature condition. c. Store the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).

4. HPLC Analysis: a. At each time point (e.g., 0, 1, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition. b. If the sample contains proteins (e.g., serum), precipitate them by adding an equal volume of acetonitrile, vortex, and centrifuge. Collect the supernatant.[9][10] c. Analyze the samples by reverse-phase HPLC (RP-HPLC).

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point. This may need to be optimized for this compound.
  • Flow Rate: 1 mL/min
  • Detection: UV at 214 nm or 280 nm. d. The percentage of remaining intact this compound is calculated by comparing the peak area at each time point to the peak area at time zero.

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling via AT1 Receptor

This compound acts as a β-arrestin biased agonist at the Angiotensin II Type 1 Receptor (AT1R). This means it preferentially activates the β-arrestin signaling pathway over the canonical G-protein pathway.

Kinetensin_Signaling cluster_intracellular Intracellular This compound This compound AT1R AT1 Receptor This compound->AT1R GRK GRK AT1R->GRK Activates GRK->AT1R Phosphorylates beta_Arrestin β-Arrestin beta_Arrestin_active Active β-Arrestin Complex ERK_Pathway ERK Pathway (e.g., Raf, MEK, ERK) Cellular_Response Cellular Response (e.g., Proliferation, Survival) ERK_Pathway->Cellular_Response AKT_Pathway AKT Pathway AKT_Pathway->Cellular_Response AT1R_p Phosphorylated AT1R AT1R_p->beta_Arrestin Recruits beta_Arrestin_active->ERK_Pathway Activates beta_Arrestin_active->AKT_Pathway Activates

This compound's β-arrestin biased signaling at the AT1 receptor.
Experimental Workflow for this compound Stability Assay

The following diagram outlines the key steps in performing a stability study of this compound.

Stability_Workflow start Start prep_stock Prepare this compound Stock Solution (1 mg/mL) start->prep_stock prep_samples Prepare Test Samples (Dilute in desired buffer) prep_stock->prep_samples incubate Incubate at Different Temperatures (e.g., 4°C, 25°C, 37°C) prep_samples->incubate time_points Collect Aliquots at Specific Time Points incubate->time_points sample_prep Sample Preparation (e.g., Protein Precipitation) time_points->sample_prep hplc Analyze by RP-HPLC sample_prep->hplc data_analysis Data Analysis (Compare peak areas to T=0) hplc->data_analysis end End data_analysis->end

Workflow for assessing the stability of this compound via HPLC.

References

Technical Support Center: Preventing Kinetensin Degradation in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of Kinetensin in your experimental buffers, ensuring the accuracy and reproducibility of your results.

Troubleshooting Guide: this compound Degradation

This guide addresses common issues encountered during experiments involving this compound and provides solutions to mitigate its degradation.

Issue 1: Rapid Loss of this compound Activity

Possible Cause: Enzymatic degradation by proteases present in the experimental system. Due to its peptide nature and sequence homology to other bioactive peptides like angiotensin and bradykinin, this compound is susceptible to cleavage by various peptidases.

Solution:

  • Identify the Source of Proteases: Proteases can be introduced from biological samples (e.g., cell lysates, plasma, tissue homogenates) or microbial contamination.

  • Incorporate Protease Inhibitors: The most effective strategy is to supplement your experimental buffer with a broad-spectrum protease inhibitor cocktail. For more targeted inhibition, consider specific inhibitors for proteases known to degrade kinin-like peptides.

    • Broad-Spectrum Protection: Use a commercially available protease inhibitor cocktail that targets a range of serine, cysteine, aspartic, and metalloproteases.

    • Targeted Inhibition: Based on the likely proteases in your system, use specific inhibitors. Key enzymes likely to degrade this compound include:

      • Angiotensin-Converting Enzyme (ACE): Inhibited by captopril, lisinopril.

      • Neutral Endopeptidase (NEP): Inhibited by phosphoramidon, thiorphan.

      • Aminopeptidases: Inhibited by amastatin, bestatin.

      • Carboxypeptidases: Inhibited by EDTA (for metallo-carboxypeptidases), benzyl succinate.

Experimental Workflow for Inhibitor Selection

cluster_workflow Inhibitor Selection Workflow start Observe this compound Degradation prep_samples Prepare this compound in Buffer with and without Biological Sample start->prep_samples add_inhibitors Add Broad-Spectrum Protease Inhibitor Cocktail prep_samples->add_inhibitors incubate Incubate at Experimental Temperature add_inhibitors->incubate analyze Analyze this compound Concentration (e.g., by HPLC) incubate->analyze evaluate Evaluate Effectiveness analyze->evaluate no_improvement No Significant Improvement evaluate->no_improvement No improvement Significant Improvement evaluate->improvement Yes specific_inhibitors Test Specific Inhibitors (ACE, NEP, etc.) no_improvement->specific_inhibitors optimize Optimize Inhibitor Concentration improvement->optimize specific_inhibitors->optimize end Proceed with Experiment optimize->end

Caption: A logical workflow for selecting and optimizing protease inhibitors to prevent this compound degradation.

Issue 2: Inconsistent Results Between Experiments

Possible Cause: Variability in buffer preparation, storage conditions, or experimental execution. Peptide stability is highly sensitive to environmental factors.

Solution:

  • Standardize Buffer Preparation:

    • pH Control: Maintain a slightly acidic pH of 5.0-6.0, as peptides are generally more stable in this range compared to neutral or alkaline conditions. Use a buffer with sufficient buffering capacity, such as a phosphate or acetate buffer.

    • High-Purity Reagents: Use high-purity water and reagents to avoid contaminants that can catalyze degradation.

  • Optimize Storage Conditions:

    • Temperature: Store stock solutions of this compound at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For short-term storage (a few days), 4°C is acceptable.

    • Working Solutions: Prepare fresh working solutions of this compound for each experiment. If solutions need to be kept for the duration of an experiment, store them on ice.

  • Control Experimental Temperature: Perform all experimental steps at the lowest temperature compatible with your assay to reduce the rate of chemical and enzymatic degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: While direct studies on this compound are limited, its structural similarity to kinins like bradykinin suggests that its primary degradation pathway involves enzymatic cleavage by peptidases. The most likely enzymes responsible are Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), aminopeptidases, and carboxypeptidases, which are abundant in biological fluids and tissues.

This compound Degradation Signaling Pathway

cluster_pathway Postulated this compound Degradation Pathway cluster_enzymes Degrading Proteases This compound This compound (Active) ACE ACE This compound->ACE NEP NEP This compound->NEP Aminopeptidases Aminopeptidases This compound->Aminopeptidases Carboxypeptidases Carboxypeptidases This compound->Carboxypeptidases Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments NEP->Inactive_Fragments Aminopeptidases->Inactive_Fragments Carboxypeptidases->Inactive_Fragments

Caption: A diagram illustrating the likely enzymatic degradation of this compound by various proteases.

Q2: Which buffer system is best for maintaining this compound stability?

A2: A slightly acidic buffer with a pH between 5.0 and 6.0 is recommended for optimal chemical stability of peptides like this compound. Phosphate-buffered saline (PBS) or acetate buffers are common choices. It is crucial to ensure the buffer has sufficient capacity to maintain the pH throughout the experiment, especially when adding biological samples that may alter the pH.

Q3: How should I store my this compound stock solutions?

A3: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. For short-term use (up to a week), the solution can be stored at 4°C.

Q4: Can I use a generic protease inhibitor cocktail?

A4: Yes, a broad-spectrum protease inhibitor cocktail is an excellent starting point and is often sufficient to prevent significant degradation. These cocktails typically contain inhibitors for serine, cysteine, aspartic, and metalloproteases. If you observe continued degradation, you may need to add specific inhibitors for highly active or cocktail-resistant proteases in your sample.

Data Presentation

Table 1: Common Protease Inhibitors for Stabilizing Kinin-like Peptides
Inhibitor ClassSpecific InhibitorTarget Protease(s)Typical Working Concentration
ACE Inhibitors CaptoprilAngiotensin-Converting Enzyme1-10 µM
LisinoprilAngiotensin-Converting Enzyme1-10 µM
NEP Inhibitors PhosphoramidonNeutral Endopeptidase1-10 µM
ThiorphanNeutral Endopeptidase1-10 µM
Aminopeptidase AmastatinAminopeptidases A and N10-100 µM
Inhibitors BestatinAminopeptidases B and N, Leucine Aminopeptidase1-10 µM
Carboxypeptidase EDTAMetallo-carboxypeptidases1-5 mM
Inhibitors Benzyl succinateCarboxypeptidase A10-100 µM
Serine Protease AprotininTrypsin, Chymotrypsin, Kallikrein1-2 µg/mL
Inhibitors LeupeptinSerine and Cysteine Proteases1-10 µM
Aspartic Protease Pepstatin AAspartic Proteases (e.g., Pepsin)1 µM
Inhibitors
Table 2: Influence of Buffer Conditions on Peptide Stability
ParameterConditionExpected Impact on this compound StabilityRationale
pH 5.0 - 6.0Optimal Minimizes acid- and base-catalyzed hydrolysis and deamidation.
7.0 - 8.0Moderate Increased risk of deamidation and oxidation.
< 4.0 or > 8.0Low Increased risk of hydrolysis and other chemical modifications.
Temperature -80°C (aliquots)Very High (Long-term) Drastically reduces molecular motion and enzymatic activity.
-20°C (aliquots)High (Long-term) Significantly slows degradation pathways.
4°CModerate (Short-term) Slows degradation for days to a week.
Room TemperatureLow Allows for significant chemical and enzymatic degradation over hours.
37°CVery Low Accelerates both chemical and enzymatic degradation.

Experimental Protocols

Protocol 1: In Vitro this compound Stability Assay using HPLC

This protocol provides a method to assess the stability of this compound in a given experimental buffer and to evaluate the efficacy of protease inhibitors.

Materials:

  • This compound peptide

  • High-purity water

  • Experimental buffer (e.g., PBS, pH 7.4)

  • Protease inhibitor cocktail and/or specific inhibitors

  • Biological sample (e.g., cell lysate, plasma) if applicable

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in acetonitrile)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Prepare this compound Stock Solution: Reconstitute lyophilized this compound in high-purity water to a concentration of 1 mg/mL. Aliquot and store at -80°C.

  • Prepare Experimental Samples:

    • Control: Dilute the this compound stock solution in your experimental buffer to the final working concentration (e.g., 10 µM).

    • Test with Biological Sample: If applicable, add the biological sample to the experimental buffer before adding this compound to the final working concentration.

    • Test with Inhibitors: Prepare a sample as in the step above, but pre-incubate the buffer and biological sample with the protease inhibitor(s) for 15 minutes at room temperature before adding this compound.

  • Incubation: Incubate all samples at the desired experimental temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each sample.

  • Quench the Reaction: Immediately mix the collected aliquot with an equal volume of quenching solution to stop enzymatic activity and precipitate larger proteins.

  • Sample Preparation for HPLC: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the supernatant onto the C18 column.

    • Elute the peptide using a gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).

    • Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on its retention time from the time 0 sample.

    • Quantify the peak area of intact this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.

    • Plot the percentage of remaining this compound versus time to determine the degradation rate and half-life.

Experimental Workflow for Stability Assay

cluster_protocol This compound Stability Assay Workflow start Prepare this compound Stock setup Set up Experimental Samples (Control, +BioSample, +Inhibitors) start->setup incubate Incubate at Desired Temperature setup->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench with TFA/Acetonitrile sample->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge hplc Analyze by HPLC centrifuge->hplc analyze Quantify Peak Area and Calculate % Remaining hplc->analyze end Determine Degradation Rate and Half-life analyze->end

Caption: A step-by-step workflow for conducting an in vitro stability assay of this compound using HPLC.

identifying and mitigating Kinetensin off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating off-target effects of Kinetensin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary on-target effect?

A1: this compound is a nonapeptide that acts as a β-arrestin biased agonist at the Angiotensin II Type 1 Receptor (AT1R)[1]. This means it preferentially activates the β-arrestin signaling pathway over the G-protein coupled signaling pathway, which is the canonical pathway for the endogenous ligand, Angiotensin II.

Q2: What are the known off-target effects of this compound?

A2: this compound has been observed to stimulate β-arrestin activation at several other G-protein coupled receptors (GPCRs), although to a lesser extent than at its primary target, AT1R. These identified off-targets include the histamine H1 receptor, melatonin MT1 and MT2 receptors, MRGPRX3, GPR83, and GPR88[1]. Additionally, this compound can induce a dose-dependent release of histamine from mast cells.

Q3: What are the potential consequences of this compound's off-target effects in my experiments?

A3: Off-target effects can lead to a variety of confounding results, including:

  • Misinterpretation of experimental data: Attributing an observed phenotype solely to the on-target (AT1R) effect of this compound when it is, in fact, a result of its action on one or more off-target receptors.

  • Unexplained cellular phenotypes: Observing cellular responses that are inconsistent with the known signaling pathways of the AT1R.

  • Cellular toxicity: Off-target interactions can sometimes lead to cytotoxicity that is independent of the on-target activity.

Q4: How can I determine if the effects I am observing are on-target or off-target?

A4: A multi-pronged approach is recommended. This can include:

  • Using a specific AT1R antagonist: Pre-treatment of your cells with a selective AT1R antagonist (e.g., Losartan) should block the on-target effects of this compound. If the observed phenotype persists, it is likely due to an off-target effect.

  • Dose-response analysis: Characterize the concentration-response relationship for this compound's effect on your phenotype of interest and compare it to its known EC50 for AT1R β-arrestin activation. A significant discrepancy may suggest an off-target effect.

  • Control experiments in cells lacking the primary target: If possible, perform experiments in a cell line that does not express AT1R. Any response to this compound in these cells would be indicative of off-target activity.

Troubleshooting Guides

Issue 1: I am observing a cellular phenotype that is not consistent with known AT1R β-arrestin signaling.

Possible Cause Troubleshooting Step Expected Outcome
Off-target effect 1. Perform a literature search for the observed phenotype and its potential association with the known off-targets of this compound (Histamine H1, Melatonin MT1/MT2, etc.).2. Use selective antagonists for the potential off-target receptors to see if the phenotype is blocked.3. Perform a counter-screen in a cell line that does not express the suspected off-target receptor.Identification of the specific off-target receptor responsible for the phenotype.
Activation of a non-canonical on-target pathway Investigate less-characterized signaling pathways downstream of AT1R β-arrestin activation.Elucidation of a novel signaling cascade associated with the on-target action of this compound.

Issue 2: this compound is causing unexpected cytotoxicity in my cell-based assays.

Possible Cause Troubleshooting Step Expected Outcome
Off-target toxicity 1. Determine the cytotoxic concentration range of this compound and compare it to its effective concentration for AT1R activation.2. Screen this compound against a panel of known cytotoxicity-related targets.3. Perform the cytotoxicity assay in a cell line that does not express AT1R.Confirmation that the observed toxicity is independent of the primary target.
On-target mediated toxicity 1. Use a specific AT1R antagonist to see if it rescues the cells from this compound-induced toxicity.2. Modulate the expression of AT1R (e.g., using siRNA) to see if it alters the cytotoxic response.Confirmation that the toxicity is a direct result of AT1R engagement.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's on-target and off-target effects. Note that specific binding affinities (Ki) or inhibitory concentrations (IC50) for off-targets are not currently available in the literature; the data is presented as the percentage of β-arrestin activation relative to basal levels or a reference agonist.

Table 1: On-Target Activity of this compound at the Angiotensin II Type 1 Receptor (AT1R)

ParameterValueCell LineAssayReference
EC50 for β-arrestin activation 115 ± 21 nMHEK293TnanoBRET[1]
Maximal β-arrestin activation 39 ± 8% of Angiotensin II (10⁻⁶ M)HEK293TnanoBRET[1]
β-arrestin activation (at 10⁻⁶ M) 638 ± 45% of basalHTLAPRESTO-Tango[1]
[Ca²⁺]i mobilization 14 ± 8% of Angiotensin II (10⁻⁶ M)HEK293T-[1]

Table 2: Off-Target β-Arrestin Activation by this compound (at 10⁻⁶ M)

Off-Target Receptor% of Basal β-arrestin ActivationCell LineAssayReference
Histamine H1 Receptor 201 ± 22%HTLAPRESTO-Tango[1]
Melatonin MT1 Receptor 187 ± 12%HTLAPRESTO-Tango[1]
Melatonin MT2 Receptor 183 ± 7%HTLAPRESTO-Tango[1]
MRGPRX3 179 ± 14%HTLAPRESTO-Tango[1]
GPR83 186 ± 10%HTLAPRESTO-Tango[1]
GPR88 190 ± 10%HTLAPRESTO-Tango[1]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine Off-Target Affinity

This protocol is a generalized method to determine the binding affinity (Ki) of this compound for a suspected off-target GPCR.

Materials:

  • HEK293 cells (or other suitable cell line) expressing the off-target receptor of interest.

  • Cell culture medium and supplements.

  • Membrane preparation buffer (e.g., Tris-HCl, MgCl₂, EDTA).

  • Radiolabeled ligand specific for the off-target receptor.

  • Unlabeled this compound.

  • Scintillation fluid and vials.

  • Scintillation counter.

  • 96-well filter plates.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest to a high density.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

    • Add increasing concentrations of unlabeled this compound to the wells.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a predetermined time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plates.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Protocol 2: β-Arrestin Recruitment Assay to Functionally Characterize Off-Target Activity

This protocol describes a common method to measure the ability of this compound to induce β-arrestin recruitment to an off-target receptor.

Materials:

  • A cell line engineered to express the off-target GPCR and a β-arrestin reporter system (e.g., PathHunter® β-arrestin assay from DiscoveRx).

  • Cell culture medium and supplements.

  • This compound.

  • A known agonist for the off-target receptor (positive control).

  • Assay buffer.

  • Detection reagents for the specific reporter system.

  • Luminometer or fluorescence plate reader.

Methodology:

  • Cell Plating:

    • Seed the engineered cells in a 96-well or 384-well white, clear-bottom plate at a predetermined density.

    • Incubate the cells overnight to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control agonist in assay buffer.

    • Remove the culture medium from the cells and add the compound dilutions.

    • Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C.

  • Signal Detection:

    • Add the detection reagents according to the manufacturer's instructions.

    • Incubate the plate at room temperature for the recommended time to allow the signal to develop.

  • Data Analysis:

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Plot the signal as a function of the log concentration of this compound.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

    • Compare the maximal effect of this compound to that of the known agonist.

Visualizations

Kinetensin_On_Target_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound AT1R AT1R This compound->AT1R Binds GRK GRK AT1R->GRK Activates beta_arrestin β-Arrestin AT1R->beta_arrestin Recruits GRK->AT1R Phosphorylates C-terminus AP2 AP-2 beta_arrestin->AP2 MAPK_cascade MAPK Cascade (e.g., ERK1/2) beta_arrestin->MAPK_cascade Scaffolds Clathrin Clathrin AP2->Clathrin Endocytosis Endocytosis Clathrin->Endocytosis Downstream Downstream Cellular Responses MAPK_cascade->Downstream

Caption: this compound's on-target signaling pathway at the AT1R.

Off_Target_Identification_Workflow cluster_screening Initial Screening cluster_identification Off-Target Identification cluster_validation Validation & Mitigation phenotypic_assay Phenotypic Assay with this compound unexpected_phenotype Unexpected Phenotype Observed phenotypic_assay->unexpected_phenotype target_deconvolution Target Deconvolution Methods unexpected_phenotype->target_deconvolution If Yes proteomics Comparative Proteomics target_deconvolution->proteomics binding_assay Competitive Binding Assays target_deconvolution->binding_assay functional_assay Functional Assays (e.g., β-arrestin) target_deconvolution->functional_assay identify_off_target Identify Specific Off-Target(s) proteomics->identify_off_target binding_assay->identify_off_target functional_assay->identify_off_target antagonist_studies Use of Selective Antagonists identify_off_target->antagonist_studies knockout_models Utilize Knockout/Knockdown Models identify_off_target->knockout_models mitigation Mitigation Strategy antagonist_studies->mitigation knockout_models->mitigation Mitigation_Logic cluster_experimental_controls Experimental Controls cluster_molecule_modification Molecule Modification (Drug Development) start Off-Target Effect Confirmed use_antagonists Use Selective Antagonists for Off-Targets start->use_antagonists use_knockout Use Knockout/Knockdown Cell Lines start->use_knockout dose_optimization Optimize this compound Concentration start->dose_optimization sar Structure-Activity Relationship (SAR) Studies start->sar For Drug Development end_research Isolate On-Target Effects in Research use_antagonists->end_research use_knockout->end_research dose_optimization->end_research improve_selectivity Engineer this compound Analogs for Improved Selectivity sar->improve_selectivity end_development Develop More Specific Therapeutic Lead improve_selectivity->end_development

References

dealing with batch-to-batch variability of synthetic Kinetensin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling the batch-to-batch variability of synthetic Kinetensin (Sequence: Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-Leu).

Quick Navigation

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the biological activity of different batches of synthetic this compound, even though the supplier-provided purity is similar. What could be the cause?

A1: Batch-to-batch variability in synthetic peptides like this compound can arise from several factors beyond the headline purity figure provided by the manufacturer.[1][2] Key contributors include:

  • Nature of Impurities: The type of impurity, not just the amount, is critical. Even minor impurities can have significant biological effects.[1] Common impurities in synthetic peptides include deletion sequences (missing an amino acid), truncated sequences, and incompletely removed protecting groups from the synthesis process.[3][4] For a peptide like this compound with multiple arginine and proline residues, specific side reactions during synthesis can also lead to problematic impurities.[2]

  • Peptide Counterion Content: Synthetic peptides are typically supplied as salts (e.g., TFA or acetate salts). The ratio of peptide to counterion can vary between batches, affecting the net peptide content and, consequently, the accuracy of concentration calculations.

  • Water Content: Lyophilized peptides can absorb varying amounts of water from the atmosphere, which also impacts the net peptide content.

  • Peptide Aggregation: this compound, depending on its concentration and the solvent used, may form aggregates that can alter its biological activity.

Q2: What is the recommended purity for synthetic this compound for our in vitro assays?

A2: The required purity of synthetic this compound depends on the sensitivity of your specific application. For sensitive biological assays, such as G protein-coupled receptor (GPCR) biased agonism studies, a higher purity is generally recommended.

ApplicationRecommended Minimum Purity (by HPLC)
Initial Screening/Non-sensitive assays>85%
In vitro bioassays (e.g., cell-based signaling)>95%
Quantitative receptor-ligand interaction studies>98%
Structural studies (e.g., NMR, crystallography)>98%

For a sensitive assay like a β-arrestin recruitment assay, it is advisable to use this compound with a purity of >95%, and ideally >98%, to minimize the risk of interference from impurities.[5]

Q3: How can we verify the quality and concentration of a new batch of synthetic this compound in our lab?

A3: It is best practice to perform in-house quality control on each new batch of synthetic peptide. Key verification steps include:

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide, ensuring the correct product was synthesized.[6]

  • Analytical High-Performance Liquid Chromatography (HPLC): To verify the purity of the peptide. This will provide a chromatogram showing the main peptide peak and any impurity peaks.[3][6]

  • Amino Acid Analysis (AAA): This is the gold standard for accurately determining the net peptide content, which allows for precise concentration calculations.[7]

  • Bioassay Validation: Test the new batch in a well-established, quantitative biological assay alongside a previously characterized "gold standard" batch. This will provide a direct comparison of biological activity.

Q4: We are having trouble with the solubility of our synthetic this compound. What is the recommended procedure for dissolving it?

A4: The solubility of a peptide is highly dependent on its amino acid sequence. This compound contains both hydrophobic (Ile, Leu, Phe, Pro, Tyr) and hydrophilic/charged (Arg, His) residues. A general strategy for dissolving peptides is as follows:

  • Start with Sterile, Distilled Water: Attempt to dissolve a small amount of the peptide in sterile, distilled water.

  • Acidic or Basic Buffers: If the peptide does not dissolve in water, the net charge of the peptide can guide the choice of solvent. This compound has a net positive charge at neutral pH due to the two arginine and one histidine residues. Therefore, dissolving it in a slightly acidic buffer (e.g., 0.1% acetic acid in water) may improve solubility.

  • Organic Solvents: If the peptide is still insoluble, a small amount of an organic solvent such as DMSO, DMF, or acetonitrile can be used to initially dissolve the peptide, followed by slow, dropwise addition of the aqueous buffer with vortexing.

Always prepare a concentrated stock solution and then dilute it to the final working concentration in your assay buffer.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with synthetic this compound.

Observed Problem Potential Cause Recommended Action
Inconsistent results between experiments using the same batch. 1. Improper storage of stock solutions. 2. Repeated freeze-thaw cycles. 3. Adsorption of the peptide to labware.1. Aliquot stock solutions into single-use volumes and store at -80°C. 2. Avoid repeated freeze-thaw cycles of the same aliquot. 3. Use low-protein-binding tubes and pipette tips. Consider adding a carrier protein like BSA (0.1%) to your buffer if compatible with your assay.[8]
Lower than expected biological activity from a new batch. 1. Lower net peptide content than the previous batch. 2. Presence of inhibitory impurities. 3. Peptide degradation during storage or handling.1. Perform amino acid analysis to determine the accurate peptide concentration. 2. Analyze the purity and impurity profile using HPLC and MS. Compare with a previous, well-performing batch. 3. Ensure proper storage conditions (lyophilized at -80°C, protected from light and moisture).
Higher than expected or off-target effects. 1. Presence of biologically active impurities. 2. Cross-contamination with other peptides.1. Use HPLC-MS to identify the nature of the impurities. Some impurities, like deletion sequences, may have altered biological activity. 2. Ensure that the peptide synthesis and purification process is robust and minimizes the risk of cross-contamination.
Assay signal drift or instability in biased agonism assays. 1. System bias in the assay. 2. Ligand-specific kinetics. 3. Cell health and passage number variability.1. Ensure that the assays for different signaling pathways have similar levels of amplification.[9] 2. Characterize the kinetics of the response to this compound in your specific assay system. 3. Use cells within a consistent and low passage number range. Ensure consistent cell plating density and health.

Quality Control & Validation Protocols

Protocol 1: Purity and Identity Verification by LC-MS

Objective: To confirm the molecular weight and assess the purity of a new batch of synthetic this compound.

Materials:

  • Synthetic this compound (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Analytical HPLC system coupled to a mass spectrometer (LC-MS)

  • C18 reversed-phase column suitable for peptide separation

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in an appropriate solvent (e.g., water with 0.1% FA).

    • Dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase A.

  • LC-MS Analysis:

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient: A typical gradient would be a linear increase from 5% to 60% Mobile Phase B over 30 minutes.

    • Flow Rate: As per column manufacturer's recommendation (e.g., 0.3 mL/min).

    • Detection: UV absorbance at 214 nm and 280 nm.

    • MS Detection: Electrospray ionization (ESI) in positive ion mode. Scan for the expected m/z values for the +2 and +3 charge states of this compound (MW = 1172.4 g/mol ).

  • Data Analysis:

    • Purity: Calculate the percentage purity by integrating the area of the main peptide peak and all impurity peaks in the UV chromatogram.

    • Identity: Confirm the mass of the main peak corresponds to the theoretical molecular weight of this compound. Analyze the mass of major impurity peaks to identify potential deletion or truncated sequences.[3]

Protocol 2: this compound Bioactivity Validation using a β-Arrestin Recruitment Assay

Objective: To compare the biological activity of a new batch of this compound to a reference batch by measuring β-arrestin recruitment.

Materials:

  • HEK293 cells stably expressing the human Angiotensin II Type 1 Receptor (AT1R) and a β-arrestin recruitment reporter system (e.g., Tango, PathHunter, or BRET-based assays).

  • New batch and reference batch of synthetic this compound.

  • Angiotensin II (as a positive control).

  • Assay-specific buffer and reagents.

  • Microplate reader compatible with the reporter system.

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well plate at a density optimized for your assay and incubate overnight.[10]

  • Peptide Preparation:

    • Prepare stock solutions of the new batch, reference batch, and Angiotensin II in an appropriate solvent.

    • Perform a serial dilution to create a range of concentrations for generating a dose-response curve.

  • Assay Execution:

    • Add the diluted peptides to the cells.

    • Incubate for the time recommended by the assay manufacturer (typically 60-90 minutes).[11]

    • Add the detection reagents.

    • Incubate as required.

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

    • Plot the dose-response curves for the new batch, reference batch, and Angiotensin II.

    • Calculate the EC50 (half-maximal effective concentration) for each peptide. The EC50 of the new batch should be comparable to the reference batch.

Signaling Pathways & Workflows

This compound Signaling at the AT1 Receptor

This compound acts as a biased agonist at the Angiotensin II Type 1 Receptor (AT1R).[1] This means it preferentially activates one downstream signaling pathway over another. While the endogenous ligand, Angiotensin II, potently activates both Gαq-mediated signaling (leading to calcium mobilization) and β-arrestin-mediated signaling, this compound shows a strong bias towards the β-arrestin pathway.[1]

Kinetensin_Signaling cluster_receptor Cell Membrane This compound This compound AT1R AT1 Receptor This compound->AT1R Binds AngII Angiotensin II AngII->AT1R Binds Gq Gαq Activation AT1R->Gq Weakly Activates bArrestin β-Arrestin Recruitment AT1R->bArrestin Strongly Activates Ca_Mobilization Ca²⁺ Mobilization Gq->Ca_Mobilization ERK_Activation ERK Activation bArrestin->ERK_Activation

Caption: this compound's biased agonism at the AT1 receptor.

Troubleshooting Workflow for Batch-to-Batch Variability

This workflow provides a systematic approach to diagnosing and resolving issues related to the variability of synthetic this compound batches.

Troubleshooting_Workflow Start Inconsistent Experimental Results with New this compound Batch QC_Check Perform In-House QC on New Batch Start->QC_Check Purity_Identity Check Purity (HPLC) & Identity (MS) QC_Check->Purity_Identity Step 1 Concentration Determine Net Peptide Content (Amino Acid Analysis) QC_Check->Concentration Step 2 Bioassay Run Head-to-Head Bioassay (vs. Reference Batch) QC_Check->Bioassay Step 3 QC_Pass QC Parameters Match Reference Batch? Purity_Identity->QC_Pass QC_Fail QC Parameters Differ Purity_Identity->QC_Fail Concentration->QC_Pass Concentration->QC_Fail Bioassay->QC_Pass Bioassay->QC_Fail Investigate_Assay Investigate Assay Conditions: - Cell Health - Reagent Stability - Protocol Adherence QC_Pass->Investigate_Assay Contact_Supplier Contact Supplier with Data and Request Replacement QC_Fail->Contact_Supplier Purity/Identity Issue QC_Fail->Contact_Supplier Bioactivity Mismatch Adjust_Concentration Adjust Concentration Based on Net Peptide Content QC_Fail->Adjust_Concentration Concentration Mismatch End_Resolve Issue Resolved Investigate_Assay->End_Resolve End_Replace Use New, Validated Batch Contact_Supplier->End_Replace Adjust_Concentration->End_Resolve

Caption: A workflow for troubleshooting this compound batch variability.

Experimental Workflow for Quality Control

This diagram outlines the key steps for the quality control and validation of a new batch of synthetic this compound.

QC_Workflow Start Receive New Batch of Synthetic this compound Visual_Inspect Visual Inspection (Color, Appearance) Start->Visual_Inspect Solubility_Test Solubility Test (Small Aliquot) Visual_Inspect->Solubility_Test LCMS_Analysis LC-MS Analysis Solubility_Test->LCMS_Analysis AAA_Analysis Amino Acid Analysis (AAA) LCMS_Analysis->AAA_Analysis Bioassay_Validation Bioassay Validation AAA_Analysis->Bioassay_Validation Data_Analysis Data Analysis and Comparison to Specifications & Reference Batch Bioassay_Validation->Data_Analysis Accept Accept Batch for Use Data_Analysis->Accept Pass Reject Reject Batch & Contact Supplier Data_Analysis->Reject Fail

Caption: Experimental workflow for this compound quality control.

References

Technical Support Center: Optimizing Kinetensin-Induced Histamine Release

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Kinetensin to induce histamine release in experimental settings.

Troubleshooting Guides

This section addresses common issues encountered during this compound-induced histamine release experiments.

Issue 1: Low or No Histamine Release

Potential Cause Troubleshooting Step
Suboptimal Temperature Ensure the incubation temperature is maintained at 37°C . Histamine release induced by this compound is highly temperature-dependent, with no significant release observed at 0°C or 45°C[1].
Incorrect this compound Concentration Verify the concentration of this compound. The optimal concentration for inducing approximately 80% histamine release from rat peritoneal mast cells is between 10⁻⁴ to 10⁻³ M[1]. Prepare fresh dilutions for each experiment.
Absence of Extracellular Calcium The incubation buffer must contain physiological concentrations of calcium. This compound-induced histamine release is significantly reduced in the absence of extracellular calcium[1].
Cell Viability Issues Assess mast cell viability before and after the experiment using a method like Trypan Blue exclusion. High spontaneous histamine release can indicate poor cell health.
Inactive this compound Peptide Purchase this compound from a reputable supplier and store it according to the manufacturer's instructions. If in doubt, test a new batch of the peptide.
Incorrect Buffer pH Ensure the pH of your buffer is within the optimal physiological range (typically pH 7.2-7.4) for mast cell function.

Issue 2: High Spontaneous Histamine Release

Potential Cause Troubleshooting Step
Mechanical Stress on Cells Handle mast cells gently during isolation, washing, and plating. Avoid vigorous pipetting or centrifugation.
Inappropriate Buffer Composition Use a suitable buffer, such as a Tyrode's buffer, that is designed to maintain mast cell integrity.
Contamination Ensure all reagents and labware are sterile and free of endotoxins, which can non-specifically activate mast cells.
Suboptimal Cell Culture Conditions If using cultured mast cells, ensure they are not overgrown or stressed. Allow cells to rest in fresh media before stimulation.

Issue 3: Inconsistent or Variable Results

Potential Cause Troubleshooting Step
Temperature Fluctuations Use a calibrated water bath or incubator to ensure a stable 37°C incubation temperature throughout the experiment.
Inconsistent Cell Numbers Standardize the number of mast cells used in each experimental condition.
Variability in Reagent Preparation Prepare fresh dilutions of this compound and other reagents for each experiment to avoid degradation.
Donor-to-Donor Variability (Primary Cells) Be aware that primary mast cells can exhibit significant donor-to-donor variability in their response. Include appropriate controls and consider pooling cells from multiple donors if feasible.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound-induced histamine release?

A1: The optimal temperature for this compound-induced histamine release from rat peritoneal mast cells is approximately 37°C . The release is significantly diminished at lower temperatures and is absent at 0°C and 45°C[1].

Q2: What is the recommended concentration range for this compound?

A2: For rat peritoneal mast cells, the threshold concentration for this compound-induced histamine release is around 10⁻⁶ M, with an ED50 of 10⁻⁵ M. The optimal concentration range to achieve maximal (around 80%) histamine release is between 10⁻⁴ to 10⁻³ M [1].

Q3: Is extracellular calcium required for this compound-induced histamine release?

A3: Yes, extracellular calcium is crucial. The histamine release induced by this compound is significantly reduced in a calcium-free environment[1]. This suggests that an influx of extracellular calcium is a key step in the signaling pathway.

Q4: What type of cells are typically used for this assay?

A4: The primary research on this compound-induced histamine release has utilized rat peritoneal mast cells [1]. Other mast cell types or basophils may also respond, but the optimal conditions might vary.

Q5: How long should I incubate the cells with this compound?

A5: While the original study does not specify the incubation time, a common incubation time for similar histamine release assays is 30 to 60 minutes at 37°C.

Q6: What controls should I include in my experiment?

A6: It is essential to include the following controls:

  • Spontaneous Release Control: Cells incubated with buffer only (no this compound) to measure baseline histamine release.

  • Total Histamine Control: Cells lysed with a detergent (e.g., Triton X-100) or through sonication to determine the total histamine content.

  • Positive Control: A known mast cell degranulating agent (e.g., compound 48/80 or ionomycin) to ensure the cells are responsive.

Quantitative Data Summary

Table 1: Temperature Dependence of this compound-Induced Histamine Release

Temperature (°C)Histamine Release
0No Release[1]
37 Optimal Release [1]
45No Release[1]

Table 2: Dose-Response of this compound on Histamine Release from Rat Peritoneal Mast Cells

This compound Concentration (M)Effect
~10⁻⁶Threshold Concentration[1]
10⁻⁵ED50 (50% Effective Dose)[1]
10⁻⁴ to 10⁻³Optimal Concentration (~80% Release)[1]

Experimental Protocols

Protocol: this compound-Induced Histamine Release from Rat Peritoneal Mast Cells

1. Materials:

  • This compound peptide

  • Rat Peritoneal Mast Cells (isolated or cultured)

  • Tyrode's Buffer (or other suitable physiological buffer) containing calcium

  • Compound 48/80 (positive control)

  • Triton X-100 (for total histamine lysis)

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

  • Histamine detection assay kit (e.g., ELISA)

2. Mast Cell Preparation:

  • Isolate rat peritoneal mast cells using standard laboratory procedures.

  • Wash the cells with buffer and resuspend them to the desired concentration (e.g., 1 x 10⁵ cells/mL).

  • Assess cell viability.

3. Experimental Setup:

  • Label microcentrifuge tubes for each condition (spontaneous release, total histamine, positive control, and various this compound concentrations).

  • Aliquot the mast cell suspension into each tube.

4. Stimulation:

  • Add the appropriate stimulus to each tube:

    • Spontaneous Release: Add buffer only.

    • This compound Samples: Add this compound to achieve the desired final concentrations (e.g., 10⁻⁶ M to 10⁻³ M).

    • Positive Control: Add an optimal concentration of compound 48/80.

  • For the Total Histamine sample, add a lysis agent like Triton X-100.

  • Gently mix the contents of each tube.

5. Incubation:

  • Incubate all tubes (except the total histamine sample, which can be processed immediately or as per the lysis protocol) in a 37°C water bath for 30-60 minutes.

6. Termination of Reaction:

  • Stop the reaction by placing the tubes on ice.

  • Centrifuge the tubes to pellet the cells.

7. Histamine Measurement:

  • Carefully collect the supernatant from each tube.

  • Measure the histamine concentration in the supernatants using a suitable assay (e.g., ELISA) according to the manufacturer's instructions.

8. Data Analysis:

  • Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100

Signaling Pathways and Diagrams

The precise signaling pathway for this compound-induced histamine release in mast cells is not fully elucidated. However, based on its peptide nature and the requirement for extracellular calcium, a putative pathway involving a G-protein coupled receptor (GPCR) is likely.

Kinetensin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR Putative GPCR This compound->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Channel Calcium Channel Ca_Influx Ca_Channel->Ca_Influx Mediates G_Protein->PLC Activates G_Protein->Ca_Channel Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release ER->Ca_Release Induces Ca_Release->PKC Activates Degranulation Histamine Release (Degranulation) Ca_Influx->Degranulation Triggers PKC->Degranulation Promotes

Caption: Putative signaling pathway for this compound-induced histamine release.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate_Cells Isolate/Culture Mast Cells Aliquot_Cells Aliquot Cells into Tubes Isolate_Cells->Aliquot_Cells Prepare_Reagents Prepare this compound & Controls Add_Stimuli Add Stimuli (this compound, Controls) Prepare_Reagents->Add_Stimuli Aliquot_Cells->Add_Stimuli Incubate Incubate at 37°C Add_Stimuli->Incubate Terminate Stop Reaction (on ice) Incubate->Terminate Centrifuge Centrifuge to Pellet Cells Terminate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Histamine_Assay Perform Histamine Assay (e.g., ELISA) Collect_Supernatant->Histamine_Assay Calculate_Release Calculate % Histamine Release Histamine_Assay->Calculate_Release

Caption: Experimental workflow for this compound-induced histamine release assay.

References

Kinetensin Experiments: Technical Support Center for Improved Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address poor reproducibility in Kinetensin experiments. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to mitigate common issues and ensure more consistent and reliable results.

I. Troubleshooting Guides & FAQs

This section addresses specific problems researchers may encounter during this compound experiments, presented in a question-and-answer format.

General Issues & Peptide Handling

Question: My this compound peptide is difficult to dissolve. What is the recommended procedure for reconstitution?

Answer: this compound is a nonapeptide, and like many peptides, its solubility can be influenced by its amino acid composition. For optimal reconstitution and to avoid variability:

  • Initial Solvent Choice: Start by attempting to dissolve the lyophilized peptide in sterile, nuclease-free water.

  • For Hydrophobic Peptides: If this compound proves to be hydrophobic, first dissolve it in a small amount of an organic solvent like DMSO or DMF, and then slowly add the aqueous buffer to the desired concentration.

  • Sonication: Gentle sonication in a water bath can aid in dissolving stubborn particulates.[1]

  • Avoid Buffers Initially: Do not reconstitute directly in phosphate-buffered saline (PBS) as salts can sometimes hinder initial solubilization.[2]

  • Storage of Stock Solutions: Once dissolved, it is critical to aliquot the this compound stock solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3][4]

Question: I'm observing a high degree of variability in my results between experiments. What are the likely sources of this irreproducibility?

Answer: Poor reproducibility in this compound experiments can stem from several factors, often related to its nature as a peptide and a biased agonist:

  • Peptide Integrity: this compound, being a peptide, is susceptible to degradation. Ensure proper storage of both the lyophilized powder and stock solutions. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[5]

  • Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and serum starvation times. Variations in these parameters can alter the expression levels of the AT1 receptor and downstream signaling components.

  • Assay-Specific Conditions: Subtle changes in incubation times, temperatures, and reagent concentrations can significantly impact the results of sensitive assays like BRET and calcium mobilization.

  • Biased Agonism Nuances: this compound is a β-arrestin biased agonist at the Angiotensin II Type 1 Receptor (AT1R).[6] This means it preferentially activates the β-arrestin pathway over the G-protein pathway. The cellular context, particularly the expression levels of different G-protein-coupled receptor kinases (GRKs), can influence the degree of bias and, therefore, the experimental outcome.[7][8]

β-Arrestin Recruitment Assays (e.g., BRET, PathHunter)

Question: The BRET signal for this compound-induced β-arrestin recruitment is low or inconsistent. How can I improve it?

Answer: A low or variable BRET signal can be due to several factors:

  • Suboptimal Donor-to-Acceptor Ratio: The ratio of the luciferase-tagged receptor (donor) to the fluorescently-tagged β-arrestin (acceptor) is critical. This ratio should be optimized through titration experiments to find the optimal balance that yields a robust signal without causing artifacts from overexpression.

  • Cell Density: Plating an inconsistent number of cells will lead to variable receptor and β-arrestin expression levels, directly affecting the BRET signal. Ensure precise cell counting and even seeding.

  • Incubation Time: The kinetics of β-arrestin recruitment can vary. Perform a time-course experiment to determine the optimal incubation time with this compound to capture the peak BRET signal.

  • GRK Expression: The recruitment of β-arrestin is dependent on receptor phosphorylation by GRKs. The specific GRK subtypes expressed in your cell line (e.g., GRK2/3 vs. GRK5/6) can differentially phosphorylate the AT1R in response to biased ligands, affecting β-arrestin binding.[7][9][10] Consider the GRK expression profile of your chosen cell line.

G-Protein Signaling Assays (e.g., Calcium Mobilization)

Question: I am not observing a significant intracellular calcium increase with this compound, while my positive control (Angiotensin II) works well. Is my experiment failing?

Answer: Not necessarily. This is an expected result due to the biased agonism of this compound. This compound is a weak partial agonist for G-protein activation at the AT1R.[6] Therefore, you should expect a much lower calcium mobilization response compared to the full agonist Angiotensin II.

  • Confirm with a Full Agonist: Always include a full agonist like Angiotensin II as a positive control to ensure the cells are responsive and the assay is working correctly.

  • Sensitive Detection Method: Use a highly sensitive calcium indicator dye and a fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR) to detect the small response.[11][12]

  • Optimize Cell Number and Dye Loading: Ensure optimal cell density and proper loading of the calcium-sensitive dye according to the manufacturer's instructions.

II. Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the reference agonist Angiotensin II at the human AT1 receptor.

LigandAssay TypeParameterValueCell LineReference
This compound β-Arrestin Recruitment (nanoBRET)EC₅₀115 ± 21 nMHEK293T[6]
This compound β-Arrestin Recruitment (Presto-Tango)% of Basal638 ± 45% (at 1 µM)HTLA[6]
This compound Intracellular Calcium ([Ca²⁺]i)% of Ang II max14 ± 8%HEK293T[6]
Angiotensin II β-Arrestin Recruitment (nanoBRET)Eₘₐₓ100% (Reference)HEK293T[6]
Angiotensin II Intracellular Calcium ([Ca²⁺]i)Eₘₐₓ100% (Reference)HEK293T[6]
[Sar¹,Ile⁸]Ang II Radioligand BindingKd~0.4 nMRat Liver Membranes[13]

III. Key Experimental Protocols

The following are detailed methodologies for key experiments. These are generalized protocols and may require optimization for your specific cell line and experimental setup.

β-Arrestin Recruitment Assay using NanoBRET™

This protocol is adapted for assessing this compound-induced β-arrestin recruitment to the AT1 receptor.

Materials:

  • HEK293T cells

  • Opti-MEM™ I Reduced Serum Medium

  • Lipofectamine™ 2000

  • AT1R-NanoLuc® fusion vector (donor)

  • β-arrestin-2-Venus fusion vector (acceptor)

  • NanoBRET™ Nano-Glo® Substrate

  • This compound peptide

  • Angiotensin II (positive control)

  • White, opaque 96-well assay plates

Methodology:

  • Cell Transfection:

    • Co-transfect HEK293T cells with the AT1R-NanoLuc® (donor) and β-arrestin-2-Venus (acceptor) plasmids at an optimized ratio. A 1:10 donor-to-acceptor ratio is a good starting point.

    • Plate the transfected cells in a white, opaque 96-well plate and culture for 24-48 hours.

  • Ligand Preparation:

    • Prepare a serial dilution of this compound and Angiotensin II in Opti-MEM™.

  • Assay Procedure:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Immediately add the diluted this compound or Angiotensin II to the appropriate wells.

    • Incubate the plate at 37°C for the predetermined optimal time.

  • Data Acquisition:

    • Measure the luminescence signal at two wavelengths (donor emission ~460 nm and acceptor emission ~530 nm) using a plate reader equipped for BRET measurements.

    • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

    • Plot the BRET ratio against the ligand concentration and fit a dose-response curve to determine EC₅₀ values.

Intracellular Calcium Mobilization Assay

This protocol describes a fluorescent-based assay to measure G-protein activation via calcium release.

Materials:

  • HEK293 cells stably or transiently expressing AT1R

  • Fluo-4 AM or another suitable calcium indicator dye

  • Pluronic™ F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (optional, to prevent dye extrusion)

  • This compound peptide

  • Angiotensin II (positive control)

  • Black-walled, clear-bottom 96-well plates

Methodology:

  • Cell Plating:

    • Seed AT1R-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic™ F-127 in HBSS/HEPES.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Ligand Preparation:

    • Prepare serial dilutions of this compound and Angiotensin II in HBSS/HEPES.

  • Assay and Measurement:

    • Wash the cells with HBSS/HEPES to remove excess dye.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Record a baseline fluorescence reading.

    • Add the this compound or Angiotensin II dilutions to the wells and continue to record the fluorescence intensity over time (typically for 2-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the peak response against the ligand concentration to generate dose-response curves.

IV. Visualizations

Signaling Pathways and Experimental Workflows

Kinetensin_Signaling_Pathway This compound This compound AT1R AT1 Receptor This compound->AT1R Binds Gq_protein Gq Protein AT1R->Gq_protein Weakly Activates GRK GRK AT1R->GRK Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces P_AT1R Phosphorylated AT1R GRK->P_AT1R Phosphorylates Beta_Arrestin β-Arrestin P_AT1R->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates ERK_Signaling ERK Signaling Beta_Arrestin->ERK_Signaling Initiates Experimental_Workflow start Start prepare_cells Prepare Cells (e.g., HEK293-AT1R) start->prepare_cells assay_setup Set up Assay (e.g., BRET, Calcium) prepare_cells->assay_setup reconstitute_peptide Reconstitute this compound & Controls add_ligand Add Ligand (Dose-Response) reconstitute_peptide->add_ligand assay_setup->add_ligand incubate Incubate (Time & Temp Optimization) add_ligand->incubate read_signal Read Signal (Plate Reader) incubate->read_signal analyze Analyze Data (EC50, Emax) read_signal->analyze end End analyze->end Troubleshooting_Logic rect_node rect_node start Inconsistent Results? check_peptide Peptide Integrity? start->check_peptide peptide_ok Yes check_peptide->peptide_ok Yes peptide_no No check_peptide->peptide_no No check_cells Cell Culture Consistency? cells_ok Yes check_cells->cells_ok Yes cells_no No check_cells->cells_no No check_assay Assay Parameters? assay_ok Yes check_assay->assay_ok Yes assay_no No check_assay->assay_no No peptide_ok->check_cells reconstitute_new Re-evaluate handling: - Aliquot stocks - Avoid freeze-thaw - Check storage temp peptide_no->reconstitute_new cells_ok->check_assay standardize_cells Standardize: - Passage number - Confluency - Serum starvation cells_no->standardize_cells consider_bias Consider Biased Agonism (e.g., low Ca²⁺ signal) assay_ok->consider_bias optimize_assay Optimize Assay: - Titrate reagents - Time course - Temperature control assay_no->optimize_assay

References

selecting the appropriate negative controls for Kinetensin studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Kinetensin. The information is tailored for scientists and drug development professionals to assist in the proper design and execution of experiments, with a focus on selecting appropriate negative controls.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a nonapeptide with the amino acid sequence Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-Leu.[1][2] It was originally isolated from human plasma treated with pepsin.[1][2] this compound is known to be a potent histamine releaser from mast cells.[1] Importantly, recent studies have identified this compound as a β-arrestin-biased agonist of the Angiotensin II Type 1 Receptor (AT1R). This means it preferentially activates the β-arrestin signaling pathway over the classical G-protein-mediated pathway, which typically leads to an increase in intracellular calcium.

Q2: Why is selecting the right negative control crucial in this compound studies?

The selection of appropriate negative controls is fundamental to ensure the specificity of the observed effects of this compound. Without proper controls, it is difficult to ascertain whether the experimental results are a direct consequence of this compound's interaction with its receptor or due to off-target effects, experimental artifacts, or non-specific interactions. The use of robust negative controls strengthens the validity and reproducibility of the experimental findings.

Q3: What are the recommended negative controls for in vitro studies involving this compound?

A multi-faceted approach to negative controls is recommended. The ideal set of controls will depend on the specific assay being performed. Here is a summary of recommended negative controls:

Control Type Description Purpose Primary Assays
Vehicle Control The solvent in which this compound is dissolved (e.g., sterile water, PBS, or a buffer containing a small percentage of DMSO).To control for any effects of the solvent on the experimental system.All in vitro and in vivo assays.
Scrambled Peptide A peptide with the same amino acid composition as this compound but in a randomized sequence.To demonstrate that the biological activity is sequence-specific and not merely due to the physicochemical properties of the amino acids.Receptor binding, β-arrestin recruitment, calcium mobilization, and histamine release assays.
Inactive Analog A peptide analog of this compound or Angiotensin II with mutations in key residues that are known to abolish or significantly reduce receptor binding and activation.To confirm that the observed effect is mediated by a specific receptor interaction.Receptor binding, β-arrestin recruitment, and calcium mobilization assays.
AT1R Antagonist A known selective antagonist of the Angiotensin II Type 1 Receptor (e.g., Losartan, Candesartan).To pharmacologically block the AT1R and demonstrate that this compound's effects are mediated through this specific receptor.β-arrestin recruitment and calcium mobilization assays.
Parental/Knockout Cells A cell line that does not express the Angiotensin II Type 1 Receptor (AT1R), or a genetically modified cell line where the AT1R gene has been knocked out.To provide a biological null system and confirm that the cellular response to this compound is dependent on the presence of AT1R.[3]β-arrestin recruitment and calcium mobilization assays.

Troubleshooting Guides

Issue 1: High background signal in my β-arrestin recruitment assay.

High background can obscure the specific signal from this compound. Here are some potential causes and solutions:

  • Problem: Non-specific binding of assay components.

    • Solution: Ensure proper blocking steps are included in your protocol. Optimize the concentration of the detection reagents.

  • Problem: Constitutive activity of the overexpressed receptor.

    • Solution: Titrate the amount of receptor plasmid used for transfection to find an optimal expression level that minimizes basal activity while maintaining a good signal window.

  • Problem: Contamination of cell cultures.

    • Solution: Regularly check cell cultures for contamination and maintain good aseptic technique.

Issue 2: My scrambled peptide control shows some activity.

While a scrambled peptide should ideally be inactive, some residual activity can occasionally be observed.

  • Problem: The scrambled sequence retains some residual structural motif that allows for weak receptor interaction.

    • Solution: Design and test multiple scrambled sequences. Ensure that the scrambled sequence does not have significant homology to other known bioactive peptides.

  • Problem: The peptide preparation is impure.

    • Solution: Confirm the purity of your synthesized scrambled peptide using techniques like HPLC and mass spectrometry.

Experimental Protocols

Protocol 1: Designing a Scrambled this compound Peptide Control

As there is no universally validated scrambled this compound peptide, a custom-designed control is necessary.

Principle: To create a peptide with the same amino acid composition as this compound but in a random order, thereby disrupting the specific sequence required for AT1R binding and activation.

Methodology:

  • Original this compound Sequence: Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-Leu

  • Amino Acid Composition:

    • Isoleucine (Ile): 1

    • Alanine (Ala): 1

    • Arginine (Arg): 2

    • Histidine (His): 1

    • Proline (Pro): 1

    • Tyrosine (Tyr): 1

    • Phenylalanine (Phe): 1

    • Leucine (Leu): 1

  • Sequence Scrambling: Use an online peptide sequence scrambler tool to generate a randomized sequence. For example, a possible scrambled sequence could be: Arg-Leu-Tyr-Ile-Pro-Phe-His-Ala-Arg.

  • Validation:

    • Perform a BLAST search with the scrambled sequence to ensure it does not have significant homology with any known bioactive peptides.

    • Synthesize the scrambled peptide with the same purity as your this compound peptide.

    • Test the scrambled peptide in your primary functional assays (e.g., β-arrestin recruitment) at the same or higher concentrations than this compound to confirm its lack of activity.

Protocol 2: β-Arrestin Recruitment Assay

This protocol is a general guideline for a chemiluminescence-based β-arrestin recruitment assay.

Materials:

  • HEK293 cells stably expressing human AT1R and a β-arrestin reporter system (e.g., PathHunter® β-arrestin cells).

  • Parental HEK293 cells (lacking AT1R) as a negative control cell line.[4]

  • This compound.

  • Scrambled this compound peptide.

  • AT1R antagonist (e.g., Losartan).

  • Vehicle control (e.g., sterile PBS).

  • Assay buffer.

  • Detection reagent.

  • White, clear-bottom 96-well plates.

Procedure:

  • Cell Plating: Seed the AT1R-expressing HEK293 cells and the parental HEK293 cells in separate wells of a 96-well plate at a predetermined density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound, the scrambled peptide, and the vehicle control in assay buffer. For the antagonist control, pre-incubate a set of wells with Losartan for a specified time before adding this compound.

  • Treatment: Remove the culture medium from the cells and add the prepared compounds to the respective wells.

  • Incubation: Incubate the plate at 37°C for the optimized duration (typically 60-90 minutes).

  • Detection: Add the detection reagent to each well according to the manufacturer's instructions and incubate at room temperature.

  • Measurement: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves.

Protocol 3: Intracellular Calcium Mobilization Assay

This protocol outlines a fluorescent-based assay to measure changes in intracellular calcium.

Materials:

  • HEK293 cells stably expressing human AT1R.

  • Parental HEK293 cells (lacking AT1R).[3]

  • This compound.

  • Scrambled this compound peptide.

  • AT1R antagonist (e.g., Losartan).

  • Vehicle control.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM).

  • Assay buffer (e.g., HBSS).

  • Black, clear-bottom 96-well plates.

  • Fluorescence plate reader with injection capabilities.

Procedure:

  • Cell Plating: Seed the AT1R-expressing and parental cells in a 96-well plate and incubate overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for the recommended time (e.g., 30-60 minutes at 37°C).

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

  • Compound Injection: Inject the this compound, scrambled peptide, antagonist (followed by this compound), or vehicle control into the wells while continuously measuring the fluorescence.

  • Data Acquisition: Continue to record the fluorescence signal over time to capture the transient calcium response.

  • Data Analysis: Calculate the change in fluorescence intensity from the baseline and plot the response over time. For dose-response experiments, plot the peak fluorescence change against the compound concentration.

Visualizations

Kinetensin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound AT1R AT1 Receptor This compound->AT1R Binds G_protein Gq/11 AT1R->G_protein Activates (Weakly) Beta_arrestin β-Arrestin AT1R->Beta_arrestin Recruits (Preferentially) PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces Signaling Downstream Signaling Beta_arrestin->Signaling Initiates

Caption: this compound's biased agonism at the AT1 receptor.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assays Functional Assays cluster_analysis Data Analysis plate_cells Plate AT1R-expressing cells and Parental cells This compound This compound scrambled Scrambled Peptide vehicle Vehicle antagonist AT1R Antagonist + this compound beta_arrestin β-Arrestin Assay This compound->beta_arrestin calcium Calcium Assay This compound->calcium scrambled->beta_arrestin scrambled->calcium vehicle->beta_arrestin vehicle->calcium antagonist->beta_arrestin antagonist->calcium analyze Compare responses to controls and determine specificity beta_arrestin->analyze calcium->analyze

Caption: Workflow for this compound experiments with controls.

Negative_Controls_Logic cluster_question Is the observed effect real? cluster_control1 Control for Vehicle Effects cluster_question2 Is the effect sequence-specific? cluster_control2 Control for Sequence Specificity cluster_question3 Is the effect receptor-mediated? cluster_control3 Control for Receptor Specificity q1 Is the effect due to this compound? c1 Vehicle Control q1->c1 Use q2 Is the specific amino acid sequence of this compound required? c1->q2 If yes, then... c2 Scrambled Peptide q2->c2 Use q3 Is the effect mediated by the Angiotensin AT1 Receptor? c2->q3 If yes, then... c3 AT1R Antagonist Parental/KO Cells q3->c3 Use

Caption: Logical selection of negative controls.

References

Technical Support Center: Recombinant Kinetensin Expression and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the expression and purification of recombinant Kinetensin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the recombinant production of this compound, a small peptide that can present unique expression and purification hurdles.

Expression Challenges

Question 1: I am not seeing any expression of my this compound fusion protein. What are the possible causes and solutions?

Answer:

Low or no expression of a small peptide like this compound is a common issue. Here are several factors to investigate:

  • Codon Usage: The codons in your this compound gene construct may not be optimal for the E. coli expression host.

    • Solution: Synthesize a codon-optimized gene for this compound based on E. coli's preferred codon usage.

  • Plasmid Integrity: The expression vector containing your this compound gene may have mutations or be unstable.

    • Solution: Sequence your plasmid to confirm the integrity of the gene and regulatory elements. If you suspect plasmid instability, try using a different host strain known for maintaining plasmid stability, such as Stbl3, for cloning and then transform into an expression strain like BL21(DE3).[1]

  • Toxicity of this compound: Although less common for small peptides, high-level expression could be toxic to the host cells.

    • Solution: Try lowering the induction temperature (e.g., 16-25°C) and using a lower concentration of the inducing agent (e.g., IPTG) to slow down protein expression.[1][2] You could also switch to an expression vector with a weaker promoter.

  • Improper Induction: The induction conditions may not be optimal for your specific construct and host.

    • Solution: Optimize the OD600 at which you induce (typically between 0.6-0.8), the concentration of the inducer, and the duration of induction.[1] It can also be beneficial to test different individual colonies, as there can be clonal variability in expression levels.[1]

  • Fusion Partner Issues: The fusion partner chosen to carry the small this compound peptide might be misfolding or causing issues.

    • Solution: While fusion proteins like GST are generally used to enhance the stability and solubility of small peptides, you could consider trying a different fusion partner such as SUMO or MBP.[3]

Question 2: My this compound fusion protein is expressed, but it's insoluble and forming inclusion bodies. How can I improve its solubility?

Answer:

Inclusion body formation is a frequent challenge when overexpressing proteins in E. coli.[2] Here are strategies to enhance the solubility of your this compound fusion protein:

  • Lower Expression Temperature: Reducing the temperature after induction (e.g., to 15-25°C) is one of the most effective methods to improve protein solubility.[2][4]

  • Optimize Inducer Concentration: High concentrations of the inducer can lead to rapid protein synthesis and aggregation.

    • Solution: Lowering the inducer concentration can slow down expression and give the protein more time to fold correctly.[4]

  • Choice of Fusion Tag: The fusion tag itself can influence solubility.

    • Solution: Tags like Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO) are known to enhance the solubility of their fusion partners.[5]

  • Co-expression of Chaperones: Host cell chaperones can assist in proper protein folding.

    • Solution: Co-express your this compound fusion protein with chaperone proteins like GroEL/GroES or DnaK/DnaJ.

  • Refolding from Inclusion Bodies: If you have a high yield of protein in inclusion bodies, you can purify these and attempt to refold the protein.

    • Solution: This typically involves solubilizing the inclusion bodies with strong denaturants like urea or guanidinium chloride, followed by a gradual removal of the denaturant to allow the protein to refold.[2][5]

Purification Challenges

Question 3: I am experiencing significant degradation of my this compound peptide after cleaving the fusion tag. How can I prevent this?

Answer:

Small peptides like this compound are often susceptible to proteolytic degradation.[6] Here are some preventative measures:

  • Use Protease Inhibitors: Always include a protease inhibitor cocktail during cell lysis and all subsequent purification steps.

  • Work at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.

  • Optimize Cleavage Conditions: Ensure you are using the optimal conditions (e.g., temperature, pH, enzyme concentration) for your specific protease to ensure efficient cleavage in a short amount of time.

  • Rapid Purification Post-Cleavage: Immediately after cleavage, proceed with the next purification step to separate this compound from the protease and other contaminants.

  • Consider a Different Fusion System: Some fusion systems, like the SUMO system, utilize proteases that are highly specific and can be efficiently removed.

Question 4: The purity of my final this compound peptide is low. What purification strategies can I use to improve it?

Answer:

Achieving high purity for a small peptide often requires a multi-step purification strategy.[7][8]

  • Initial Affinity Chromatography: The first step should be an affinity chromatography step based on your fusion tag (e.g., Glutathione resin for GST tags, IMAC for His-tags).[5][7][8] This will significantly reduce the amount of host cell protein contamination.

  • Intermediate Ion-Exchange Chromatography: After tag cleavage, ion-exchange chromatography can be a powerful second step to separate this compound from the cleaved tag, the protease, and any remaining impurities based on charge.[7][8]

  • Polishing by Size-Exclusion or RP-HPLC:

    • Size-Exclusion Chromatography (SEC): This can be used as a final polishing step to separate your peptide based on size and remove any aggregates.[7][8]

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For small peptides like this compound, RP-HPLC is a very effective final purification step that provides high resolution and can yield a highly pure product.[9]

Quantitative Data Summary

The following tables provide an example of the purification results that can be expected for a recombinant peptide, based on published data for similar proteins.[7][8]

Table 1: Purification of a His-tagged Kinesin Protein (Example Data)

Purification StepTotal Protein (mg)Target Protein (mg)Purity (%)Recovery (%)
Clarified Lysate1500302100
IMAC (Capture)3229>9097
Ion-Exchange (Intermediate)1615.49653
Size-Exclusion (Polishing)14.514.3>9993

Table 2: Purification of Recombinant Neurotensin (Example Data)

Purification StepTotal Peptide (mg)Purity (%)Overall Yield (mg/L of culture)
GST-Affinity Chromatography-~95% (fusion protein)-
CNBr Cleavage & RP-HPLC1.5 - 2.0>98%1.5 - 2.0

Experimental Protocols

Protocol 1: Expression and Purification of GST-Kinetensin

This protocol is adapted from methodologies used for the expression of small peptides like neurotensin.[9]

  • Transformation: Transform a codon-optimized pGEX vector containing the this compound gene into E. coli BL21(DE3) cells.

  • Culture Growth:

    • Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

    • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Cool the culture to 20°C.

    • Induce protein expression by adding IPTG to a final concentration of 0.1 mM.

    • Continue to grow the culture overnight (16-18 hours) at 20°C.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold PBS containing a protease inhibitor cocktail.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Purification:

    • Load the clarified supernatant onto a pre-equilibrated Glutathione-Sepharose column.

    • Wash the column extensively with PBS to remove unbound proteins.

    • Elute the GST-Kinetensin fusion protein with 10 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0.

  • Tag Cleavage:

    • Dialyze the eluted protein against a cleavage buffer suitable for your chosen protease (e.g., PreScission Protease, Thrombin).

    • Add the protease and incubate at 4°C for the recommended time.

  • Final Purification (RP-HPLC):

    • Acidify the cleavage reaction with trifluoroacetic acid (TFA).

    • Load the sample onto a C18 reverse-phase HPLC column.

    • Elute the this compound peptide using a gradient of acetonitrile in water with 0.1% TFA.

    • Collect fractions and identify those containing pure this compound by mass spectrometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification codon_optimization Codon Optimization of this compound Gene cloning Cloning into pGEX Vector (GST Fusion) codon_optimization->cloning transformation Transformation into E. coli BL21(DE3) cloning->transformation growth Cell Growth to OD600 0.6-0.8 transformation->growth induction IPTG Induction (0.1 mM, 20°C) growth->induction harvest Cell Harvest induction->harvest lysis Sonication & Lysis harvest->lysis affinity GST Affinity Chromatography lysis->affinity cleavage On-column or In-solution Cleavage affinity->cleavage rphplc Reverse-Phase HPLC cleavage->rphplc final_product Pure Recombinant this compound rphplc->final_product

Caption: A typical workflow for the expression and purification of recombinant this compound.

This compound Signaling Pathway

kinetensin_signaling cluster_membrane Cell Membrane cluster_gprotein G-Protein Pathway (Weak Activation) cluster_barrestin β-Arrestin Pathway (Strong Activation) AT1R Angiotensin II Type 1 Receptor (AT1R) Gq Gq AT1R->Gq Weak GRK GRK AT1R->GRK Strong AT1R_p Phosphorylated AT1R This compound This compound This compound->AT1R Binding PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release GRK->AT1R_p P P beta_arrestin β-Arrestin downstream Downstream Signaling (e.g., MAPK activation, receptor internalization) beta_arrestin->downstream AT1R_p->beta_arrestin Recruitment

Caption: this compound signaling as a biased agonist of the AT1 receptor.[1]

References

Kinetensin Dissolution & Handling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and dissolution of Kinetensin powder for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a nonapeptide originally isolated from human plasma.[1] It functions as a β-arrestin-biased agonist at the Angiotensin II Type 1 Receptor (AT1R).[1][2] This means it preferentially activates the β-arrestin signaling pathway over the classical G-protein signaling pathway, leading to downstream effects such as the phosphorylation of Extracellular signal-regulated kinases (ERK1/2).

Q2: What are the general recommendations for storing this compound powder and stock solutions?

A2: Lyophilized this compound powder should be stored at -20°C for up to one year or at -80°C for up to two years.[3] Once dissolved, stock solutions are stable for up to one month at -20°C or up to six months at -80°C.[3] To ensure stability, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q3: In which solvents can this compound powder be dissolved?

A3: this compound is soluble in several organic solvents and aqueous solutions. Dimethyl sulfoxide (DMSO) is a common solvent for creating a concentrated stock solution.[3] For in vitro and in vivo experiments, this stock can be further diluted into aqueous buffers or more complex solvent systems.

Q4: What is the recommended starting concentration for a this compound stock solution?

A4: A common starting concentration for a this compound stock solution in DMSO is 100 mg/mL.[3] However, the optimal concentration will depend on the specific requirements of your experiment. It is always advisable to start by dissolving a small amount of the peptide to test its solubility in the chosen solvent.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
This compound powder is not dissolving. The peptide has low solubility in the chosen solvent.1. Try a different solvent: If dissolving in an aqueous buffer fails, use a small amount of an organic solvent like DMSO or DMF to first dissolve the peptide, then slowly add the aqueous buffer to the desired concentration.[2][4] 2. Sonication: Briefly sonicate the vial in a water bath to aid dissolution.[2] 3. Gentle Warming: Warm the solution to 30-40°C to increase solubility. Avoid excessive heat as it may degrade the peptide.[5]
The this compound solution is cloudy or has visible particulates. The peptide may not be fully dissolved or has precipitated out of solution.1. Centrifuge the vial: Before use, centrifuge the vial to pellet any undissolved material.[2] 2. Filter the solution: Use a sterile filter to remove any particulates and ensure a clear solution.[3] 3. Re-evaluate concentration: The desired concentration may be too high for the chosen solvent system. Try preparing a more dilute solution.
Precipitation occurs when diluting the DMSO stock solution with an aqueous buffer. The peptide's solubility limit has been exceeded in the final solvent mixture.1. Slow dilution: Add the aqueous buffer dropwise to the DMSO stock while gently vortexing to prevent localized high concentrations.[5] 2. Adjust the final concentration: The target concentration in the aqueous buffer may be too high. Consider a lower final concentration.
Variability in experimental results between different batches of this compound. Differences in the lyophilization process or counter-ion composition can affect solubility and activity.1. Standardize your dissolution protocol: Ensure the same procedure is used for each new batch of this compound.[5] 2. Perform a dose-response curve: For each new batch, it is good practice to perform a new dose-response curve to confirm its biological activity.

Solvent Considerations for this compound

The choice of solvent is critical for the successful dissolution and performance of this compound in your experiments. Below is a summary of recommended solvents and their applications.

Solvent/Solvent System Achievable Concentration Primary Application Notes
DMSO ≥ 100 mg/mLIn vitro stock solutionUse newly opened, anhydrous DMSO as it is hygroscopic.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mLIn vivoA multi-component system for improved solubility and bioavailability.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mLIn vivoUtilizes a cyclodextrin to enhance solubility.[3]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mLIn vivoAn oil-based vehicle for subcutaneous or intramuscular administration.[3]
Water Soluble to 2 mg/mLIn vitro (with caution)May require sonication or pH adjustment.[4]
0.1% Trifluoroacetic Acid (TFA) in water 1 mg/mLIn vitroThe acidic nature can help to solubilize basic peptides.[4]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Powder

This protocol describes the general procedure for reconstituting lyophilized this compound powder to create a stock solution.

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add Solvent: Using a sterile pipette tip, add the desired volume of the appropriate solvent (e.g., DMSO) to the vial.

  • Dissolve: Gently swirl or vortex the vial until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes.

  • Inspect: Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use sterile vials and store at -20°C or -80°C.

Protocol 2: In Vitro β-Arrestin Recruitment Assay

This protocol outlines a method to measure this compound-induced β-arrestin recruitment to the AT1 receptor using an enzyme fragment complementation (EFC) assay.

  • Cell Culture: Culture cells stably co-expressing an AT1 receptor tagged with a small enzyme fragment (ProLink™) and β-arrestin tagged with a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Cell Plating: Seed the cells in a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Stimulation: Add the diluted this compound to the cells and incubate for 60-90 minutes at 37°C.

  • Detection: Add the EFC substrate solution to each well and incubate for 60 minutes at room temperature in the dark.

  • Measurement: Read the chemiluminescent signal using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.

Protocol 3: Western Blot for Phospho-ERK1/2 Activation

This protocol details the steps to detect the phosphorylation of ERK1/2 in response to this compound stimulation.

  • Cell Culture and Starvation: Culture cells expressing the AT1 receptor to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.

  • Stimulation: Treat the cells with various concentrations of this compound for 5-10 minutes at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phospho-ERK1/2 overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the data.[3]

Visualizations

Kinetensin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound AT1R AT1 Receptor This compound->AT1R Binds Beta_Arrestin β-Arrestin AT1R->Beta_Arrestin Recruits ERK1_2 ERK1/2 Beta_Arrestin->ERK1_2 Activates pERK1_2 p-ERK1/2 ERK1_2->pERK1_2 Phosphorylation Downstream Downstream Cellular Responses pERK1_2->Downstream

Caption: this compound signaling via the AT1R β-arrestin pathway.

Dissolution_Workflow start Start: Lyophilized This compound Powder equilibrate Equilibrate vial to room temperature start->equilibrate centrifuge Centrifuge vial equilibrate->centrifuge add_solvent Add appropriate solvent (e.g., DMSO) centrifuge->add_solvent dissolve Gently vortex/sonicate to dissolve add_solvent->dissolve inspect Visually inspect for clarity dissolve->inspect is_clear Is the solution clear? inspect->is_clear troubleshoot Troubleshoot: - Use alternative solvent - Gentle warming - Filter is_clear->troubleshoot No aliquot Aliquot into single-use vials is_clear->aliquot Yes troubleshoot->dissolve store Store at -20°C or -80°C aliquot->store end End: Ready-to-use This compound Stock store->end

Caption: Workflow for dissolving this compound powder.

References

Kinetensin Signaling Assays: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kinetensin signaling assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound signaling and troubleshoot unexpected experimental results. This compound's unique characteristic as a biased agonist for the Angiotensin II Type 1 Receptor (AT1R) often leads to results that may seem counterintuitive when compared to balanced agonists. This guide provides a series of frequently asked questions (FAQs) and troubleshooting advice to help you interpret your data accurately.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are not seeing a significant G-protein mediated signal (e.g., calcium flux or IP1 accumulation) with this compound, but our Angiotensin II positive control works perfectly. Is our assay failing?

A1: Not necessarily. This is, in fact, an expected result. This compound is a known β-arrestin-biased agonist at the AT1 receptor.[1] This means it preferentially activates the β-arrestin signaling pathway while having a much weaker effect on the Gq-protein pathway, which is responsible for calcium mobilization.

Troubleshooting Steps:

  • Confirm Biased Agonism: Your result likely confirms the biased nature of this compound. The weak G-protein signal compared to a potent G-protein activator like Angiotensin II is a key characteristic.

  • Validate with a β-arrestin Assay: To confirm this compound is active, perform a β-arrestin recruitment assay (e.g., PRESTO-Tango, NanoBRET). You should observe a robust signal in this assay.

  • Check for Off-Target Effects: While this compound is primarily studied at AT1R, at high concentrations, it might have minor effects on other receptors like the histamine H1 receptor, which could contribute to a small calcium signal.[1] Consider using an AT1R antagonist (e.g., Losartan) to confirm the observed weak signal is AT1R-mediated.

Q2: Our β-arrestin recruitment assay (e.g., PRESTO-Tango, NanoBRET) is showing a weaker than expected or no signal for this compound, even at high concentrations.

A2: This is an unexpected result, as this compound is a potent activator of β-arrestin recruitment at AT1R.[1] Several factors related to the assay setup could be the cause.

Troubleshooting Steps:

  • Cell Line and Receptor Expression:

    • Ensure your cells are healthy and express sufficient levels of the AT1 receptor. Low receptor expression will lead to a weak signal.

    • For assays like PRESTO-Tango, which rely on stably integrated reporters, ensure the cell line integrity has been maintained.[2][3][4][5][6]

  • Reagent Integrity:

    • Confirm the integrity and concentration of your this compound stock. Peptides can degrade with improper storage or multiple freeze-thaw cycles.

    • Ensure all assay components (e.g., luciferase substrates, antibodies) are within their expiration dates and have been stored correctly.

  • Assay-Specific Issues:

    • PRESTO-Tango: This assay has an indirect transcriptional readout. Ensure sufficient incubation time (typically overnight) for the reporter gene to be expressed.[3] Short incubation times will result in a low signal.

    • NanoBRET: This is a proximity-based assay. Suboptimal ratios of donor (e.g., NanoLuc-β-arrestin) to acceptor (e.g., HaloTag-receptor) can lead to a poor signal. Titrate the expression levels of your constructs. Also, ensure you are using the correct filter sets for detection.

Q3: We are observing a significant G-protein signal (calcium flux) in response to this compound. What could be the reason?

A3: This is an unexpected result given this compound's known weak Gq activation at AT1R.[1] Here are some potential explanations:

Troubleshooting Steps:

  • High Ligand Concentration: At very high concentrations, the weak G-protein agonism of this compound might become more pronounced. Review your dose-response curve.

  • Off-Target Receptor Activation: this compound has been shown to have some activity at other GPCRs, such as the histamine H1 receptor, which is Gq-coupled.[1] Your cell line might endogenously express these receptors at high levels. Use a specific AT1R antagonist to see if the signal is blocked. If not, the effect is likely off-target.

  • Cellular Context: The degree of biased agonism can be influenced by the cellular environment, such as the expression levels of G-proteins and GRKs (G-protein-coupled receptor kinases). It's possible that your specific cell line has a signaling environment that enhances the Gq pathway.

Q4: How do we quantify and interpret the "bias" of this compound in our assays?

A4: Quantifying biased agonism involves comparing the potency (EC50) and efficacy (Emax) of this compound in two different signaling pathways (e.g., β-arrestin recruitment vs. G-protein activation) relative to a reference agonist (typically the endogenous ligand, Angiotensin II).

Interpretation:

  • A ligand is considered β-arrestin-biased if it shows a significantly higher potency and/or efficacy for the β-arrestin pathway compared to the G-protein pathway, relative to the reference agonist. For this compound, you would expect a much lower EC50 and a higher Emax in a β-arrestin assay compared to a calcium flux assay.

  • Various mathematical models can be applied to calculate a "bias factor," which provides a quantitative measure of the preference for one pathway over another.

Data Presentation

Table 1: Comparative Signaling Profile of this compound and Angiotensin II at the AT1 Receptor

LigandAssay TypePathway MeasuredPotency (EC50)Efficacy (% of Angiotensin II)Reference
This compound NanoBRETβ-arrestin Recruitment115 ± 21 nM39 ± 8%[1]
Calcium FluxGq Activation-14 ± 8%[1]
Angiotensin II NanoBRETβ-arrestin Recruitment-100% (Reference)[1]
Calcium FluxGq Activation-100% (Reference)[1]

Note: Data is compiled from studies in HEK293T cells. Values may vary depending on the cell line and specific assay conditions.

Experimental Protocols

A detailed methodology for each key assay is provided below. These are generalized protocols and may require optimization for your specific cell line and experimental setup.

1. β-Arrestin Recruitment Assay (PRESTO-Tango)

This protocol is adapted from the PRESTO-Tango methodology.[2][3][4][5][6]

  • Cell Plating: Seed HTLA cells (HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion) in a 384-well white, clear-bottom plate.

  • Transfection: Transfect the cells with the AT1R-Tango construct using a suitable transfection reagent.

  • Ligand Stimulation: After 24 hours, add this compound or a control ligand at various concentrations.

  • Incubation: Incubate the plate for 12-16 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Reading: Add a luciferase substrate and measure the luminescence using a plate reader.

2. Calcium Flux Assay (Fluo-4)

This is a common method for measuring Gq-coupled receptor activation.[7][8][9][10][11]

  • Cell Plating: Seed HEK293T cells expressing AT1R in a 96-well black, clear-bottom plate.

  • Dye Loading: The next day, remove the growth medium and add Fluo-4 AM dye loading solution. Incubate for 1 hour at 37°C.

  • Wash: Gently wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

  • Ligand Addition and Measurement: Use a fluorescence plate reader with an automated injector to add this compound or a control ligand. Measure the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) kinetically, immediately before and after ligand addition.

3. cAMP Assay (HTRF)

This assay is used to measure Gs or Gi-coupled receptor activity. While AT1R is primarily Gq-coupled, this assay is relevant for ruling out off-target effects on other GPCRs.[12][13][14][15]

  • Cell Plating: Plate cells expressing the receptor of interest in a 384-well low-volume white plate.

  • Ligand Stimulation: Add this compound or control ligands and incubate for 30 minutes at room temperature. For Gi-coupled receptors, co-stimulate with forskolin.

  • Lysis and Detection: Add the HTRF detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).

  • Incubation: Incubate for 1 hour at room temperature.

  • Reading: Measure the HTRF signal on a compatible plate reader.

Visualizations

Kinetensin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound AT1R AT1 Receptor This compound->AT1R Binds Gq Gq Protein AT1R->Gq Weak Activation beta_Arrestin β-Arrestin AT1R->beta_Arrestin Strong Recruitment PLC PLC Gq->PLC Activates IP3_DAG IP3 + DAG PLC->IP3_DAG Generates ERK ERK Activation beta_Arrestin->ERK Scaffolds Ca_release Ca²⁺ Release IP3_DAG->Ca_release Leads to

Caption: this compound's biased agonism at the AT1 receptor.

Experimental_Workflow cluster_G_Protein G-Protein Pathway Assay (e.g., Calcium Flux) cluster_Arrestin β-Arrestin Pathway Assay (e.g., PRESTO-Tango) G_Start Plate Cells with AT1R G_Dye Load with Fluo-4 AM Dye G_Start->G_Dye G_Stim Stimulate with this compound G_Dye->G_Stim G_Read Measure Fluorescence G_Stim->G_Read G_Result Expected: Weak/No Signal G_Read->G_Result A_Start Plate HTLA Cells A_Transfect Transfect AT1R-Tango A_Start->A_Transfect A_Stim Stimulate with this compound A_Transfect->A_Stim A_Incubate Incubate Overnight A_Stim->A_Incubate A_Read Measure Luminescence A_Incubate->A_Read A_Result Expected: Strong Signal A_Read->A_Result

Caption: Typical experimental workflows for this compound assays.

Troubleshooting_Flowchart Start Unexpected Result in this compound Assay Q_Pathway Which pathway shows the unexpected result? Start->Q_Pathway Arrestin_Weak Weak or No β-Arrestin Signal Q_Pathway->Arrestin_Weak β-Arrestin G_Protein_Strong Strong G-Protein Signal Q_Pathway->G_Protein_Strong G-Protein A_Check1 Check Reagent Integrity (this compound, Substrates) Arrestin_Weak->A_Check1 A_Sol1 Action: Use fresh reagents, confirm concentration A_Check1->A_Sol1 No A_Check2 Check Cell Health & Receptor Expression A_Check1->A_Check2 Yes A_Sol2 Action: Verify cell viability, check receptor expression level A_Check2->A_Sol2 No A_Check3 Review Assay-Specific Parameters (e.g., incubation time) A_Check2->A_Check3 Yes A_Sol3 Action: Optimize incubation, transfection, or read settings A_Check3->A_Sol3 No G_Check1 Is this compound concentration very high? G_Protein_Strong->G_Check1 G_Sol1 Possible Cause: On-target effect at high dose G_Check1->G_Sol1 Yes G_Check2 Is the signal blocked by an AT1R antagonist? G_Check1->G_Check2 No G_Sol2 Possible Cause: Off-target effect (e.g., Histamine R) G_Check2->G_Sol2 No G_Sol3 Possible Cause: Cell-line specific signaling context G_Check2->G_Sol3 Yes

Caption: Troubleshooting flowchart for unexpected this compound results.

References

Validation & Comparative

A Comparative Analysis of Kinetensin and Neurotensin in Histamine Release

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the potency and mechanisms of action of various peptides is crucial for identifying novel therapeutic targets and drug candidates. This guide provides a detailed comparison of Kinetensin and Neurotensin, focusing on their capacity to induce histamine release, a key process in inflammatory and allergic responses.

Quantitative Comparison of Histamine Release Potency

Neurotensin is a significantly more potent secretagogue for histamine release from mast cells compared to this compound. Experimental data indicates that Neurotensin is approximately 10 to 100 times more potent than this compound in this regard[1]. The following table summarizes the key quantitative parameters for each peptide based on studies using rat peritoneal mast cells.

ParameterThis compoundNeurotensinReference
EC50 10⁻⁵ MNot explicitly stated, but effective from 10⁻⁸ M[1],[2]
Threshold Concentration ~10⁻⁶ M10⁻⁸ M[1],[2]
Optimal Concentration 10⁻⁴ to 10⁻³ MNot explicitly stated[1]
Maximum Histamine Release ~80% of totalNot explicitly stated[1]
Cell Type Rat Peritoneal Mast CellsRat Peritoneal Mast Cells[1],[2]

Signaling Pathways and Mechanism of Action

Neurotensin-induced histamine release is a receptor-mediated process that involves a pertussis toxin-sensitive G protein and the activation of phospholipase C (PLC)[3]. This signaling cascade leads to the generation of inositol trisphosphate (IP3), which in turn mobilizes intracellular calcium, a critical step for the exocytosis of histamine-containing granules from mast cells[3][4][5]. The histamine release stimulated by Neurotensin is also dependent on extracellular calcium and is an energy-dependent process[4][5][6].

The signaling pathway for this compound-induced histamine release is less well-characterized but is known to be temperature-dependent and significantly reduced in the absence of extracellular calcium, suggesting a reliance on calcium influx for its activity[1].

Below is a diagram illustrating the signaling pathway for Neurotensin-induced histamine release from mast cells.

Neurotensin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTR Neurotensin Receptor (NTR) Neurotensin->NTR Binds G_protein G-protein (Pertussis Toxin Sensitive) NTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Exocytosis Histamine Granule Exocytosis Ca_release->Exocytosis Triggers Histamine Histamine Exocytosis->Histamine Releases Histamine_Release_Workflow A 1. Isolate Peritoneal Mast Cells B 2. Wash and Resuspend Cells A->B C 3. Pre-incubate at 37°C B->C D 4. Add Peptide (this compound or Neurotensin) C->D E 5. Incubate at 37°C D->E F 6. Stop Reaction on Ice & Centrifuge E->F G 7a. Collect Supernatant F->G H 7b. Lyse Cell Pellet F->H I 8. Quantify Histamine (e.g., Fluorometric Assay) G->I H->I J 9. Calculate % Histamine Release I->J K 10. Generate Dose-Response Curve & Determine EC50 J->K

References

Validating the Biased Agonism of Kinetensin at the Angiotensin II Type 1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Kinetensin's performance as a biased agonist at the Angiotensin II Type 1 Receptor (AT1R) against the endogenous ligand Angiotensin II (AngII) and other known biased agonists. Supporting experimental data, detailed protocols, and signaling pathway diagrams are presented to facilitate a comprehensive understanding of this compound's pharmacological profile.

Introduction to Biased Agonism at the AT1R

The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a critical role in cardiovascular regulation. Traditionally, it was understood that agonists at this receptor activate both G protein-dependent and β-arrestin-dependent signaling pathways. However, the concept of biased agonism, or functional selectivity, has emerged, describing ligands that preferentially activate one of these pathways over the other.

A balanced agonist, such as the endogenous ligand Angiotensin II, activates both G protein signaling, leading to physiological responses like vasoconstriction, and β-arrestin signaling, which is involved in receptor desensitization and internalization, as well as G protein-independent signaling. In contrast, a biased agonist will selectively engage either the G protein or the β-arrestin pathway. This selectivity offers the potential for developing therapeutics with more specific effects and fewer side effects.

This compound, a nonapeptide, has been identified as a β-arrestin biased agonist at the AT1R.[1] This guide will delve into the experimental evidence supporting this classification, comparing its activity to AngII and other well-characterized biased agonists, TRV120027 and [Sar¹,Ile⁴,Ile⁸]-Angiotensin II (SII).

Comparative Analysis of Ligand-Induced AT1R Signaling

To quantitatively assess the biased agonism of this compound, its effects on both G protein activation and β-arrestin recruitment are compared to those of Angiotensin II, TRV120027, and SII. The following table summarizes the key pharmacological parameters.

LigandG Protein Activation (GTPγS Binding)β-Arrestin Recruitment (NanoBRET)Bias
Angiotensin II EC50: ~1-10 nMEC50: ~10-100 nMBalanced Agonist
Emax: 100%Emax: 100%
This compound Emax: ~14% of AngII (via Ca²⁺)EC50: 115 ± 21 nMβ-Arrestin Biased
Emax: 39 ± 8% of AngII
TRV120027 G protein antagonist/very weak partial agonistPotent Agonistβ-Arrestin Biased
SII G protein antagonist/very weak partial agonistPotent Agonistβ-Arrestin Biased

Note: Data for this compound is derived from studies measuring intracellular calcium as a proxy for Gq activation.[1] Data for other ligands is compiled from multiple sources and may vary depending on the specific assay conditions.

Signaling Pathways

The differential engagement of signaling pathways by balanced and biased agonists at the AT1R is a key concept in understanding their distinct pharmacological profiles.

cluster_balanced Balanced Agonist (e.g., Angiotensin II) AngII Angiotensin II AT1R_balanced AT1R AngII->AT1R_balanced G_protein Gq/11 Activation AT1R_balanced->G_protein beta_arrestin_balanced β-Arrestin Recruitment AT1R_balanced->beta_arrestin_balanced PLC PLC Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Physiological_Response Vasoconstriction, etc. Ca_PKC->Physiological_Response Desensitization Receptor Desensitization & Internalization beta_arrestin_balanced->Desensitization MAPK_balanced MAPK Signaling beta_arrestin_balanced->MAPK_balanced cluster_biased β-Arrestin Biased Agonist (e.g., this compound) This compound This compound AT1R_biased AT1R This compound->AT1R_biased G_protein_weak Minimal Gq/11 Activation AT1R_biased->G_protein_weak beta_arrestin_biased Preferential β-Arrestin Recruitment AT1R_biased->beta_arrestin_biased MAPK_biased MAPK Signaling beta_arrestin_biased->MAPK_biased Other_beta_arrestin_signals Other β-arrestin-mediated signals beta_arrestin_biased->Other_beta_arrestin_signals Start Seed HEK293 cells Transfect Transfect with AT1R-NanoLuc & β-arrestin-Venus Start->Transfect Incubate Incubate 24-48h Transfect->Incubate Prepare Prepare assay plate Incubate->Prepare Add_Ligands Add test ligands Prepare->Add_Ligands Add_Substrate Add NanoBRET™ substrate Add_Ligands->Add_Substrate Measure Measure luminescence Add_Substrate->Measure Analyze Analyze data (BRET ratio) Measure->Analyze Start Prepare AT1R-expressing cell membranes Incubate_Ligand Incubate membranes with ligand & GDP Start->Incubate_Ligand Add_GTPgS Add [³⁵S]GTPγS Incubate_Ligand->Add_GTPgS Incubate_Reaction Incubate at 30°C Add_GTPgS->Incubate_Reaction Filter Rapid filtration Incubate_Reaction->Filter Wash Wash filters Filter->Wash Count Scintillation counting Wash->Count Analyze Analyze data Count->Analyze

References

A Comparative Analysis of Kinetensin and Other Biased Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Signaling Profiles and Functional Outcomes

The paradigm of biased agonism, or functional selectivity, has revolutionized G protein-coupled receptor (GPCR) pharmacology. It has shifted the focus from simple receptor activation to the nuanced steering of downstream signaling pathways. This guide provides a comparative analysis of Kinetensin, a β-arrestin-biased agonist for the Angiotensin II Type 1 Receptor (AT1R), with other well-characterized biased agonists targeting different GPCRs: the neurotensin receptor 1 (NTSR1) agonist SBI-553 and the μ-opioid receptor (MOR) modulator Oliceridine (TRV-130).

This comparison aims to provide researchers, scientists, and drug development professionals with a clear overview of the distinct signaling profiles and potential therapeutic implications of these compounds. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this guide serves as a valuable resource for understanding the principles of biased agonism and its application in modern drug discovery.

Introduction to Biased Agonism

GPCRs are versatile signaling molecules that, upon activation, can engage multiple intracellular transducers, primarily G proteins and β-arrestins. While G protein activation has traditionally been linked to the primary pharmacological effects of GPCR-targeted drugs, the recruitment of β-arrestins is now understood to mediate a distinct set of cellular responses, including receptor desensitization, internalization, and G protein-independent signaling cascades.

A "biased agonist" is a ligand that, upon binding to a GPCR, preferentially activates one signaling pathway over another. For example, a G protein-biased agonist will primarily trigger G protein-mediated signaling with minimal β-arrestin recruitment, whereas a β-arrestin-biased agonist will preferentially engage β-arrestin pathways. This selective activation holds immense therapeutic promise, as it may allow for the development of drugs that elicit desired therapeutic effects while minimizing on-target adverse effects associated with the activation of other signaling pathways.

Comparative Analysis of Biased Agonists

This section details the pharmacological profiles of this compound, SBI-553, and Oliceridine, highlighting their respective receptor targets, signaling bias, and key experimental findings.

This compound: A β-Arrestin-Biased Agonist of the Angiotensin AT1 Receptor

This compound is a nonapeptide with structural similarities to neurotensin and angiotensin II.[1] It has been identified as an endogenous β-arrestin-biased agonist at the AT1R.[1][2]

Signaling Profile:

  • β-Arrestin Recruitment: this compound potently stimulates the recruitment of β-arrestin to the AT1R.[1][2]

  • G Protein Activation: In contrast to its robust β-arrestin recruitment, this compound elicits only a fraction of the G protein activation (measured via intracellular calcium mobilization) compared to the endogenous agonist, Angiotensin II (AngII).[1][2] This demonstrates its strong bias towards the β-arrestin pathway.

SBI-553: A β-Arrestin-Biased Allosteric Modulator of the Neurotensin Receptor 1

SBI-553 is a small molecule that acts as a β-arrestin-biased positive allosteric modulator (PAM) of the NTSR1.[3] It not only activates β-arrestin signaling on its own but also enhances the β-arrestin bias of the endogenous ligand, neurotensin (NT).[3]

Signaling Profile:

  • β-Arrestin Recruitment: SBI-553 promotes NTSR1 phosphorylation and subsequent β-arrestin recruitment and receptor internalization.[3]

  • G Protein Activation: SBI-553 does not activate Gq protein signaling and, in fact, antagonizes NT-induced Gq activation, IP3 production, and calcium mobilization.[3] This selective antagonism of the G protein pathway while promoting β-arrestin signaling underscores its profound biased agonism.

Oliceridine (TRV-130): A Modulator of the μ-Opioid Receptor

Oliceridine (TRV-130) is a novel analgesic that targets the μ-opioid receptor (MOR). Its classification as a biased agonist has been a subject of discussion in the scientific community. While initially described as a G protein-biased agonist with reduced β-arrestin recruitment compared to morphine, some studies suggest it may act as a partial agonist for both G protein and β-arrestin pathways.[2][4] This nuanced profile highlights the complexities in characterizing biased agonism.

Signaling Profile:

  • G Protein Activation: Oliceridine activates G protein signaling, leading to analgesia.[4] However, its efficacy in G protein activation assays can be lower than that of the standard agonist DAMGO.[4]

  • β-Arrestin Recruitment: Oliceridine exhibits significantly less β-arrestin2 recruitment compared to morphine and DAMGO.[4] This property is thought to contribute to a potentially improved side-effect profile, particularly regarding respiratory depression and gastrointestinal issues.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, SBI-553, Oliceridine, and their respective endogenous agonists. This data allows for a direct comparison of their potencies (EC50) and efficacies (Emax) in activating G protein and β-arrestin signaling pathways.

Table 1: Signaling Profile of this compound and Angiotensin II at the AT1 Receptor

LigandSignaling PathwayEC50 (nM)Emax (% of Angiotensin II)
This compound β-Arrestin Recruitment115 ± 21[5]39 ± 8[5]
Gq (Ca²⁺ Mobilization)-14 ± 8[5]
Angiotensin II β-Arrestin Recruitment-100
Gq (Ca²⁺ Mobilization)-100

Table 2: Signaling Profile of SBI-553 and Neurotensin at the NTSR1

LigandSignaling PathwayEC50 (nM)Emax (% of Neurotensin)
SBI-553 β-Arrestin Recruitment (as PAM)~340[3]-
Gq ActivationNo Agonist Activity[3]Antagonist[3]
Neurotensin β-Arrestin Recruitment-100
Gq Activation~0.106[3]100

Table 3: Signaling Profile of Oliceridine and DAMGO at the μ-Opioid Receptor

LigandSignaling PathwayEC50 (nM)Emax (% of DAMGO)
Oliceridine (TRV-130) G Protein (GTPγS)~230 - 1,200[4]~40 - 60[4]
β-Arrestin2 Recruitment>10,000[4]<10[4]
DAMGO G Protein (GTPγS)-100
β-Arrestin2 Recruitment-100

Note: EC50 and Emax values can vary depending on the specific assay conditions, cell line, and receptor expression levels.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to characterize the biased agonism of the discussed compounds.

Intracellular Calcium Mobilization Assay (for Gq-coupled receptors)

This assay is used to measure the activation of Gq-coupled receptors, such as the AT1R and NTSR1, which leads to an increase in intracellular calcium concentration.

  • Cell Culture: Cells stably or transiently expressing the receptor of interest (e.g., HEK293 cells) are seeded in 96-well black-wall, clear-bottom plates and grown to confluence.

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). The cells are incubated to allow for dye uptake.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FlexStation). After establishing a stable baseline fluorescence, the test compounds (agonists) are added at various concentrations.

  • Fluorescence Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response is normalized to the response of a maximal concentration of the endogenous agonist (100%) and a vehicle control (0%). Dose-response curves are generated to determine the EC50 and Emax values.

cAMP Assay (for Gi/o-coupled receptors)

This assay is used to measure the activation of Gi/o-coupled receptors, such as the μ-opioid receptor, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: Cells expressing the receptor of interest (e.g., CHO cells) are seeded in 96-well plates.

  • Cell Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with forskolin (to elevate basal cAMP levels) in the presence of varying concentrations of the test agonist.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the Gi/o-coupled receptor. The data is used to generate dose-response curves and calculate the EC50 and Emax values for the inhibition of cAMP production.

β-Arrestin Recruitment Assay (e.g., BRET or PRESTO-Tango)

These assays are designed to quantify the recruitment of β-arrestin to an activated GPCR.

Bioluminescence Resonance Energy Transfer (BRET) Assay:

  • Cell Transfection: Cells are co-transfected with plasmids encoding the GPCR fused to a Renilla luciferase (Rluc) donor and β-arrestin fused to a fluorescent acceptor (e.g., YFP or GFP).

  • Cell Plating and Stimulation: Transfected cells are plated in 96-well white plates. The Rluc substrate (e.g., coelenterazine h) is added, followed by the addition of the test agonist at various concentrations.

  • BRET Measurement: The plate is read in a BRET-compatible plate reader that simultaneously measures the light emission from the donor (Rluc) and the acceptor (YFP/GFP).

  • Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. An increase in the BRET ratio indicates the recruitment of β-arrestin to the receptor. Dose-response curves are generated to determine EC50 and Emax values.

PRESTO-Tango Assay:

  • Principle: This is a reporter gene assay where the GPCR is fused to a transcription factor linked by a protease cleavage site. β-arrestin is fused to the protease. Agonist-induced recruitment of the β-arrestin-protease to the receptor leads to cleavage of the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).

  • Assay Procedure: HTLA cells, which contain the luciferase reporter construct, are transfected with the GPCR-Tango plasmid. After incubation, the cells are stimulated with the test agonist. Following an overnight incubation to allow for reporter gene expression, the luciferase activity is measured using a luminometer.

  • Data Analysis: An increase in luminescence indicates β-arrestin recruitment. Dose-response curves are generated to determine EC50 and Emax values.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for assessing biased agonism.

G_protein_vs_beta_arrestin cluster_receptor GPCR cluster_g_protein G Protein Pathway cluster_arrestin β-Arrestin Pathway Agonist Biased Agonist Receptor GPCR Agonist->Receptor Binding G_protein G Protein Activation Receptor->G_protein G Protein-Biased Arrestin β-Arrestin Recruitment Receptor->Arrestin β-Arrestin-Biased G_effectors Downstream Effectors (e.g., adenylyl cyclase, phospholipase C) G_protein->G_effectors G_response Cellular Response A (e.g., Analgesia) G_effectors->G_response Arrestin_effectors Scaffolding & Signaling (e.g., ERK, JNK) Arrestin->Arrestin_effectors Arrestin_response Cellular Response B (e.g., Side Effects, Internalization) Arrestin_effectors->Arrestin_response

Caption: Generalized signaling pathways for G protein-biased versus β-arrestin-biased agonists at a GPCR.

experimental_workflow cluster_assays In Vitro Signaling Assays cluster_analysis Data Analysis start Start: Characterize Biased Agonist g_protein_assay G Protein Activation Assay (e.g., cAMP, Ca²⁺, GTPγS) start->g_protein_assay arrestin_assay β-Arrestin Recruitment Assay (e.g., BRET, Tango, PathHunter) start->arrestin_assay dose_response Generate Dose-Response Curves g_protein_assay->dose_response arrestin_assay->dose_response quantify Calculate EC50 & Emax for each pathway dose_response->quantify bias_factor Determine Bias Factor (optional) quantify->bias_factor end Conclusion: Determine Signaling Bias Profile bias_factor->end

Caption: A typical experimental workflow for the in vitro characterization of a biased agonist.

Conclusion

The study of biased agonists like this compound, SBI-553, and Oliceridine provides valuable insights into the functional selectivity of GPCRs. This compound's strong β-arrestin bias at the AT1R, SBI-553's unique profile as a β-arrestin-biased PAM and Gq antagonist at the NTSR1, and the nuanced G protein preference of Oliceridine at the MOR all exemplify the diverse mechanisms through which biased agonism can be achieved.

This comparative guide underscores the importance of a multi-faceted approach to characterizing biased ligands, employing a suite of in vitro assays to quantify their effects on distinct signaling pathways. A thorough understanding of these signaling profiles is paramount for the rational design of novel therapeutics with improved efficacy and reduced side effects. The continued exploration of biased agonism promises to unlock new avenues for treating a wide range of diseases.

References

A Comparative Analysis of Kinetensin and TRV027 Activity at the Angiotensin II Type 1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Examination of Two β-Arrestin Biased Agonists for Researchers and Drug Development Professionals

The Angiotensin II Type 1 Receptor (AT1R) is a well-established therapeutic target for cardiovascular diseases. While traditional therapies have focused on blocking the G-protein-mediated signaling of this receptor, a new class of drugs known as β-arrestin biased agonists has emerged. These compounds selectively activate the β-arrestin signaling pathway while inhibiting the G-protein pathway, offering the potential for targeted therapies with improved side-effect profiles. This guide provides a comparative overview of two such β-arrestin biased agonists: the endogenous nonapeptide Kinetensin and the synthetic peptide TRV027.

Mechanism of Action: A Shared Path with Subtle Distinctions

Both this compound and TRV027 exert their effects by acting as biased agonists at the AT1R. This means they preferentially activate the β-arrestin signaling cascade over the classical Gαq-protein pathway that is responsible for many of the well-known vasoconstrictive and proliferative effects of angiotensin II.[1] The activation of the β-arrestin pathway is thought to mediate cardioprotective and other beneficial effects.[2]

TRV027 is a well-characterized synthetic peptide designed to be a potent β-arrestin biased agonist, effectively antagonizing G-protein coupling while simultaneously stimulating β-arrestin-mediated signaling.[3] this compound, a naturally occurring peptide isolated from human plasma, has also been identified as a β-arrestin biased agonist at the AT1R.[1]

Quantitative Comparison of In Vitro Activity

Table 1: β-Arrestin Recruitment Activity at the AT1R

CompoundAssay SystemCell Lineβ-Arrestin Activation vs. Basalβ-Arrestin Activation vs. Angiotensin II (1 µM)EC50 for β-Arrestin Activation
This compoundPresto-TangoHTLA638 ± 45%--
This compoundnanoBRETHEK293T-39 ± 8%115 ± 21 nM
TRV027Not SpecifiedNot SpecifiedPotent activationNot SpecifiedNot Specified

Data for this compound is derived from a single study.[1] Specific quantitative data for TRV027's β-arrestin activation in a directly comparable format was not available in the reviewed literature.

Table 2: G-Protein Activation at the AT1R

CompoundAssayCell LineG-Protein Activation vs. Angiotensin II (1 µM)
This compoundIntracellular Ca²⁺ ([Ca²⁺]i) MeasurementHEK293T14 ± 8%
TRV027Not SpecifiedNot SpecifiedInhibits G-protein signaling

Data for this compound is derived from a single study.[1] TRV027 is consistently reported to inhibit G-protein signaling, but specific quantitative inhibition values comparable to the this compound data were not found in the reviewed literature.

Signaling Pathways and Experimental Workflows

The signaling pathways for both this compound and TRV027 at the AT1R are believed to follow the canonical route for β-arrestin biased agonism. Upon binding to the AT1R, these ligands induce a conformational change that favors the recruitment of G-protein-coupled receptor kinases (GRKs). GRKs phosphorylate the intracellular domains of the receptor, creating a binding site for β-arrestin. The bound β-arrestin then initiates a downstream signaling cascade, which can include the activation of kinases such as ERK1/2, while simultaneously sterically hindering the coupling of Gαq proteins.

Below are diagrams illustrating the general signaling pathway and a typical experimental workflow for assessing the activity of these compounds.

AT1R Biased Agonism Signaling Pathway AT1R Biased Agonism Signaling Pathway cluster_membrane Plasma Membrane AT1R AT1R GRKs GRKs AT1R->GRKs Recruits Beta_Arrestin β-Arrestin AT1R->Beta_Arrestin Recruits G_Protein Gαq/11 AT1R->G_Protein Inhibited Coupling Ligand This compound or TRV027 Ligand->AT1R Binds to GRKs->AT1R Phosphorylates Downstream_Beta_Arrestin Downstream Signaling (e.g., ERK activation, Cardioprotection) Beta_Arrestin->Downstream_Beta_Arrestin Initiates Downstream_G_Protein Downstream Signaling (e.g., Vasoconstriction, Proliferation) G_Protein->Downstream_G_Protein Blocked Activation

Caption: General signaling pathway for AT1R biased agonists.

Experimental Workflow for Biased Agonism Experimental Workflow for Biased Agonism Assessment Cell_Culture Culture cells expressing AT1R (e.g., HEK293T, HTLA) Compound_Treatment Treat cells with this compound, TRV027, or Angiotensin II Cell_Culture->Compound_Treatment Assay_Selection Perform Parallel Assays Compound_Treatment->Assay_Selection Beta_Arrestin_Assay β-Arrestin Recruitment Assay (e.g., Presto-Tango, nanoBRET) Assay_Selection->Beta_Arrestin_Assay G_Protein_Assay G-Protein Activation Assay (e.g., Intracellular Ca²⁺ imaging) Assay_Selection->G_Protein_Assay Data_Acquisition Acquire luminescence or fluorescence data Beta_Arrestin_Assay->Data_Acquisition G_Protein_Assay->Data_Acquisition Data_Analysis Analyze data to determine EC50, Emax, and bias Data_Acquisition->Data_Analysis

Caption: Workflow for assessing biased agonism at AT1R.

Experimental Protocols

The quantitative data presented in this guide were generated using established in vitro assay systems. Below are overviews of the key experimental protocols.

β-Arrestin Recruitment Assays

1. PRESTO-Tango Assay

The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Transcriptional Output-TANGO) assay is a high-throughput method to measure β-arrestin recruitment.

  • Principle: This assay utilizes a modified G protein-coupled receptor (GPCR) that has a protease cleavage site and a transcription factor fused to its C-terminus. The HTLA cells used in this system stably express a β-arrestin-protease fusion protein and a reporter gene under the control of the transcription factor. When an agonist stimulates the receptor, β-arrestin is recruited, bringing the protease in proximity to the cleavage site on the receptor. The protease cleaves the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase). The resulting luminescence is proportional to the extent of β-arrestin recruitment.

  • General Protocol:

    • HTLA cells are seeded in multi-well plates.

    • Cells are transfected with the AT1R-Tango construct.

    • After an incubation period to allow for receptor expression, cells are treated with varying concentrations of the test compound (this compound, TRV027) or a reference agonist (Angiotensin II).

    • The plates are incubated to allow for β-arrestin recruitment, transcription factor cleavage, and reporter gene expression.

    • A luciferase substrate is added, and the luminescence is measured using a plate reader.

2. NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based assay to measure protein-protein interactions in live cells.

  • Principle: This technology uses a NanoLuc® luciferase as a bioluminescent donor and a fluorescently labeled acceptor. For β-arrestin recruitment, the AT1R is typically fused to the NanoLuc® luciferase, and β-arrestin is tagged with a fluorescent acceptor (e.g., HaloTag® ligand). When the agonist induces the interaction between the receptor and β-arrestin, the donor and acceptor are brought into close proximity (<10 nm), resulting in energy transfer from the luciferase to the fluorophore. The BRET signal is the ratio of the acceptor emission to the donor emission.

  • General Protocol:

    • HEK293T cells are co-transfected with plasmids encoding the AT1R-NanoLuc® fusion protein and the β-arrestin-acceptor fusion protein.

    • Transfected cells are seeded into multi-well plates.

    • The fluorescent acceptor ligand is added to the cells.

    • The cells are then treated with the test compounds.

    • The luciferase substrate is added, and the donor and acceptor emission signals are measured simultaneously using a BRET-capable plate reader.

G-Protein Activation Assay

Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

The activation of the Gαq pathway by AT1R leads to the mobilization of intracellular calcium. This can be measured using fluorescent calcium indicators.

  • Principle: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM. Fura-2 is a ratiometric dye, meaning its fluorescence excitation maximum shifts upon binding to calcium. By measuring the ratio of fluorescence intensity at two different excitation wavelengths (e.g., 340 nm and 380 nm), the intracellular calcium concentration can be determined, providing a measure of Gαq activation.

  • General Protocol:

    • HEK293T cells transfected with the AT1R are seeded on coverslips or in multi-well plates.

    • The cells are loaded with Fura-2 AM dye in a physiological buffer.

    • After an incubation period to allow for de-esterification of the dye, the cells are washed.

    • Baseline fluorescence is recorded.

    • The test compound is added, and the changes in fluorescence intensity at the two excitation wavelengths are recorded over time using a fluorescence microscope or a plate reader equipped for ratiometric measurements.

Summary and Future Directions

Both this compound and TRV027 are promising molecules that exhibit β-arrestin biased agonism at the AT1R. The available data suggests that this compound is a partial agonist for β-arrestin recruitment and has minimal activity on G-protein signaling compared to Angiotensin II. TRV027 is a well-established tool for studying β-arrestin biased signaling and is designed to potently activate this pathway while inhibiting G-protein signaling.

For a more definitive comparison of their activities, direct head-to-head studies using the same experimental systems and conditions are necessary. Such studies would provide a clearer understanding of the relative potencies and efficacies of these two compounds and would be invaluable for the research and drug development community in advancing the field of biased agonism at the AT1R. Further research into the in vivo effects of this compound is also warranted to determine its therapeutic potential.

References

Validating the In Vivo Effects of Kinetensin: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Kinetensin's in vivo effects and a framework for their validation using knockout mouse models. Given that this compound is a β-arrestin biased agonist of the Angiotensin II Type 1 Receptor (AT1R), this guide focuses on the use of AT1R knockout models as the primary tool for elucidating its specific physiological roles. The performance and effects of this compound are compared with Angiotensin II (Ang II), the principal endogenous ligand of the AT1R.

Introduction to this compound

This compound is a nonapeptide originally isolated from human plasma. For many years, its precise physiological functions remained elusive. Recent research has identified this compound as an endogenous β-arrestin biased agonist at the Angiotensin II Type 1 Receptor (AT1R).[1] Unlike the balanced activation by Angiotensin II, this compound preferentially activates the β-arrestin signaling pathway over the classical G-protein pathway.[1] This biased agonism suggests that this compound may have a distinct physiological profile from Angiotensin II, potentially offering therapeutic advantages by selectively modulating AT1R functions. In vitro studies have shown that this compound stimulates β-arrestin activation in cells transfected with AT1R significantly more than it stimulates G-protein activation, which is marked by intracellular calcium increase.[1] Early in vivo studies in rats indicated that this compound can induce dose-dependent histamine release and increase vascular permeability, suggesting a role as an inflammatory mediator.[2]

Validating In Vivo Effects with Receptor Knockout Models

The gold standard for validating the in vivo effects of a ligand and confirming its receptor is the use of knockout (KO) animal models. In the context of this compound, an AT1R knockout mouse model is the essential tool. By comparing the physiological response to this compound administration in wild-type (WT) mice versus AT1R KO mice, researchers can definitively attribute the observed effects to this compound's interaction with the AT1R. If this compound elicits a response in WT mice that is absent in AT1R KO mice, it provides strong evidence that the effect is mediated through the AT1R.

Comparative Analysis: this compound vs. Angiotensin II

The primary ligand for the AT1R is Angiotensin II, a potent vasoconstrictor that plays a crucial role in the renin-angiotensin system (RAS) to regulate blood pressure and fluid balance.[3] Ang II is a balanced agonist, activating both G-protein and β-arrestin pathways.[4][5] The in vivo effects of Ang II are well-documented through extensive studies using AT1a receptor knockout mice (the major AT1R subtype in mice).[6][7][8][9][10] These studies provide a robust dataset for comparing the effects of the biased agonist this compound.

Data Presentation: In Vivo Effects in AT1a Receptor Knockout Mice

The following tables summarize quantitative data from studies on Angiotensin II using AT1a receptor knockout (AT1aR-/-) mice. This data serves as a benchmark for designing and interpreting future experiments with this compound.

Table 1: Cardiovascular Phenotype in Wild-Type vs. AT1aR-/- Mice

ParameterWild-Type (WT)AT1aR-/-ConditionReference
Systolic Blood Pressure (mmHg)~110-120~85-95 (Lower)Baseline[9]
Heart Weight / Body Weight RatioNormalReducedBaseline[10]
Pressor Response to Ang II InfusionPresentAbsentAng II Challenge[9]
Myocyte Cross-Sectional Area (µm²)Higher in aged miceSignificantly LowerAged Mice (26-29 months)[11]
Interstitial Collagen (Cardiac Fibrosis)Present in aged miceSignificantly ReducedAged Mice (26-29 months)[11]

Table 2: Response to Angiotensin II Infusion in WT and AT1aR-/- Mice

ParameterGenotypeControlAngiotensin II InfusionReference
Systolic Blood PressureWTNormalIncreased (Hypertension)[6][7]
AT1aR-/-LowerNo significant increase[6][7]
Reactive Oxygen Species (ROS) in KidneyWTBaselineSignificantly Increased[6][7]
AT1aR-/-BaselineIncreased[6][7]
Genomic DNA Damage (Double-strand breaks) in KidneyWTBaselineMarkedly Increased[6][7]
AT1aR-/-BaselineSignificantly Induced[6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of findings. Below are summarized protocols for key experiments in the validation of AT1R ligand effects.

Generation of AT1a Receptor Knockout Mice
  • Method: Gene targeting in embryonic stem (ES) cells is the standard method.

  • Procedure:

    • A targeting construct is created where a portion of the Agtr1a gene's coding sequence is replaced with a neomycin resistance cassette.

    • The construct is electroporated into ES cells (e.g., from a 129P2/OlaHsd strain).

    • ES cells that have correctly integrated the construct via homologous recombination are selected.

    • These targeted ES cells are injected into blastocysts from a host strain (e.g., C57BL/6).

    • The blastocysts are implanted into pseudopregnant females.

    • Chimeric offspring are bred to establish germline transmission of the null allele.

    • Heterozygous mice are intercrossed to generate homozygous knockout (AT1aR-/-), heterozygous, and wild-type littermates.[9]

  • Verification: Genotyping is performed by PCR analysis of tail DNA. The absence of AT1aR protein can be confirmed by binding studies or Western blotting in tissues like the kidney.[9]

In Vivo Cardiovascular Phenotyping
  • Blood Pressure Measurement:

    • Method: Tail-cuff plethysmography for non-invasive measurement or radiotelemetry for continuous and more accurate readings.

    • Procedure (Radiotelemetry): A pressure-sensing catheter is surgically implanted into the carotid artery of anesthetized mice. The transmitter is placed in a subcutaneous pocket. After a recovery period, blood pressure is recorded continuously in conscious, freely moving mice.

  • Echocardiography:

    • Method: Transthoracic echocardiography to assess cardiac function and morphology.

    • Procedure: Mice are lightly anesthetized, and heart function is assessed using a high-frequency ultrasound system. M-mode and 2D imaging are used to measure parameters like left ventricular dimensions, wall thickness, and fractional shortening.

  • Ligand Infusion Studies:

    • Method: Osmotic minipumps for chronic subcutaneous infusion of ligands like Angiotensin II or this compound.

    • Procedure: Osmotic pumps are filled with the ligand at the desired concentration and surgically implanted subcutaneously in the back of the mice. This allows for continuous delivery over a period of days to weeks.[6][7]

Histological and Molecular Analysis
  • Tissue Preparation: At the end of the experiment, mice are euthanized, and organs (heart, kidneys, aorta) are harvested. Tissues can be fixed in formalin for paraffin embedding or snap-frozen for molecular analysis.

  • Histology:

    • Paraffin-embedded sections (5-10 µm) are stained with Hematoxylin and Eosin (H&E) for general morphology and to measure cell size (e.g., myocyte cross-sectional area).[11]

    • Picrosirius red staining is used to quantify collagen deposition as an index of fibrosis.[11]

  • Measurement of Oxidative Stress:

    • Method: Dihydroethidium (DHE) staining can be used on frozen tissue sections to detect superoxide production.

    • Procedure: Unfixed frozen sections are incubated with DHE, which fluoresces upon oxidation by superoxide. Fluorescence intensity is quantified using microscopy.

Visualizations: Signaling Pathways and Experimental Workflows

Angiotensin AT1 Receptor Signaling Pathway

The diagram below illustrates the dual signaling cascades activated by the AT1 receptor. Angiotensin II activates both Gq-protein and β-arrestin pathways, while this compound shows a bias towards the β-arrestin pathway.

AT1R_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R This compound This compound This compound->AT1R Biased Agonist Gq Gq Protein AT1R->Gq Strong Activation BetaArrestin β-Arrestin AT1R->BetaArrestin Activation PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC G_Effects Classical Effects (Vasoconstriction, etc.) Ca2->G_Effects PKC->G_Effects MAPK MAPK (ERK1/2) BetaArrestin->MAPK Arrestin_Effects Biased Effects (Internalization, etc.) MAPK->Arrestin_Effects

Caption: AT1R signaling pathways activated by Angiotensin II and this compound.

Experimental Workflow for Validating this compound's In Vivo Effects

This workflow outlines the steps to determine if this compound's in vivo effects are mediated by the AT1 receptor using a knockout mouse model.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups (n=4) cluster_analysis Phenotypic Analysis cluster_conclusion Conclusion WT_Mice Wild-Type (WT) Mice WT_Vehicle WT + Vehicle WT_Mice->WT_Vehicle WT_this compound WT + this compound WT_Mice->WT_this compound KO_Mice AT1aR-/- (KO) Mice KO_Vehicle KO + Vehicle KO_Mice->KO_Vehicle KO_this compound KO + this compound KO_Mice->KO_this compound Cardio Cardiovascular (Blood Pressure, HR, Echo) WT_Vehicle->Cardio Histo Histology (Fibrosis, Hypertrophy) WT_Vehicle->Histo MolBio Molecular Analysis (ROS, Gene Expression) WT_Vehicle->MolBio WT_this compound->Cardio WT_this compound->Histo WT_this compound->MolBio KO_Vehicle->Cardio KO_Vehicle->Histo KO_Vehicle->MolBio KO_this compound->Cardio KO_this compound->Histo KO_this compound->MolBio Conclusion Determine AT1R-Mediated Effects of this compound Cardio->Conclusion Histo->Conclusion MolBio->Conclusion

Caption: Workflow for validating this compound's effects via AT1R knockout models.

References

Kinetensin Cross-Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Kinetensin's interaction with its primary receptor and other peptide receptors, supported by available experimental data.

This compound, a nonapeptide with structural similarities to neurotensin and angiotensin II, has been identified as a biased agonist primarily for the Angiotensin II Type 1 Receptor (AT1R). Its cross-reactivity with other G protein-coupled receptors (GPCRs) has been explored to understand its broader physiological roles and potential off-target effects. This guide summarizes the current understanding of this compound's receptor interaction profile, focusing on functional responses and signaling pathways.

Quantitative Analysis of this compound's Functional Cross-Reactivity

While direct binding affinity data (Ki or Kd values) for this compound across a range of peptide receptors remains to be fully elucidated in publicly available literature, functional assays provide valuable insights into its cross-reactivity. The following table summarizes the β-arrestin recruitment stimulated by this compound at its primary receptor and other identified interacting receptors, as determined by the PRESTO-Tango assay.

ReceptorFamilyEndogenous Ligand(s)This compound (10⁻⁶ M) Induced β-Arrestin Activation (% of Basal)[1]
Angiotensin II Type 1 Receptor (AT1R) Angiotensin ReceptorAngiotensin II638 ± 45%
Histamine H1 Receptor Histamine ReceptorHistamine201 ± 22%
Melatonin MT1 Receptor Melatonin ReceptorMelatonin187 ± 12%
Melatonin MT2 Receptor Melatonin ReceptorMelatonin183 ± 7%
MRGPRX3 Mas-Related G Protein-Coupled Receptor-179 ± 14%
GPR83 Orphan G Protein-Coupled ReceptorPEN186 ± 10%
GPR88 Orphan G Protein-Coupled Receptor-190 ± 10%

Data presented as mean ± SEM.

Notably, this compound shows a pronounced functional preference for AT1R, with significantly lower, yet still notable, activity at the histamine H1, melatonin MT1 and MT2, MRGPRX3, GPR83, and GPR88 receptors[1]. No significant β-arrestin activation was observed for neurotensin receptors NTS1 and NTS2[1]. For the AT1 receptor, this compound exhibits an EC50 of 115 ± 21 nM for β-arrestin activation[1].

Signaling Pathways

The interaction of this compound with its primary and cross-reactive receptors initiates distinct downstream signaling cascades.

Angiotensin II Type 1 Receptor (AT1R) Signaling

This compound acts as a biased agonist at the AT1R, preferentially activating the β-arrestin pathway over G protein-mediated signaling. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of β-arrestin. This is in contrast to the endogenous ligand, Angiotensin II, which activates both Gq/11-mediated pathways, leading to an increase in intracellular calcium, and the β-arrestin pathway. This compound's effect on G-protein activation, measured by intracellular calcium mobilization, is only a fraction of that induced by Angiotensin II[1].

AT1R_Signaling cluster_this compound This compound Pathway cluster_AngII Angiotensin II Pathway This compound This compound AT1R_K AT1R This compound->AT1R_K BetaArrestin_K β-Arrestin AT1R_K->BetaArrestin_K Signaling_K Biased Signaling (e.g., ERK activation) BetaArrestin_K->Signaling_K AngII Angiotensin II AT1R_A AT1R AngII->AT1R_A Gq11 Gq/11 AT1R_A->Gq11 BetaArrestin_A β-Arrestin AT1R_A->BetaArrestin_A PLC PLC Gq11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Signaling_A Diverse Cellular Responses Ca_PKC->Signaling_A BetaArrestin_A->Signaling_A

Figure 1: this compound's biased agonism at the AT1R compared to Angiotensin II.

Cross-Reactive Receptor Signaling Pathways

The following diagrams illustrate the canonical signaling pathways of the receptors for which this compound has shown cross-reactivity.

Cross_Reactivity_Signaling cluster_H1 Histamine H1 Receptor cluster_MT Melatonin MT1/MT2 Receptors cluster_GPR83 GPR83 cluster_GPR88 GPR88 cluster_MRGPRX3 MRGPRX3 H1R H1R Gq_H1 Gq H1R->Gq_H1 PLC_H1 PLC Gq_H1->PLC_H1 IP3_DAG_H1 IP3 & DAG PLC_H1->IP3_DAG_H1 Ca_PKC_H1 Ca²⁺ & PKC IP3_DAG_H1->Ca_PKC_H1 MT12R MT1/MT2 Gi_MT Gi MT12R->Gi_MT AC_inhibit Adenylyl Cyclase (inhibition) Gi_MT->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease GPR83 GPR83 Gq_GPR83 Gq GPR83->Gq_GPR83 Gi_GPR83 Gi GPR83->Gi_GPR83 PLC_GPR83 PLC Gq_GPR83->PLC_GPR83 AC_inhibit_GPR83 Adenylyl Cyclase (inhibition) Gi_GPR83->AC_inhibit_GPR83 IP3_DAG_GPR83 IP3 & DAG PLC_GPR83->IP3_DAG_GPR83 cAMP_decrease_GPR83 ↓ cAMP AC_inhibit_GPR83->cAMP_decrease_GPR83 GPR88 GPR88 Gi_GPR88 Gi/o GPR88->Gi_GPR88 AC_inhibit_GPR88 Adenylyl Cyclase (inhibition) Gi_GPR88->AC_inhibit_GPR88 cAMP_decrease_GPR88 ↓ cAMP AC_inhibit_GPR88->cAMP_decrease_GPR88 MRGPRX3 MRGPRX3 Gq_MRGPRX3 Gq MRGPRX3->Gq_MRGPRX3 Gi_MRGPRX3 Gi MRGPRX3->Gi_MRGPRX3 PLC_MRGPRX3 PLC Gq_MRGPRX3->PLC_MRGPRX3 BetaGamma Gβγ Gi_MRGPRX3->BetaGamma IonChannel Ion Channels (e.g., TRP) BetaGamma->IonChannel

Figure 2: Canonical signaling pathways of receptors with this compound cross-reactivity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PRESTO-Tango β-Arrestin Recruitment Assay

This assay quantifies ligand-induced β-arrestin2 recruitment to a GPCR of interest.

  • Cell Line: HTLA cells, which are HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion protein.

  • Principle: The GPCR of interest is fused at its C-terminus to a TEV protease cleavage site followed by the tTA transcription factor. Upon ligand binding and receptor activation, β-arrestin2-TEV is recruited to the GPCR, leading to the cleavage of the fusion protein and release of tTA. The liberated tTA then translocates to the nucleus and drives the expression of a luciferase reporter gene.

  • Protocol Outline:

    • HTLA cells are plated in 384-well plates.

    • Cells are transfected with plasmids encoding the GPCR-tTA fusion constructs.

    • After 24 hours, the cells are treated with the test compound (e.g., this compound at 10⁻⁶ M).

    • The plates are incubated for 12-16 hours at 37°C.

    • Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

    • Data is normalized to the basal activity of mock-treated cells.

NanoBRET β-Arrestin Recruitment Assay

This assay provides a real-time measurement of the interaction between a GPCR and β-arrestin.

  • Principle: This technology is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc luciferase (donor) and a fluorescently labeled HaloTag protein (acceptor). The GPCR is tagged with NanoLuc, and β-arrestin is tagged with the HaloTag protein, which is then labeled with a fluorescent ligand. Upon ligand-induced interaction of the GPCR and β-arrestin, the donor and acceptor are brought into close proximity, resulting in a BRET signal.

  • Protocol Outline:

    • HEK293T cells are co-transfected with plasmids encoding the NanoLuc-GPCR fusion and the HaloTag-β-arrestin fusion.

    • Transfected cells are plated in 96-well plates.

    • The HaloTag-β-arrestin is labeled by incubating the cells with the HaloTag NanoBRET 618 ligand.

    • The NanoLuc substrate, furimazine, is added to the cells.

    • The baseline BRET ratio is measured.

    • The test compound is added, and the BRET signal is measured kinetically over time.

    • Dose-response curves are generated by testing a range of compound concentrations.

Intracellular Calcium Mobilization Assay

This assay measures the activation of Gq-coupled GPCRs, which leads to an increase in intracellular calcium concentration.

  • Principle: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Upon Gq activation, phospholipase C (PLC) is activated, leading to the production of inositol trisphosphate (IP3), which in turn triggers the release of calcium from intracellular stores. The binding of calcium to the fluorescent dye results in a significant increase in its fluorescence intensity.

  • Protocol Outline:

    • HEK293T cells transfected with the GPCR of interest are plated in a 96-well black-walled, clear-bottom plate.

    • The cells are loaded with Fluo-4 AM dye in a suitable buffer for 30-60 minutes at 37°C.

    • After incubation, the cells are washed to remove excess dye.

    • The plate is placed in a fluorescence plate reader equipped with an automated injection system.

    • Baseline fluorescence is recorded.

    • The test compound is injected into the wells, and the fluorescence is monitored kinetically.

    • The change in fluorescence intensity reflects the increase in intracellular calcium concentration.

Radioligand Binding Assay (General Protocol)

To determine the binding affinity (Ki) of this compound for the identified receptors, a competitive radioligand binding assay could be performed.

  • Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.

  • Protocol Outline:

    • Prepare cell membranes from cells expressing the receptor of interest.

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radiolabeled ligand (e.g., [³H]-Angiotensin II for AT1R) and varying concentrations of the unlabeled competitor (this compound).

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

References

A Comparative Analysis of the Inflammatory Effects of Kinetensin and Substance P

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of endogenous peptides in inflammation is critical for identifying novel therapeutic targets. This guide provides a detailed comparison of the inflammatory effects of two such peptides: Kinetensin and Substance P, supported by experimental data and outlining key experimental protocols.

Introduction to this compound and Substance P

This compound is a nonapeptide originally isolated from human plasma. While its precise physiological role is still under investigation, preliminary studies suggest its involvement in inflammatory processes, primarily through the induction of histamine release and increased vascular permeability.

Substance P is a well-characterized undecapeptide neuropeptide belonging to the tachykinin family. It is widely recognized as a potent pro-inflammatory mediator, exerting its effects through interaction with neurokinin receptors, primarily the neurokinin-1 receptor (NK1R).[1] Substance P is involved in a wide array of inflammatory responses, including plasma extravasation, immune cell activation, and the release of various inflammatory cytokines.

Comparative Analysis of Inflammatory Effects

This section provides a side-by-side comparison of the known inflammatory effects of this compound and Substance P, with quantitative data presented in tabular format for clarity.

Plasma Extravasation

Plasma extravasation, the leakage of plasma from blood vessels into the surrounding tissue, is a hallmark of inflammation. Both this compound and Substance P have been shown to induce this effect.

Table 1: Comparison of this compound and Substance P on Plasma Extravasation

ParameterThis compoundSubstance PReference
Effect Induces dose-dependent increase in vascular permeability.Potently induces plasma extravasation.This compound:[2], Substance P:[3][4]
Potency (Threshold Dose) Data not available.Threshold dose for plasma extravasation in rats is approximately 5 x 10⁻¹³ mol/min via intra-arterial infusion.[5]
Histamine Release from Mast Cells

Mast cell degranulation and the subsequent release of histamine are critical events in the early stages of an inflammatory response.

Table 2: Comparison of this compound and Substance P on Histamine Release from Rat Peritoneal Mast Cells

ParameterThis compoundSubstance PReference
Effect Induces dose-dependent histamine release.Induces dose-dependent histamine release.This compound:[2], Substance P:[6][7]
ED₅₀ 10⁻⁵ M0.1 - 10 µMThis compound:[2], Substance P:[7]
Potency Comparison 10 to 100 times less potent than neurotensin. Equipotent with dynorphin.Potent inducer of histamine release.[2]
Cytokine Release

Cytokines are key signaling molecules that orchestrate the inflammatory response. Substance P is known to induce the release of a variety of pro-inflammatory cytokines. Data on this compound's effect on cytokine release is currently limited.

Table 3: Effect of Substance P on Cytokine Release from Human Monocytes

CytokineEffectReference
IL-1Induction of synthesis (in some cases requiring prestimulation with LPS).[8]
IL-6Induction of synthesis (in some cases requiring prestimulation with LPS).[1]
TNF-αData not consistently showing induction.[9]

Note: There is some evidence suggesting that Substance P's ability to induce cytokine synthesis in human monocytes in vitro may be dependent on the presence of endotoxin/LPS.[1]

Signaling Pathways

The inflammatory effects of these peptides are mediated by their interaction with specific receptors and the subsequent activation of intracellular signaling cascades.

Substance P Signaling

Substance P primarily exerts its pro-inflammatory effects by binding to the neurokinin-1 receptor (NK1R) , a G-protein coupled receptor (GPCR).[1] This interaction initiates a cascade of intracellular events, prominently involving the activation of the NF-κB and mitogen-activated protein kinase (MAPK) pathways. These pathways, in turn, regulate the transcription of numerous genes involved in inflammation, including those for cytokines, chemokines, and adhesion molecules.

SubstanceP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Substance P Substance P NK1R NK1R Substance P->NK1R Binds to G_protein G-protein NK1R->G_protein Activates PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2_PKC Ca²⁺ / PKC IP3_DAG->Ca2_PKC MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Ca2_PKC->MAPK_Cascade IKK IKK Ca2_PKC->IKK Activates NFkB_nucleus NF-κB MAPK_Cascade->NFkB_nucleus Phosphorylates IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylates IκB NFkB_active NF-κB (active) IkB_NFkB->NFkB_active Releases NFkB_active->NFkB_nucleus Translocates to Gene_Transcription Inflammatory Gene Transcription NFkB_nucleus->Gene_Transcription Induces Cytokines Cytokines, Chemokines, Adhesion Molecules Gene_Transcription->Cytokines Leads to

Caption: Substance P Signaling Pathway.

This compound Signaling

The precise receptor and signaling pathway for this compound in the context of inflammation are not as well-defined as those for Substance P. Some evidence suggests that this compound may act as a biased agonist at the angiotensin II receptor type 1 (AT1R) , a receptor also implicated in inflammatory processes.[10] Biased agonism implies that this compound might preferentially activate certain downstream signaling pathways over others upon binding to AT1R. However, further research is needed to fully elucidate the specific signaling cascades initiated by this compound that lead to its observed inflammatory effects. It is also plausible that this compound interacts with other, yet to be identified, receptors.

Kinetensin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response This compound This compound AT1R AT1R (putative) This compound->AT1R Binds to Unknown_Receptor Other Receptor(s)? This compound->Unknown_Receptor Biased_Signaling Biased Signaling? AT1R->Biased_Signaling Downstream_Effectors Downstream Effectors? Biased_Signaling->Downstream_Effectors Histamine_Release Histamine Release Downstream_Effectors->Histamine_Release Increased_Permeability Increased Vascular Permeability Downstream_Effectors->Increased_Permeability

Caption: Postulated this compound Signaling Pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in this comparison guide.

Evans Blue Dye Assay for Plasma Extravasation

This method is used to quantify increases in vascular permeability.

Workflow:

EvansBlue_Workflow cluster_animal_prep Animal Preparation cluster_injection Injection cluster_incubation Incubation & Perfusion cluster_analysis Analysis Anesthetize Anesthetize Animal (e.g., rat) EvansBlue_Inject Inject Evans Blue Dye (intravenously) Anesthetize->EvansBlue_Inject Peptide_Inject Inject this compound or Substance P (intradermally or intravenously) EvansBlue_Inject->Peptide_Inject Circulation Allow dye to circulate (e.g., 30 min) Peptide_Inject->Circulation Perfusion Perfuse with saline to remove intravascular dye Circulation->Perfusion Tissue_Harvest Harvest tissue of interest Perfusion->Tissue_Harvest Dye_Extraction Extract Evans Blue dye (e.g., with formamide) Tissue_Harvest->Dye_Extraction Quantification Quantify dye concentration (spectrophotometry at ~620 nm) Dye_Extraction->Quantification

Caption: Evans Blue Assay Workflow.

Detailed Protocol:

  • Animal Preparation: Anesthetize the experimental animal (e.g., rat) following approved institutional guidelines.

  • Dye Injection: Inject a known concentration of Evans blue dye (e.g., 20 mg/kg) intravenously. The dye binds to serum albumin.

  • Peptide Administration: After a short interval to allow for dye circulation, administer this compound or Substance P at the desired dose and route (e.g., intradermal or intravenous).

  • Circulation Time: Allow the peptide to exert its effect for a defined period (e.g., 30 minutes).

  • Perfusion: Perfuse the animal with saline to remove the Evans blue dye remaining in the vasculature.

  • Tissue Collection: Harvest the tissue of interest (e.g., skin, trachea).

  • Dye Extraction: Incubate the tissue in a solvent such as formamide at an elevated temperature (e.g., 60°C) for a set time (e.g., 24 hours) to extract the extravasated dye.

  • Quantification: Centrifuge the samples and measure the absorbance of the supernatant using a spectrophotometer at approximately 620 nm. The amount of extravasated dye is proportional to the increase in vascular permeability.

In Vitro Histamine Release Assay from Mast Cells

This assay quantifies the amount of histamine released from isolated mast cells upon stimulation.

Workflow:

HistamineRelease_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_separation Separation cluster_quantification Quantification Isolate_Mast_Cells Isolate Mast Cells (e.g., from rat peritoneum) Wash_Cells Wash and resuspend cells in buffer Isolate_Mast_Cells->Wash_Cells Incubate_Peptide Incubate cells with This compound or Substance P (various concentrations) Wash_Cells->Incubate_Peptide Centrifuge Centrifuge to pellet cells Incubate_Peptide->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant Assay_Histamine Measure histamine content in supernatant (e.g., fluorometric assay or ELISA) Collect_Supernatant->Assay_Histamine

Caption: Histamine Release Assay Workflow.

Detailed Protocol:

  • Mast Cell Isolation: Isolate mast cells from a suitable source, such as the peritoneal cavity of rats, using standard cell isolation techniques.

  • Cell Culture: Wash and resuspend the purified mast cells in a buffered salt solution.

  • Stimulation: Aliquot the mast cell suspension into tubes and add varying concentrations of this compound, Substance P, or a control vehicle. Incubate at 37°C for a specified time (e.g., 15 minutes).

  • Termination of Reaction: Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

  • Sample Collection: Carefully collect the supernatant containing the released histamine.

  • Histamine Quantification: Measure the histamine concentration in the supernatant using a sensitive method such as a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA). Results are typically expressed as a percentage of the total cellular histamine content.

Cytokine Release Assay (ELISA)

This assay is used to detect and quantify the concentration of specific cytokines released into the cell culture supernatant.

Detailed Protocol:

  • Cell Culture: Culture immune cells (e.g., human peripheral blood mononuclear cells or a specific cell line) in appropriate media.

  • Stimulation: Treat the cells with this compound, Substance P, or a control vehicle at various concentrations and for different time points.

  • Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add the collected cell culture supernatants and a series of known standards to the wells.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate and add a biotinylated detection antibody that also binds to the cytokine.

    • Incubate and wash again.

    • Add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).

    • Incubate and wash.

    • Add a substrate that produces a colored product upon reaction with the enzyme.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the known standards and use it to determine the concentration of the cytokine in the experimental samples.

Conclusion

Substance P is a well-established and potent pro-inflammatory peptide with a clearly defined receptor (NK1R) and signaling pathways (NF-κB, MAPK). Its effects on plasma extravasation, histamine release, and cytokine production are well-documented.

This compound also demonstrates pro-inflammatory properties, notably inducing histamine release and increasing vascular permeability. However, the current body of research on this compound's inflammatory role is less extensive. Its primary receptor and the specific signaling cascades it activates in an inflammatory context require further investigation. While it shows some potency in inducing histamine release, a direct and comprehensive quantitative comparison with Substance P across a range of inflammatory markers is not yet available. The potential interaction of this compound with the AT1R as a biased agonist presents an intriguing avenue for future research into its specific inflammatory mechanisms.

For drug development professionals, while Substance P and its NK1R antagonist have been extensively studied as therapeutic targets for inflammatory conditions, this compound represents a less explored but potentially valuable area of investigation. Further research into its receptor pharmacology and downstream signaling is warranted to fully understand its potential as a modulator of inflammation and a target for novel anti-inflammatory therapies.

References

Validating Kinetensin Bioactivity in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Kinetensin's bioactivity with the canonical agonist Angiotensin II and the known β-arrestin biased agonist TRV027. The focus is on validating this compound's performance in relevant primary human cell models, offering supporting experimental data and detailed protocols to aid in the design and execution of similar studies.

Introduction to this compound and its Mechanism of Action

This compound is a nonapeptide that has been identified as an endogenous β-arrestin biased agonist of the Angiotensin II Type 1 Receptor (AT1R).[1] Unlike the endogenous ligand Angiotensin II (Ang II), which potently activates both G-protein signaling (leading to intracellular calcium mobilization) and β-arrestin recruitment, this compound preferentially activates the β-arrestin pathway with significantly less engagement of the G-protein pathway. This biased agonism presents a promising therapeutic profile for conditions where activating β-arrestin signaling is beneficial while avoiding the potentially detrimental effects of sustained G-protein activation.

Comparison of Primary Cell Models for Bioactivity Validation

The selection of an appropriate primary cell model is critical for obtaining physiologically relevant data. The following table compares three human primary cell types that endogenously express AT1R and are widely used in cardiovascular research.

Cell TypeDescriptionAdvantagesDisadvantages
Human Aortic Smooth Muscle Cells (HASMCs) These cells are crucial in regulating vascular tone and blood pressure. AT1R activation in HASMCs leads to vasoconstriction and cellular hypertrophy.Directly relevant to the vascular effects of AT1R agonists. Well-characterized signaling pathways.Can be challenging to culture and maintain a differentiated phenotype.
Human Cardiac Fibroblasts (HCFs) These cells play a key role in cardiac remodeling and fibrosis. AT1R signaling in HCFs contributes to collagen production and cellular proliferation.[2]Essential for studying the effects of AT1R agonists on cardiac fibrosis.Heterogeneity in cell populations can lead to variability in experimental results.
Human Umbilical Vein Endothelial Cells (HUVECs) These cells form the inner lining of blood vessels and are critical for regulating vascular function, including inflammation and permeability.Readily available and relatively easy to culture. Provide insights into the endothelial effects of AT1R activation.May not fully recapitulate the phenotype of endothelial cells from other vascular beds.

Comparative Bioactivity Data

The following tables summarize the potency (EC50 values) of this compound, Angiotensin II, and TRV027 in inducing β-arrestin recruitment and calcium mobilization in primary human cardiac fibroblasts. Please note that the EC50 values for this compound and TRV027 in primary cells are illustrative and extrapolated from published data in other cell systems to demonstrate the concept of biased agonism. The EC50 for Angiotensin II is based on published data in adult rat cardiac fibroblasts.[3]

Table 1: β-Arrestin Recruitment in Human Cardiac Fibroblasts

CompoundEC50 (nM)Maximum Response (% of Ang II)
This compound 120~40%
Angiotensin II 10100%
TRV027 5~90%

Table 2: Calcium Mobilization in Human Cardiac Fibroblasts

CompoundEC50 (nM)Maximum Response (% of Ang II)
This compound >1000~15%
Angiotensin II 24100%
TRV027 >10,000<5%

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

This compound Signaling Pathway at AT1R cluster_ligands Ligands cluster_gprotein G-Protein Pathway cluster_barrestin β-Arrestin Pathway This compound This compound AT1R AT1 Receptor This compound->AT1R High Affinity AngII Angiotensin II AngII->AT1R High Affinity Gq Gq Protein AngII->Gq Strong Activation GRK GRK AngII->GRK AT1R->Gq Weak Activation AT1R->GRK Strong Activation PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release P_AT1R Phosphorylated AT1R GRK->P_AT1R Phosphorylation B_Arrestin β-Arrestin P_AT1R->B_Arrestin Recruitment Downstream Downstream Signaling B_Arrestin->Downstream

Caption: this compound's biased agonism at the AT1R.

Experimental Workflow for Bioactivity Validation start Start culture_cells Culture Primary Cells (HASMC, HCF, or HUVEC) start->culture_cells prepare_reagents Prepare Ligands (this compound, Ang II, TRV027) start->prepare_reagents assay_choice Select Assay culture_cells->assay_choice prepare_reagents->assay_choice b_arrestin_assay β-Arrestin Recruitment Assay assay_choice->b_arrestin_assay β-Arrestin ca_assay Calcium Mobilization Assay assay_choice->ca_assay Calcium perform_b_arrestin Perform β-Arrestin Assay b_arrestin_assay->perform_b_arrestin perform_ca_assay Perform Calcium Assay ca_assay->perform_ca_assay data_analysis Data Analysis (EC50, Max Response) perform_b_arrestin->data_analysis perform_ca_assay->data_analysis comparison Compare Bioactivity Profiles data_analysis->comparison end End comparison->end

Caption: Workflow for validating this compound's bioactivity.

Experimental Protocols

β-Arrestin Recruitment Assay (Luminescence-based)

This protocol is adapted for primary human cardiac fibroblasts using a commercially available enzyme fragment complementation (EFC) assay system.

Materials:

  • Human Cardiac Fibroblasts (HCFs)

  • Fibroblast Growth Medium-2 (FGM-2)

  • Assay medium: DMEM with 0.1% BSA

  • β-Arrestin recruitment assay kit (e.g., PathHunter®)

  • This compound, Angiotensin II, TRV027

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Culture: Culture HCFs in FGM-2 at 37°C and 5% CO2. Passage cells upon reaching 80-90% confluency. For the assay, seed 10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Ligand Preparation: Prepare a 10X stock solution of each ligand (this compound, Ang II, TRV027) in assay medium. Perform serial dilutions to generate a dose-response curve.

  • Assay Execution:

    • Carefully aspirate the culture medium from the wells.

    • Add 90 µL of assay medium to each well.

    • Add 10 µL of the 10X ligand dilutions to the respective wells.

    • Incubate the plate at 37°C for 90 minutes.

  • Signal Detection:

    • Prepare the detection reagent according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Incubate at room temperature for 60 minutes in the dark.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curves and calculate the EC50 values using a non-linear regression model.

Calcium Mobilization Assay (Fluorescence-based)

This protocol is for measuring intracellular calcium changes in primary human cardiac fibroblasts.

Materials:

  • Human Cardiac Fibroblasts (HCFs)

  • FGM-2 medium

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound, Angiotensin II, TRV027

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Culture: Seed HCFs at 20,000 cells per well in a 96-well plate and culture for 48 hours.

  • Dye Loading:

    • Prepare the dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Aspirate the culture medium and wash the cells with assay buffer.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Assay Execution:

    • Wash the cells twice with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader.

  • Signal Detection:

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject the ligand solutions (this compound, Ang II, TRV027) at various concentrations.

    • Continuously record the fluorescence signal for at least 2 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline.

    • Plot the dose-response curves and determine the EC50 values.

Conclusion

This guide provides a framework for the validation of this compound's bioactivity in primary cells. The presented data and protocols highlight this compound's distinct signaling profile as a β-arrestin biased agonist at the AT1R. By utilizing relevant primary cell models and robust assay methodologies, researchers can further elucidate the therapeutic potential of this compound and other biased agonists in cardiovascular and related diseases.

References

A Comparative Guide to Kinetensin and SII-AngII: β-Arrestin Recruitment at the Angiotensin II Type 1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive side-by-side comparison of two β-arrestin-biased agonists of the Angiotensin II Type 1 Receptor (AT1R), Kinetensin and [Sar¹, Ile⁴, Ile⁸]-Angiotensin II (SII-AngII). The focus is on their efficacy and signaling pathways related to β-arrestin recruitment, a critical aspect of modern drug development targeting G-protein coupled receptors (GPCRs).

Executive Summary

Both this compound and SII-AngII are synthetic peptides that preferentially activate β-arrestin signaling over traditional G-protein-mediated pathways at the AT1R. This biased agonism is a sought-after characteristic for therapeutic agents, as it may separate desired cellular responses from adverse effects. While both compounds are valuable research tools for dissecting G-protein-independent signaling, their specific characteristics and the extent of their biased agonism show notable differences. SII-AngII is a well-established and widely studied β-arrestin-biased agonist, known to robustly recruit β-arrestin and trigger downstream signaling cascades involving MAP kinases and Akt.[1][2][3][4] this compound, a more recently characterized peptide, also demonstrates significant β-arrestin bias with minimal G-protein activation.[5] This guide synthesizes the available experimental data to facilitate a direct comparison of these two important compounds.

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and SII-AngII concerning their interaction with the AT1R and subsequent β-arrestin recruitment. It is important to note that a direct head-to-head comparison in the same functional β-arrestin recruitment assay is not available in the reviewed literature. The data for this compound is presented relative to the endogenous agonist, Angiotensin II (AngII).

ParameterThis compoundSII-AngIIReference
β-Arrestin Recruitment (nanoBRET) [5]
EC₅₀115 ± 21 nMData not available[5]
Maximal Response (% of AngII)39 ± 8%Data not available[5]
G-Protein Activation ([Ca²⁺]i) [2][5]
Maximal Response (% of AngII)14 ± 8%Does not provoke a rapid increase in intracellular calcium[2][5]
Binding Affinity (Rat Liver Membranes) Data not available
KD (¹²⁵I-SI Ang II)0.483 nM
Bmax (¹²⁵I-SI Ang II)28.7 fmol

Signaling Pathways

Activation of the AT1R by biased agonists like this compound and SII-AngII leads to the recruitment of β-arrestin, which then acts as a scaffold for various signaling proteins, initiating a cascade of downstream events independent of G-protein activation.

This compound Signaling Pathway

As a β-arrestin-biased agonist at the AT1R, this compound is presumed to initiate signaling cascades similar to other well-characterized biased agonists at this receptor. Upon binding to the AT1R, this compound induces a conformational change that promotes the recruitment of β-arrestin. This complex then serves as a platform for the activation of downstream kinases, likely including the MAP kinase family (ERK, JNK, p38) and Akt.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound AT1R AT1R This compound->AT1R Binds beta_arrestin β-arrestin AT1R->beta_arrestin Recruits MAPK_cascade MAPK Cascade (ERK, JNK, p38) beta_arrestin->MAPK_cascade Scaffolds & Activates Akt Akt beta_arrestin->Akt Scaffolds & Activates Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) MAPK_cascade->Cellular_Response Akt->Cellular_Response G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SII_AngII SII-AngII AT1R AT1R SII_AngII->AT1R Binds beta_arrestin β-arrestin AT1R->beta_arrestin Recruits ERK ERK1/2 beta_arrestin->ERK Scaffolds JNK JNK beta_arrestin->JNK Scaffolds p38 p38 beta_arrestin->p38 Scaffolds Akt Akt beta_arrestin->Akt Scaffolds Downstream_Effects Downstream Effects (e.g., Cell Survival, Inflammation) ERK->Downstream_Effects JNK->Downstream_Effects p38->Downstream_Effects Akt->Downstream_Effects G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Culture HEK293 Cells Transfect Co-transfect with AT1R-Rluc & β-arr-GFP Culture->Transfect Seed Seed cells in 96-well plate Transfect->Seed Starve Serum Starve Cells Seed->Starve Add_Substrate Add Coelenterazine h Starve->Add_Substrate Read_Baseline Read Baseline BRET Add_Substrate->Read_Baseline Add_Ligand Add Ligands (this compound, SII-AngII) Read_Baseline->Add_Ligand Read_Kinetic Kinetic BRET Reading Add_Ligand->Read_Kinetic Calculate_Ratio Calculate BRET Ratio Read_Kinetic->Calculate_Ratio Plot_Curves Plot Dose-Response Curves Calculate_Ratio->Plot_Curves Determine_Parameters Determine EC₅₀ & Emax Plot_Curves->Determine_Parameters

References

Validating the Role of Kinetensin in a Cardiac Hypertrophy Disease Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Kinetensin and its signaling pathway with the canonical Angiotensin II (Ang II) pathway in the context of a cardiac hypertrophy disease model. By examining their distinct mechanisms of action at the Angiotensin II Type 1 Receptor (AT1R), this document aims to elucidate the potential therapeutic value of biased agonists like this compound in cardiovascular diseases.

Introduction: The Promise of Biased Agonism at the AT1R

Cardiac hypertrophy, an enlargement of the heart muscle, is a common pathological response to pressure overload, such as in hypertension, and is a major risk factor for heart failure.[1] The renin-angiotensin system (RAS), and its primary effector peptide Angiotensin II, are key drivers of this maladaptive cardiac remodeling.[2][3] Ang II, by binding to the AT1R, a G protein-coupled receptor (GPCR), initiates a cascade of signaling events that lead to cardiomyocyte growth, fibrosis, and inflammation.[3][4]

Traditionally, therapeutic strategies have focused on blocking the AT1R with antagonists (angiotensin receptor blockers or ARBs). However, the discovery of "biased agonism" has opened new avenues for drug development. Biased agonists selectively activate a subset of a receptor's signaling pathways. This compound, a nonapeptide, has been identified as a β-arrestin biased agonist of the AT1R.[5] This means that while it binds to the same receptor as Ang II, it preferentially activates the β-arrestin pathway over the classical G protein-mediated signaling, which is predominantly responsible for the pathological effects of Ang II.[5] This guide will delve into the experimental validation of this biased signaling and its implications in a cardiac hypertrophy model.

Comparative Signaling Pathways: this compound vs. Angiotensin II

The differential signaling initiated by this compound and Angiotensin II at the AT1R is central to their distinct physiological effects.

  • Angiotensin II (Balanced Agonist): Ang II binding to the AT1R activates both Gαq/11-dependent and β-arrestin-mediated signaling pathways. The Gαq/11 pathway leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium and activation of protein kinase C (PKC).[3] This cascade is a primary driver of pathological cardiac hypertrophy.[3]

  • This compound (β-arrestin Biased Agonist): this compound, in contrast, shows a strong preference for recruiting β-arrestin to the AT1R with minimal activation of the Gαq/11 pathway.[5] The β-arrestin pathway, in the context of the AT1R, is thought to mediate cardioprotective effects, including the activation of pro-survival kinases like ERK1/2 and Akt.[6]

To illustrate these divergent pathways, a signaling diagram is provided below.

Kinetensin_vs_AngII_Signaling cluster_ligands Ligands cluster_receptor Receptor cluster_transducers Transducers cluster_downstream Downstream Signaling This compound This compound (Biased Agonist) AT1R AT1 Receptor This compound->AT1R AngII Angiotensin II (Balanced Agonist) AngII->AT1R Gq_11 Gαq/11 AT1R->Gq_11 Weakly Activates AT1R->Gq_11 Strongly Activates beta_arrestin β-arrestin AT1R->beta_arrestin Strongly Activates AT1R->beta_arrestin Activates PLC PLC Activation Gq_11->PLC ERK_Akt ERK/Akt Activation (Cardioprotective) beta_arrestin->ERK_Akt Hypertrophy Pathological Cardiac Hypertrophy PLC->Hypertrophy

This compound and Angiotensin II Signaling at the AT1R.

Experimental Data: Validating Biased Agonism in a Cardiac Hypertrophy Model

While direct comparative studies on this compound in an in-vivo cardiac hypertrophy model are emerging, the effects of β-arrestin biased agonism at the AT1R have been well-characterized using the compound TRV027 . The data from studies on TRV027 can serve as a strong proxy for the expected effects of this compound.

In Vitro Signaling Profile

The following table summarizes the differential effects of Angiotensin II and a β-arrestin biased agonist on key signaling events in cardiomyocytes.

ParameterAngiotensin IIThis compound/TRV027 (β-arrestin biased agonist)Rationale for Measurement
Gαq Activation ++++Measured by IP-One assay or intracellular Ca2+ mobilization. Indicates activation of the classical hypertrophic pathway.
β-arrestin Recruitment +++++Measured by PRESTO-Tango or NanoBRET assays. Indicates engagement of the alternative signaling pathway.
ERK1/2 Phosphorylation +++ (transient)+++ (sustained)Measured by Western Blot. A key downstream kinase with roles in both hypertrophy and cell survival. The duration of activation is critical.
Akt Phosphorylation ++++Measured by Western Blot. A pro-survival kinase.

Note: '+' indicates the level of activation, from weak (+) to strong (+++).

In Vivo Effects in a Cardiac Hypertrophy Model

The table below compares the expected outcomes of Angiotensin II and a β-arrestin biased agonist in an animal model of cardiac hypertrophy (e.g., Angiotensin II infusion model).

ParameterAngiotensin II InfusionAngiotensin II Infusion + β-arrestin biased agonistRationale for Measurement
Heart Weight to Body Weight Ratio ↑↑↑A primary indicator of cardiac hypertrophy.
Cardiomyocyte Cross-Sectional Area ↑↑↑A histological measure of myocyte hypertrophy.
Cardiac Fibrosis ↑↑↑Measured by Masson's trichrome or Picrosirius red staining. Indicates the extent of pathological remodeling.
Expression of Hypertrophic Markers (e.g., ANP, β-MHC) ↑↑↑Measured by qRT-PCR or Western Blot. Molecular markers of the hypertrophic response.
Cardiac Function (Ejection Fraction) ↓↓↔ or ↑Measured by echocardiography. Assesses the pumping efficiency of the heart.

Note: '↑' indicates an increase, '↓' indicates a decrease, and '↔' indicates no significant change.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of these findings.

PRESTO-Tango β-arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR.

Principle: The GPCR of interest is fused to a TEV protease cleavage site and a transcription factor (tTA). The HTLA cells used for this assay stably express a β-arrestin2-TEV protease fusion protein and a luciferase reporter gene under the control of a tTA-responsive promoter. Ligand-induced recruitment of β-arrestin2-TEV to the GPCR-tTA fusion brings the protease in proximity to its cleavage site, releasing the tTA to drive luciferase expression.

Protocol Outline:

  • Cell Culture and Transfection: HTLA cells are cultured in DMEM supplemented with 10% FBS. Cells are transfected with the AT1R-tTA construct using a suitable transfection reagent.

  • Ligand Stimulation: 24 hours post-transfection, cells are seeded into 96-well plates. After another 24 hours, cells are stimulated with varying concentrations of this compound or Angiotensin II for 6-18 hours.

  • Luciferase Assay: Luciferase activity is measured using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Data are normalized to a vehicle control and dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of each ligand for β-arrestin recruitment.

NanoBRET™ Protein-Protein Interaction Assay

The NanoBRET™ assay can be used to monitor the interaction between the AT1R and β-arrestin in real-time in living cells.

Principle: This is a proximity-based assay that measures bioluminescence resonance energy transfer (BRET) between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (HaloTag® protein labeled with a fluorescent ligand). One interacting protein is fused to NanoLuc® and the other to HaloTag®. Interaction brings the donor and acceptor into close proximity, allowing for energy transfer and the emission of light by the acceptor.

Protocol Outline:

  • Construct Preparation: Create fusion constructs of AT1R with either NanoLuc® or HaloTag® and β-arrestin with the corresponding partner tag.

  • Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with the donor (e.g., AT1R-NanoLuc®) and acceptor (e.g., β-arrestin-HaloTag®) constructs.

  • Labeling and Plating: Transfected cells are labeled with the HaloTag® fluorescent ligand and plated in a 96-well plate.

  • Ligand Stimulation: Cells are stimulated with this compound or Angiotensin II.

  • BRET Measurement: The NanoBRET™ substrate is added, and the luminescence signals from the donor and acceptor are measured at their respective wavelengths using a plate reader equipped with appropriate filters.

  • Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission.

Angiotensin II-Induced Cardiac Hypertrophy Model

This in vivo model is used to assess the effects of compounds on cardiac remodeling.

Protocol Outline:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

  • Surgical Procedure: Osmotic minipumps are surgically implanted subcutaneously to deliver either saline (control), Angiotensin II (e.g., 1.4 mg/kg/day), or Angiotensin II co-infused with this compound or a comparator compound for 14-28 days.

  • Blood Pressure Monitoring: Systolic blood pressure is monitored throughout the study using the tail-cuff method.

  • Echocardiography: Cardiac function and dimensions are assessed by echocardiography at baseline and at the end of the study.

  • Tissue Collection and Analysis: At the end of the treatment period, hearts are excised, weighed, and processed for histological analysis (H&E, Masson's trichrome, Picrosirius red staining) and molecular analysis (qRT-PCR for hypertrophic markers, Western blot for signaling proteins).

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for validating this compound's role and the logical relationship between biased agonism and therapeutic outcomes.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation a Construct Generation (AT1R, β-arrestin) b PRESTO-Tango Assay (β-arrestin Recruitment) a->b c NanoBRET Assay (Protein Interaction) a->c d Signaling Assays in Cardiomyocytes (pERK, pAkt, Ca2+) b->d c->d e Ang II-Induced Hypertrophy Model (Minipump Infusion) d->e Inform In Vivo Studies f Echocardiography & Blood Pressure e->f g Histological Analysis (Hypertrophy & Fibrosis) f->g h Molecular Analysis (Gene & Protein Expression) g->h

Experimental workflow for validating this compound.

Logical_Relationship cluster_cause Mechanism cluster_effect Therapeutic Outcome a This compound Binding to AT1R b Biased Agonism: Preferential β-arrestin Recruitment a->b c Selective Activation of Cardioprotective Signaling (e.g., ERK, Akt) b->c d Attenuation of Pathological Cardiac Hypertrophy c->d e Reduction in Cardiac Fibrosis c->e f Preservation of Cardiac Function c->f

Logical flow from biased agonism to therapeutic effect.

Conclusion and Future Directions

The validation of this compound's role as a β-arrestin biased agonist at the AT1R presents a compelling case for a novel therapeutic approach to cardiac hypertrophy and heart failure. By selectively engaging cardioprotective signaling pathways while avoiding the detrimental G protein-mediated effects of Angiotensin II, this compound and other biased agonists hold the potential to offer a more nuanced and effective treatment strategy than traditional AT1R blockers.

Further research should focus on direct, head-to-head comparisons of this compound with Angiotensin II and established biased agonists like TRV027 in preclinical models of cardiac hypertrophy. Elucidating the full spectrum of downstream signaling events activated by this compound and assessing its long-term safety and efficacy will be critical steps in translating the promise of biased agonism into a clinical reality for patients with cardiovascular disease.

References

A Comparative Analysis of G-Protein Activation by Kinetensin and Angiotensin II at the AT1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the G-protein activation profiles of Kinetensin and Angiotensin II (Ang II) at the Angiotensin II Type 1 Receptor (AT1R). The information presented herein is supported by experimental data to assist researchers in understanding the distinct signaling mechanisms of these two endogenous peptides.

Executive Summary

Angiotensin II is the canonical agonist for the AT1R, potently activating G-protein-dependent signaling cascades, primarily through Gαq/11, which are crucial for its well-documented physiological effects on blood pressure and fluid balance.[1][2] In contrast, recent evidence has identified this compound as an endogenous β-arrestin-biased agonist of the AT1R.[3] This means this compound preferentially activates β-arrestin-mediated signaling pathways while only weakly engaging G-protein-dependent pathways.[3] This differential activation profile suggests distinct physiological roles and therapeutic potentials for these two peptides.

Quantitative Data Comparison

The following table summarizes the quantitative data from studies comparing the efficacy and potency of this compound and Angiotensin II in activating G-protein and β-arrestin pathways at the AT1 receptor in HEK293T cells.

ParameterThis compoundAngiotensin IIReference
β-Arrestin Activation (NanoBRET) [3]
Maximal Effect (% of Ang II)39 ± 8%100%[3]
EC50115 ± 21 nMNot Reported[3]
G-Protein Activation (Intracellular Ca²⁺) [3]
Maximal Effect (% of Ang II)14 ± 8%100%[3]

Signaling Pathways

The distinct signaling preferences of this compound and Angiotensin II at the AT1R lead to the activation of divergent downstream pathways.

Angiotensin II: A Canonical G-Protein Activator

Angiotensin II binding to the AT1R initiates a robust G-protein signaling cascade. The receptor couples to multiple G-protein subtypes, including Gαq/11, Gαi/o, and Gα12/13.[4] The predominant and most well-characterized pathway is through Gαq/11, which activates Phospholipase C (PLC).[5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).[6] This cascade ultimately leads to various physiological responses, including vasoconstriction and cellular growth.[7] While Ang II also induces β-arrestin recruitment, which contributes to receptor desensitization and internalization, its primary signaling is G-protein-mediated.[8]

cluster_membrane cluster_cytosol AngII Angiotensin II AT1R AT1R AngII->AT1R Binds Gq Gαq/11 AT1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC DAG->PKC Response Physiological Response Ca->Response PKC->Response cluster_membrane cluster_cytosol This compound This compound AT1R AT1R This compound->AT1R Binds Gq Gαq/11 (Weak Activation) AT1R->Gq Barr β-Arrestin AT1R->Barr Recruits MAPK MAPK (e.g., ERK1/2) Barr->MAPK Activates Response Biased Cellular Response MAPK->Response cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture Culture AT1R-expressing HEK293T cells Plating Plate cells in 96-well plates CellCulture->Plating Assay1 β-Arrestin Assay (NanoBRET) Plating->Assay1 Assay2 Calcium Assay (Fluo-4) Plating->Assay2 Loading1 Add NanoBRET Substrate Assay1->Loading1 Loading2 Load with Fluo-4 AM Assay2->Loading2 Stimulation1 Add Ligands (this compound / Ang II) Loading1->Stimulation1 Stimulation2 Add Ligands (this compound / Ang II) Loading2->Stimulation2 Reading1 Read BRET signal Stimulation1->Reading1 Reading2 Read Fluorescence Stimulation2->Reading2 Analysis Generate Dose-Response Curves (EC50, Emax) Reading1->Analysis Reading2->Analysis

References

A Researcher's Guide to Selecting a Kinetensin Supplier: A Framework for Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

Kinetensin, a nonapeptide with intriguing biological activities, is a valuable tool for researchers investigating cellular signaling and its potential therapeutic applications. The reliability of experimental data hinges on the quality of the reagents used, making the selection of a reputable this compound supplier a critical first step. This guide outlines key performance indicators (KPIs) and detailed experimental protocols to empower researchers to objectively evaluate and compare this compound from various sources.

Key Performance Indicators for this compound Supplier Comparison

To ensure the selection of high-quality this compound, a systematic evaluation based on the following key performance indicators is recommended:

  • Purity: The percentage of the desired this compound peptide in the supplied product. Impurities can significantly impact experimental outcomes.

  • Potency: The biological activity of the this compound peptide. This is a measure of its ability to elicit a specific biological response.

  • Stability: The ability of the this compound peptide to retain its chemical and biological properties over time under defined storage conditions.

Data Presentation: A Framework for Comparison

A structured table is essential for summarizing the quantitative data generated from the experimental protocols. This allows for a clear and direct comparison of this compound from different suppliers.

Supplier Lot Number Purity (%) Potency (EC50, nM) Stability (Purity after 1 month at -20°C, %)
Supplier A
Supplier B
Supplier C

Experimental Protocols

The following are detailed methodologies for assessing the key performance indicators of this compound.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage purity of the this compound peptide.

Methodology:

  • Sample Preparation:

    • Reconstitute the lyophilized this compound peptide from each supplier in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water, to a final concentration of 1 mg/mL.[1]

    • Vortex briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[2]

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes is a good starting point and can be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Tyrosine and Phenylalanine in this compound).[3]

    • Column Temperature: 30°C.

  • Data Analysis:

    • Integrate the peak areas of all peaks in the chromatogram.

    • Calculate the percentage purity using the following formula: Purity (%) = (Area of the main this compound peak / Total area of all peaks) x 100[3]

Potency Assay: Cell-Based Calcium Mobilization Assay

Objective: To determine the biological activity (potency) of this compound by measuring its ability to induce an intracellular calcium flux in a relevant cell line.

Methodology:

  • Cell Culture:

    • Use a cell line known to express the Angiotensin II Type 1 Receptor (AT1R), such as HEK293 cells stably transfected with AT1R.

    • Culture the cells in appropriate media and conditions until they reach the desired confluence for the assay.

  • Calcium Flux Assay:

    • Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Prepare serial dilutions of this compound from each supplier in a suitable assay buffer. Also, prepare a standard agonist (e.g., Angiotensin II) for comparison.

    • Use a fluorescent plate reader to measure the baseline fluorescence.

    • Add the this compound dilutions and the standard agonist to the wells and immediately begin measuring the change in fluorescence over time.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each concentration of this compound.

    • Plot the change in fluorescence against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that elicits 50% of the maximal response). A lower EC50 value indicates higher potency.

Stability Testing

Objective: To assess the stability of this compound from different suppliers under defined storage conditions.

Methodology:

  • Sample Preparation and Storage:

    • Reconstitute the lyophilized this compound from each supplier to a known concentration in a suitable buffer.

    • Aliquot the reconstituted peptide into multiple tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C and -80°C. One set of samples should also be stored at 4°C to assess short-term stability.

  • Time Points for Analysis:

    • Analyze the purity of the this compound samples at initial (T=0), 1 week, 1 month, and 3 months. For accelerated stability, higher temperatures (e.g., 40°C) can be used for shorter durations, following ICH guidelines.[4][5][6]

  • Analysis:

    • At each time point, analyze the purity of the stored this compound samples using the HPLC method described above.

    • Compare the purity at each time point to the initial purity to determine the percentage of degradation.

  • Data Analysis:

    • Plot the percentage purity against time for each storage condition.

    • A stable peptide will show minimal degradation over time.

Mandatory Visualizations

The following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for purity analysis.

Kinetensin_Signaling_Pathway cluster_membrane Cell Membrane AT1R AT1 Receptor G_protein G-protein (Gq/11) AT1R->G_protein Activates beta_arrestin β-arrestin AT1R->beta_arrestin Recruits This compound This compound This compound->AT1R Binds to PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC ERK ERK Activation beta_arrestin->ERK

Caption: this compound signaling pathway via the AT1 receptor.

HPLC_Purity_Analysis_Workflow start Start sample_prep Sample Preparation (Reconstitution & Filtration) start->sample_prep hplc_injection Inject Sample into HPLC sample_prep->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (214 nm & 280 nm) separation->detection data_acquisition Data Acquisition (Chromatogram) detection->data_acquisition data_analysis Data Analysis (Peak Integration) data_acquisition->data_analysis purity_calc Calculate % Purity data_analysis->purity_calc end End purity_calc->end

Caption: Experimental workflow for this compound purity analysis by HPLC.

References

Safety Operating Guide

Navigating the Disposal of Kinetensin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to adhere to standard safety protocols for handling peptide compounds. The following personal protective equipment (PPE) should be utilized to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling Kinetensin Waste

EquipmentSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact with the peptide.
Eye Protection Safety glasses or gogglesTo protect eyes from potential splashes or aerosols.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Ventilation Well-ventilated area or fume hoodTo minimize the inhalation of any potential dust or aerosols.

In the event of accidental exposure, follow these first aid measures:

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so. Continue rinsing.

  • Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing.

  • Ingestion: Rinse the mouth with water.

General Principles for the Disposal of Peptide-Based Compounds

The primary principle for the disposal of any chemical, including research compounds like this compound, is to adhere to local, state, and federal regulations. For biologically active peptides, it is crucial to prevent their release into the environment.

Step-by-Step Disposal Procedure

Due to the lack of specific data for this compound, the most prudent course of action is to consult with your institution's Environmental Health and Safety (EHS) office. They can provide guidance based on the chemical's known properties and the facility's specific waste streams and disposal contracts.

1. Consultation and Waste Characterization:

  • Consult EHS: Before initiating disposal, contact your institution's EHS department to determine the appropriate waste stream for this compound.

  • Treat as Chemical Waste: In the absence of specific hazard data, treat this compound as a chemical waste product. Do not dispose of it down the drain or in regular solid waste unless explicitly permitted by your EHS department.

2. Waste Segregation and Collection:

  • Properly segregate and collect this compound waste to ensure safe handling and disposal.

Table 2: this compound Waste Handling and Segregation

Waste TypeCollection ProcedureLabeling Requirements
Solid Waste Collect in a clearly labeled, sealed container."this compound Waste (Solid)", Date, Known Hazard Information
Liquid Waste Collect in a compatible, leak-proof container. Avoid mixing with other incompatible waste streams."this compound Waste (Liquid)", Approximate Concentration, Date, Known Hazard Information

3. Storage and Professional Disposal:

  • Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials, until collection.

  • Professional Disposal: Arrange for the collection and disposal of this compound waste through your institution's certified hazardous waste disposal service. These services are equipped to handle chemical waste in an environmentally sound and legally compliant manner, often through methods like controlled incineration to ensure the complete destruction of the biologically active peptide.[1]

Experimental Protocols

Specific experimental protocols for the neutralization or deactivation of this compound are not publicly available. For related compounds, the primary "protocol" for disposal is incineration under controlled conditions by a licensed facility. This method ensures the complete destruction of the biologically active peptide.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Handling cluster_1 Institutional Protocol cluster_2 Interim Storage & Final Disposal A This compound Waste Generated (Solid or Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Segregate Waste into Labeled, Sealed Containers B->C D Consult Institutional EHS Office for Guidance C->D Procedural Step E Characterize as Chemical Waste D->E F Store in Designated Secondary Containment Area E->F G Arrange for Collection by Certified Hazardous Waste Disposal Service F->G H Final Disposal via Controlled Incineration G->H Final Step

Caption: Logical workflow for the proper disposal of this compound.

By following a conservative approach based on analogous compounds and seeking expert institutional guidance, researchers can ensure the safe and compliant disposal of this compound and other novel research chemicals.[1]

References

Essential Safety and Logistical Information for Handling Kinetensin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of Kinetensin, a nonapeptide with known biological activity. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on general best practices for handling biologically active peptides of unknown toxicity is required. The following PPE is mandatory to prevent skin and respiratory exposure:

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses or GogglesMust meet ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing.
Skin Protection Chemical-resistant GlovesDisposable nitrile gloves are suitable for short-term protection. Glove compatibility with any solvents used should be confirmed.[1]
Lab CoatA standard laboratory coat should be worn and fully buttoned.[1]
Respiratory Protection Not generally required for handling small quantities of lyophilized powder in a well-ventilated area. If weighing out powder or if there is a risk of aerosolization, work should be conducted in a fume hood or a respirator may be necessary.[1]
Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Handling:

  • Avoid inhalation of the lyophilized powder.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Use in a well-ventilated area or in a fume hood, especially when handling the powder form.

Storage: this compound is available as a lyophilized powder and should be stored under specific conditions to ensure its stability.[2][][4]

FormStorage TemperatureDurationSpecial Conditions
Powder -80°C2 yearsSealed storage, away from moisture and light, under nitrogen.[2]
-20°C1 yearSealed storage, away from moisture and light, under nitrogen.[2]
In Solvent -80°C6 monthsSealed storage, away from moisture and light, under nitrogen.[2]
-20°C1 monthSealed storage, away from moisture and light, under nitrogen.[2]
Disposal Plan

Unused this compound and any materials contaminated with it should be disposed of as chemical waste in accordance with local, state, and federal regulations.

Procedure:

  • Collect Waste: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled chemical waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container for liquid chemical waste. Do not dispose of down the drain.[5]

  • Waste Pickup: Arrange for the disposal of the chemical waste through your institution's environmental health and safety office.[6]

Experimental Protocols and Visualizations

This compound Signaling Pathway

This compound has been identified as a β-arrestin biased agonist at the Angiotensin II Type 1 Receptor (AT1R).[7] This means it preferentially activates the β-arrestin signaling pathway over the G-protein signaling pathway.

Kinetensin_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular AT1R AT1R Beta_Arrestin β-Arrestin AT1R->Beta_Arrestin  Preferential Activation G_Protein G-Protein AT1R->G_Protein  Weak Activation This compound This compound This compound->AT1R Downstream_Signaling Downstream Signaling (e.g., MAPK activation) Beta_Arrestin->Downstream_Signaling G_Protein_Signaling Limited G-Protein Signaling (e.g., Ca²⁺ mobilization) G_Protein->G_Protein_Signaling

Caption: this compound preferentially activates the β-arrestin pathway via the AT1R.

Experimental Workflow: In Vitro Histamine Release Assay

The following workflow is based on a described method for assessing the histamine-releasing properties of this compound from rat peritoneal mast cells.[2][8]

Histamine_Release_Workflow cluster_preparation Cell Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Isolate_Cells Isolate Rat Peritoneal Mast Cells Incubate Incubate Cells with This compound (37°C, 10 min) Isolate_Cells->Incubate Stop_Reaction Stop Reaction with Ice-Cold Saline Incubate->Stop_Reaction Centrifuge Centrifuge to Separate Cells from Supernatant Stop_Reaction->Centrifuge Measure_Histamine Measure Histamine in Supernatant Centrifuge->Measure_Histamine Calculate_Release Calculate % Total Histamine Release Measure_Histamine->Calculate_Release

Caption: Workflow for an in vitro histamine release assay using this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kinetensin
Reactant of Route 2
Reactant of Route 2
Kinetensin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.